AHN 1-055 hydrochloride
Description
Properties
CAS No. |
202646-03-5 |
|---|---|
Molecular Formula |
C21H24ClF2NO |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?; |
InChI Key |
YOORVSGDAHWVMC-IIPFOPBBSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that has been extensively studied for its distinct pharmacological profile compared to cocaine. As a benztropine (B127874) analog, it exhibits high affinity for the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities, functional effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT).[1][2][3][4][5] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission. By binding to the DAT, AHN 1-055 competitively inhibits this reuptake process, leading to an increase in the concentration and duration of dopamine in the synapse. This enhanced dopaminergic activity is the basis for its pharmacological effects.
Molecular Interaction with the Dopamine Transporter
Studies have indicated that the binding site for benztropine analogs like AHN 1-055 on the DAT overlaps with that of dopamine and classical dopamine uptake inhibitors such as cocaine.[6] This suggests a competitive binding mode.[6] While the precise molecular interactions are complex, it is understood that AHN 1-055 interacts with key residues within the DAT protein structure, leading to a conformational state that prevents the translocation of dopamine across the neuronal membrane.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Binding Affinities (Ki) at Monoamine Transporters and Muscarinic M1 Receptor
| Transporter/Receptor | Radioligand Used for Displacement | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 11.8 (S.E.M. 1.30) | [7] |
| Norepinephrine (B1679862) Transporter (NET) | [³H]nisoxetine | 3260 (S.E.M. 108) | [7] |
| Serotonin (B10506) Transporter (SERT) | [³H]citalopram | 610 (S.E.M. 80.5) | [7] |
| Muscarinic M1 Receptor | [³H]pirenzepine | 11.6 (S.E.M. 0.930) | [7] |
This table clearly demonstrates the high affinity and selectivity of AHN 1-055 for the dopamine transporter over the norepinephrine and serotonin transporters. Notably, it also possesses a high affinity for the muscarinic M1 receptor.
Table 2: Functional Potency for Dopamine Uptake Inhibition
| Assay Type | Parameter | Value | Reference |
| In Vitro Dopamine Uptake | IC50 | 71 nM | [1][2][3][4][5] |
| In Vivo Dopamine Uptake (Rat Brain) | IC50 | 311.8 ng/ml (following 5 mg/kg, i.v. administration) | [1][4] |
The IC50 value represents the concentration of AHN 1-055 required to inhibit 50% of dopamine uptake, indicating its functional potency as a DAT inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Objective: To determine the affinity of this compound for DAT, NET, SERT, and M1 receptors.
-
General Protocol:
-
Tissue Preparation: Specific brain regions rich in the target transporter/receptor are dissected from rodents (e.g., striatum for DAT, cerebral cortex for M1). The tissue is homogenized in an appropriate buffer.
-
Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of this compound.[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of AHN 1-055. The IC50 (concentration of AHN 1-055 that inhibits 50% of radioligand binding) is determined from these curves. The Ki is then calculated using the Cheng-Prusoff equation.[7]
-
-
Specific Radioligands Used:
In Vitro Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells or synaptosomes.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake.
-
General Protocol:
-
Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from dopamine-rich brain regions (e.g., striatum).
-
Incubation: Synaptosomes are incubated with varying concentrations of this compound.
-
Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The concentration of AHN 1-055 that produces 50% inhibition of dopamine uptake (IC50) is calculated.
-
Behavioral Pharmacology Studies
These studies assess the psychostimulant effects of a compound.
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
-
Experimental Protocol:
-
Subjects: Male mice or rats are typically used.
-
Apparatus: Animals are placed in open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure: Following a habituation period, animals are administered various doses of this compound (or vehicle control) via intraperitoneal (i.p.) or other routes. Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes).[8][9][10][11]
-
Data Analysis: The total distance traveled, number of beam breaks, or other activity parameters are compared between treatment groups. Studies have shown that AHN 1-055 can produce a modest increase in locomotor activity, which is less pronounced than that induced by cocaine.[12]
-
This is a gold-standard preclinical model for assessing the reinforcing and abuse potential of a drug.
-
Objective: To determine if this compound is self-administered by animals and to assess its effect on cocaine self-administration.
-
Experimental Protocol:
-
Subjects: Rats or non-human primates are surgically implanted with intravenous catheters.
-
Apparatus: Animals are placed in operant conditioning chambers equipped with levers.
-
Procedure:
-
Acquisition: Animals learn to press a lever to receive an intravenous infusion of a drug (e.g., cocaine).
-
Substitution: Once stable responding for cocaine is established, saline is substituted to extinguish the behavior. Then, different doses of AHN 1-055 are made available to determine if it maintains self-administration.
-
Pretreatment: To assess its potential as a treatment for cocaine addiction, animals with stable cocaine self-administration are pretreated with AHN 1-055 before the session to see if it reduces cocaine intake.[8][13]
-
-
Data Analysis: The number of infusions earned per session is the primary measure. Studies have shown that while AHN 1-055 can be self-administered, it has a much lower reinforcing efficacy than cocaine.[12] Pretreatment with AHN 1-055 has been shown to decrease cocaine self-administration.[13]
-
Conclusion
This compound is a selective dopamine uptake inhibitor with a well-characterized mechanism of action. Its high affinity for the DAT and potent inhibition of dopamine reuptake are central to its pharmacological effects. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of neuroscience and drug development. The distinct behavioral profile of AHN 1-055 compared to cocaine, particularly its lower abuse potential, underscores its interest as a potential therapeutic agent for cocaine dependence and other disorders involving dopaminergic dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. AHN 1-055 (hydrochloride) | HIBR Gene Diagnostics [hibergene.com]
- 4. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 5. abmole.com [abmole.com]
- 6. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
AHN 1-055 Hydrochloride: A Technical Guide to its Dopamine Transporter Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride, a benztropine (B127874) analog, is a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT). Its high affinity for DAT has made it a valuable research tool for studying the mechanisms of dopamine reuptake and a lead compound in the development of potential therapeutics for cocaine abuse and other dopamine-related disorders. This technical guide provides an in-depth overview of the dopamine transporter binding affinity of this compound, including quantitative binding data, detailed experimental protocols, and visualizations of key processes.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Dopamine Transporter (DAT) Binding Affinity and Functional Potency of this compound
| Parameter | Value (nM) | Radioligand/Assay | Tissue/Cell Preparation | Reference |
| Ki | 11.8 | [3H]WIN 35,428 | Rat Caudate Putamen | [1] |
| Ki | 9 | [3H]CFT | COS-7 Cells | [2] |
| Ki | 11 | [3H]WIN 35,428 | Not Specified | [3] |
| IC50 | 71 | Dopamine Uptake | Not Specified | [4][5][6] |
| IC50 | 26 | [3H]Dopamine Uptake | COS-7 Cells | [2] |
Table 2: Binding Affinity of this compound for Other Monoamine Transporters and Receptors
| Transporter/Receptor | Ki (nM) | Radioligand | Tissue/Cell Preparation | Reference |
| Norepinephrine Transporter (NET) | 457 | [3H]Nisoxetine | Not Specified | [7] |
| Serotonin Transporter (SERT) | 376 | [3H]Citalopram | Not Specified | [7] |
| M1 Muscarinic Receptor | 11.6 | [3H]Pirenzepine | Not Specified | [1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's binding affinity for the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay with [3H]WIN 35,428.
Materials:
-
Tissue Preparation: Rat caudate-putamen tissue homogenates or membranes from cells expressing DAT (e.g., COS-7 cells).
-
Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Tissue/Membrane Preparation: Homogenize rat caudate-putamen tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate or individual tubes, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [3H]WIN 35,428 (typically at or below its Kd value).
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the prepared tissue/membrane homogenate to initiate the binding reaction.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
-
Dopamine Uptake Inhibition Assay
This protocol outlines a method to measure the functional potency (IC50) of this compound in inhibiting dopamine uptake into cells expressing the dopamine transporter.
Materials:
-
Cells: COS-7 cells transiently or stably expressing the human dopamine transporter (hDAT).
-
Radiolabeled Substrate: [3H]Dopamine.
-
Test Compound: this compound.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).
-
Lysis Buffer: e.g., 1% SDS.
-
Scintillation Counter and Fluid.
Procedure:
-
Cell Culture: Culture COS-7 cells expressing hDAT in appropriate media and plate them in 24- or 48-well plates.
-
Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with increasing concentrations of this compound or vehicle for a specific time at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [3H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor) from the total uptake.
-
Plot the percentage of specific uptake as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific dopamine uptake) from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for DAT Radioligand Binding Assay
Caption: Workflow for determining DAT binding affinity.
Logical Relationship for Ki Determination
Caption: Derivation of Ki from IC50.
References
- 1. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
AHN 1-055 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that binds with high affinity to the dopamine transporter (DAT). As a derivative of benztropine (B127874), it has been investigated for its potential as a therapeutic agent, particularly in the context of cocaine abuse research. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and development.
Chemical and Physical Properties
This compound, with the chemical name 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride, is a white to yellow solid. It is soluble in water and DMSO.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1R,3s,5S)-3-(bis(4-fluorophenyl)methoxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride | [2] |
| Synonyms | 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride | [1] |
| CAS Number | 202646-03-5 | [1] |
| Molecular Formula | C₂₁H₂₄ClF₂NO | [1] |
| Molecular Weight | 379.87 g/mol | [1] |
| Purity (HPLC) | ≥99.0% | [3][4] |
| Appearance | White to yellow solid | [1][3] |
| Solubility | Water: 33.33 mg/mL (Need ultrasonic); DMSO: 100 mg/mL (Need ultrasonic) | [1] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Mechanism of Action
This compound is a potent inhibitor of the dopamine transporter (DAT).[1][5] The primary mechanism of action involves binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Dopamine Transporter (DAT) Signaling Pathway
The following diagram illustrates the normal functioning of the dopamine transporter and the inhibitory effect of AHN 1-055.
Caption: Mechanism of action of AHN 1-055 at the dopaminergic synapse.
Pharmacological Data
In Vitro Data
This compound demonstrates high affinity for the dopamine transporter.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (Dopamine Uptake) | 71 nM | Rat | [³H]Dopamine uptake inhibition | [1] |
| Kᵢ (DAT) | 11 - 26 nM | Rat | [³H]WIN 35,428 displacement | [6] |
| Kᵢ (NET) | 457 - 4810 nM | Rat | [³H]nisoxetine displacement | [6] |
| Kᵢ (SERT) | 376 - 3260 nM | Rat | [³H]citalopram displacement | [6] |
| Kᵢ (Muscarinic M₁ Receptor) | 11.6 nM | Rat | [³H]pirenzepine displacement | [6] |
In Vivo Data
Pharmacokinetic and pharmacodynamic studies have been conducted in rats.
| Parameter | Value | Species | Administration | Dosage | Reference |
| IC₅₀ (Brain Dopamine Uptake) | 311.8 ng/mL | Rat | i.v. | 5 mg/kg | [1] |
| Cₘₐₓ | 1.48 mg/L | Rat | i.v. | 10 mg/kg | [1] |
| Terminal Elimination Half-life (t½) | 7.69 h | Rat | i.v. | 10 mg/kg | [1] |
| Plasma Clearance (Cl) | 1.8 L/h/kg | Rat | i.v. | 10 mg/kg | [1] |
| Volume of Distribution (Vd) | 18.7 L/kg | Rat | i.v. | 10 mg/kg | [1] |
Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from studies characterizing benztropine analogs.
Objective: To determine the binding affinity of this compound for the dopamine transporter using a competitive binding assay with [³H]WIN 35,428.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 10 mM Tris-HCl, 320 mM sucrose, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
[³H]WIN 35,428 (Radioligand)
-
Unlabeled WIN 35,428 or Cocaine (for non-specific binding)
-
This compound (Test compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize frozen rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of AHN 1-055.
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM).
-
Test Compound: Add serial dilutions of AHN 1-055.
-
Add [³H]WIN 35,428 to all wells at a final concentration near its Kd.
-
Add the membrane preparation to all wells.
-
Incubate at 4°C for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines a general procedure for measuring extracellular dopamine levels in the rat nucleus accumbens following administration of AHN 1-055.
Objective: To assess the effect of this compound on extracellular dopamine concentrations in a specific brain region.
Caption: Experimental workflow for in vivo microdialysis.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
This compound
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period and then collect baseline dialysate samples.
-
Administer this compound (e.g., via intravenous injection).
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
-
Histology:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
Locomotor Activity Assessment
This protocol describes a general method for evaluating the effect of AHN 1-055 on spontaneous locomotor activity in rodents.
Objective: To measure changes in locomotor activity induced by this compound.
Materials:
-
Male mice or rats
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
-
This compound
Procedure:
-
Habituation:
-
Place the animals in the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle control (e.g., via intraperitoneal injection).
-
-
Data Collection:
-
Immediately place the animals back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the data to compare the locomotor activity of the drug-treated group with the control group. Statistical analysis (e.g., ANOVA) is used to determine significance.
-
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine transporter in various physiological and pathological processes. Its high affinity and selectivity for the DAT make it a suitable compound for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the pharmacological profile of this and similar compounds. As with any research chemical, appropriate safety precautions and ethical considerations should be followed during its handling and use in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 3. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Delving into the Atypical Profile of AHN 1-055 Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of AHN 1-055 hydrochloride, an atypical dopamine (B1211576) reuptake inhibitor (DRI) that has garnered significant interest for its potential in addiction research and therapeutics. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanistic distinctions from classic DRIs like cocaine.
Core Pharmacological Profile
AHN 1-055, a benztropine (B127874) analog, exhibits a high affinity for the dopamine transporter (DAT) but demonstrates a behavioral and neurochemical profile distinct from typical psychostimulants. This "atypical" characteristic suggests a potential therapeutic window for treating cocaine abuse by occupying the DAT without producing cocaine-like reinforcing effects.
Binding Affinities
AHN 1-055 displays a high affinity for the dopamine transporter (DAT), with notably lower affinity for the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). Its affinity for the muscarinic M1 receptor is also significant.
| Target | Radioligand | Kᵢ (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 11.8 | [1] |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | 610 | [1] |
| Serotonin Transporter (SERT) | [³H]citalopram | 3260 | [1] |
| Muscarinic M₁ Receptor | [³H]pirenzepine | 11.6 | [1] |
In Vitro and In Vivo Potency
The compound effectively inhibits dopamine uptake both in vitro and in vivo.
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (Dopamine Uptake) | 71 nM | In vitro | [2] |
| IC₅₀ (Brain Dopamine Uptake) | 311.8 ng/ml | Rat (in vivo) | [2] |
Pharmacokinetic Properties in Rodents
Pharmacokinetic studies in Sprague Dawley rats reveal key parameters that differentiate AHN 1-055 from cocaine.
| Parameter | Value (AHN 1-055 alone) | Value (AHN 1-055 with Cocaine) | Reference |
| Dose | 5 mg/kg (i.v.) | 5 mg/kg (i.v.) | [3] |
| Volume of Distribution (Vdss) | 18.7 L/kg | 17.4 L/kg | [3] |
| Clearance (Cl) | 1.8 L/h/kg | 1.9 L/h/kg | [3] |
| Elimination Half-life (t₁/₂) | 7.69 h | 6.82 h | [3] |
| Brain Half-life (t₁/₂) | 6.2 h | 5.6 h | [3] |
| Brain-to-Plasma Ratio | 4.8 | 4.4 | [3] |
| Cₘₐₓ | 1.48 mg/L | - | [2] |
The Atypical Mechanism of Action: A Departure from the Classic Model
The atypical profile of AHN 1-055 is believed to stem from its unique interaction with the dopamine transporter. Unlike cocaine, which is thought to lock the transporter in an outward-facing conformation, leading to a surge in synaptic dopamine and subsequent reinforcing effects, AHN 1-055 may stabilize a different, possibly more inward-facing or occluded, conformation of the DAT. This differential interaction is hypothesized to result in a more gradual and sustained increase in extracellular dopamine, thereby avoiding the rapid, high-amplitude spike associated with the abuse potential of typical DRIs.
Key Experimental Methodologies
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of AHN 1-055 to various transporters and receptors.
Protocol Summary:
-
Tissue Preparation: Brain tissue, typically the striatum for its high DAT density, is homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of the unlabeled competitor drug (AHN 1-055). Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., cocaine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]
In Vivo Microdialysis
This technique allows for the real-time measurement of extracellular dopamine levels in the brains of freely moving animals.
Protocol Summary:
-
Animal Model: Male Sprague Dawley rats are commonly used.[3]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or striatum.[5]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.[5]
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Drug Administration: AHN 1-055 is administered, typically intravenously.[3]
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]
Behavioral Pharmacology
Behavioral assays are essential to characterize the psychoactive effects of AHN 1-055 and differentiate them from typical DRIs.
-
Locomotor Activity: This test measures the stimulant effects of a drug. Animals are placed in an open-field arena, and their movement is tracked automatically. Studies have shown that AHN 1-055 is less effective than cocaine at increasing locomotor activity.[1]
-
Drug Self-Administration: This is the gold standard for assessing the reinforcing properties and abuse potential of a drug. Animals are trained to perform a response (e.g., lever press) to receive an intravenous infusion of the drug. AHN 1-055 has been shown to be less effective than cocaine in maintaining self-administration behavior.[7]
Conclusion and Future Directions
This compound represents a promising lead compound in the development of therapeutics for cocaine addiction. Its atypical mechanism of action, characterized by high affinity for the DAT but attenuated behavioral effects compared to cocaine, underscores the potential for developing DAT inhibitors with reduced abuse liability. Future research should focus on further elucidating the precise molecular interactions of AHN 1-055 with the dopamine transporter and exploring its efficacy in more complex models of addiction and relapse. The detailed experimental protocols and compiled data within this guide are intended to facilitate and inform these future investigations.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AHN 1-055 Hydrochloride: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 1-055 hydrochloride, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor, has garnered significant interest as a potential therapeutic agent, particularly in the context of cocaine abuse treatment. This technical guide provides a comprehensive overview of its chemical structure, a detailed account of its synthesis, and an exploration of its mechanism of action, including its effects on downstream signaling pathways. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Chemical Structure and Properties
AHN 1-055 is chemically known as 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride.[1] It is a derivative of benztropine, characterized by the presence of two fluorine atoms on the phenyl rings, which contributes to its high affinity and selectivity for the dopamine transporter.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride |
| Molecular Formula | C₂₁H₂₄ClF₂NO |
| Molecular Weight | 379.87 g/mol |
| CAS Number | 202646-03-5 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and water |
Synthesis of this compound
The synthesis of AHN 1-055 and its analogs was first described by Agoston et al. in 1997 and is detailed in U.S. Patent 5,792,775.[2][3] The general synthetic strategy involves the modification of a tropane (B1204802) scaffold. Two primary routes from the precursor, nor-3α-[bis(4′-fluorophenyl)methoxy]tropane, are utilized:
-
Acylation followed by hydride reduction: The precursor is first acylated, and the resulting amide is then reduced to the corresponding amine.
-
Direct alkylation: The precursor is directly alkylated to introduce the desired substituent on the nitrogen atom.[3]
Experimental Protocol: Synthesis of AHN 1-055
The following is a representative experimental protocol for the synthesis of AHN 1-055, based on the methods described in the literature.[3]
Step 1: Preparation of nor-3α-[bis(4′-fluorophenyl)methoxy]tropane
This precursor is synthesized from tropine (B42219) and bis(4-fluorophenyl)methanol.
Step 2: N-methylation to yield AHN 1-055
To a solution of nor-3α-[bis(4′-fluorophenyl)methoxy]tropane in a suitable solvent such as dimethylformamide (DMF), is added a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 3: Conversion to Hydrochloride Salt
The crude product is purified by column chromatography. The purified free base is then dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate AHN 1-055 as its hydrochloride salt. The resulting solid is collected by filtration, washed with ether, and dried under vacuum.
Biological Activity and Mechanism of Action
AHN 1-055 is a high-affinity inhibitor of the dopamine transporter (DAT), exhibiting an IC₅₀ of 71 nM for dopamine uptake.[1] Its primary mechanism of action is the blockade of dopamine reuptake from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine in the synapse.
Binding Affinity
The binding affinities (Ki) of AHN 1-055 for various monoamine transporters and receptors have been determined through radioligand binding assays. These values highlight its selectivity for the dopamine transporter.
| Transporter/Receptor | Ki (nM) |
| Dopamine Transporter (DAT) | 8.5 - 11.8 |
| Norepinephrine Transporter (NET) | 457 - 4810 |
| Serotonin Transporter (SERT) | 376 - 3260 |
| Muscarinic M1 Receptor | 11.6 - 12 |
Downstream Signaling Pathway
The inhibition of dopamine reuptake by AHN 1-055 leads to an accumulation of synaptic dopamine. This elevated dopamine level enhances the stimulation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which are G protein-coupled receptors (GPCRs).
Activation of D1-like receptors typically stimulates the Gαs/olf pathway, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity and other cellular responses.
Pharmacokinetics
In vivo studies in rats have provided initial pharmacokinetic data for AHN 1-055.
| Parameter | Value (at 10 mg/kg, i.v.) |
| Cmax | 1.48 mg/L |
| Terminal Half-life (t½) | 7.69 hours |
| Plasma Clearance | 1.8 L/h/kg |
| Volume of Distribution | 18.7 L/kg |
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for conducting radioligand binding assays to determine the affinity of compounds like AHN 1-055 for monoamine transporters have been previously described. A general outline is as follows:
-
Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., sucrose (B13894) buffer).
-
Incubation: The homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (AHN 1-055).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
To assess the effect of AHN 1-055 on extracellular dopamine levels in the brain, in vivo microdialysis is a commonly used technique.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of AHN 1-055.
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
This compound is a well-characterized dopamine transporter inhibitor with high affinity and selectivity. Its synthesis is achievable through established chemical routes. The primary mechanism of action involves the blockade of dopamine reuptake, leading to enhanced dopaminergic neurotransmission and subsequent activation of downstream signaling pathways involving cAMP, PKA, and CREB. The favorable pharmacokinetic profile and distinct behavioral effects compared to cocaine make AHN 1-055 a promising lead compound for the development of therapeutics for cocaine addiction and other dopamine-related disorders. Further research is warranted to fully elucidate its clinical potential.
References
AHN 1-055 Hydrochloride Pharmacokinetics in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor, has been investigated for its potential therapeutic applications. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for the design and interpretation of pharmacological studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data for AHN 1-055 in rodent models, focusing on data presentation in structured tables, detailed experimental protocols, and visualization of experimental workflows.
Pharmacokinetic Parameters of AHN 1-055 in Rodents
Intravenous Administration in Rats
The following table summarizes the key pharmacokinetic parameters of AHN 1-055 following intravenous administration in Sprague Dawley rats.
| Parameter | Value | Units | Animal Model | Dosage | Reference |
| Cmax | 1.48 | mg/L | Male Sprague Dawley Rats | 10 mg/kg | [1] |
| T½ (half-life) | 7.69 | hours | Male Sprague Dawley Rats | 10 mg/kg | [1] |
| Clearance (Cl) | 1.8 | L/h/kg | Male Sprague Dawley Rats | 5 mg/kg | [2] |
| Volume of Distribution (Vdss) | 18.7 | L/kg | Male Sprague Dawley Rats | 5 mg/kg | [2] |
| Brain-to-Plasma Ratio | 4.8 | - | Male Sprague Dawley Rats | 5 mg/kg | [2] |
Experimental Protocols
This section details the methodologies employed in the key pharmacokinetic studies of AHN 1-055 in rats.
Study 1: Intravenous Pharmacokinetics in Sprague Dawley Rats[1][2]
-
Animal Model: Adult male Sprague Dawley rats, weighing approximately 250-300 g, were used in these studies.
-
Drug Formulation and Administration: this compound was dissolved in a suitable vehicle, such as sterile saline, for intravenous administration. The drug was administered as a bolus injection via the tail vein at doses of 5 mg/kg or 10 mg/kg.
-
Sample Collection:
-
Blood Sampling: Blood samples were collected at various time points post-administration. The collection was typically performed via a cannulated jugular vein to allow for serial sampling from the same animal.
-
Brain Tissue Sampling: For brain distribution studies, animals were euthanized at predetermined time points after drug administration. The brains were then harvested, and specific regions or the entire brain were homogenized for analysis.
-
-
Analytical Method: The concentration of AHN 1-055 in plasma and brain homogenates was determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.
Visualizations
Experimental Workflow for a Typical Rodent Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of a compound like AHN 1-055 in a rodent model.
Data Gaps and Future Directions
A thorough review of the existing literature reveals significant gaps in the pharmacokinetic profile of AHN 1-055 in rodent models. Specifically:
-
Oral Pharmacokinetics: There is a notable absence of data on the oral bioavailability, Cmax, Tmax, and AUC of AHN 1-055 in rats or mice. Future studies should focus on characterizing the pharmacokinetic profile of AHN 1-055 following oral administration to assess its potential as an orally delivered therapeutic.
-
Pharmacokinetics in Mice: Comprehensive pharmacokinetic studies of AHN 1-055 in mouse models are lacking. Given the widespread use of mice in preclinical pharmacology and behavioral studies, elucidating the pharmacokinetic parameters in this species is essential for the proper design and interpretation of such research.
-
Metabolism: Detailed studies on the in vitro and in vivo metabolism of AHN 1-055 in rodent liver microsomes and other relevant tissues are needed to identify major metabolites and metabolic pathways. This information is critical for understanding the drug's clearance mechanisms and potential for drug-drug interactions.
Conclusion
The available data provides a foundational understanding of the intravenous pharmacokinetics of AHN 1-055 in rats, indicating a relatively long half-life and significant brain penetration. However, the lack of oral pharmacokinetic data and information on its disposition in mice represents a critical knowledge gap. Further research in these areas is imperative for the continued development and evaluation of AHN 1-055 as a potential therapeutic agent.
References
AHN 1-055 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AHN 1-055 hydrochloride, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor. This document summarizes its core chemical and pharmacological properties, details experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.
Core Compound Information
| Property | Value | Citation |
| CAS Number | 202646-03-5 | [1][2][3][4][5][6] |
| Molecular Weight | 379.87 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₄ClF₂NO | [1][2][3][5] |
| Synonyms | 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride | [1] |
| Mechanism of Action | Dopamine Transporter (DAT) Inhibitor | [1][7] |
| IC₅₀ (Dopamine Uptake) | 71 nM | [1][2][4][7][8] |
Pharmacological Data
AHN 1-055 is a benztropine (B127874) analog that exhibits high affinity for the dopamine transporter.[9][10] Its distinct pharmacokinetic and pharmacodynamic profile compared to cocaine has led to its investigation as a potential therapeutic agent for cocaine abuse.[1][9]
In Vitro Binding and Uptake Inhibition
| Parameter | Value | Cell Line/Assay Condition | Citation |
| Kᵢ ([³H]dopamine uptake inhibition) | 26 [18–37] nM | COS7 cells transiently expressing human DAT (hDAT) | [11] |
| Kᵢ ([³H]CFT binding inhibition) | 9 [8–10] nM | COS7 cells transiently expressing human DAT (hDAT) | [11] |
In Vivo Pharmacokinetics in Rats
The following pharmacokinetic parameters were determined in male Sprague Dawley rats following intravenous administration.
| Parameter | Value (AHN 1-055 alone) | Value (AHN 1-055 with cocaine) | Citation |
| Dose | 5 mg/kg i.v. | 5 mg/kg i.v. | [9] |
| Volume of Distribution (Vdss) | 18.7 L/kg | 17.4 L/kg | [9] |
| Clearance (Cl) | 1.8 L/h/kg | 1.9 L/h/kg | [9] |
| Half-life (t₁/₂) | 7.69 h | 6.82 h | [4][9] |
| Brain-to-Plasma Ratio (B/P) | 4.8 | 4.4 | [9] |
| IC₅₀ (inhibition of DA loss) | 321 ± 19.7 ng/ml | Not Reported | [6] |
| Tₘₐₓ (brain microdialysate DA) | 2 h | Not Reported | [6] |
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement in Rats
This protocol is based on methodologies described for assessing the pharmacodynamic effects of AHN 1-055 on extracellular dopamine levels in the nucleus accumbens.[6][9]
Objective: To measure the effect of AHN 1-055 administration on extracellular dopamine concentrations in the rat brain.
Materials:
-
Male Sprague-Dawley rats (275-300 g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
-
Probe Implantation: Stereotaxically implant microdialysis probes into the nucleus accumbens.
-
Recovery: Allow the animals to recover from surgery.
-
Probe Perfusion: On the day of the experiment, perfuse the microdialysis probes with aCSF at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal dopamine levels.
-
Drug Administration: Administer this compound intravenously (e.g., 5 mg/kg).
-
Sample Collection: Collect dialysate samples at regular intervals for several hours post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and plot against time.
[³H]Dopamine Uptake Inhibition Assay
This protocol is a generalized procedure based on the description of uptake inhibition assays performed with AHN 1-055.[11]
Objective: To determine the in vitro potency of AHN 1-055 in inhibiting dopamine uptake by the dopamine transporter.
Materials:
-
COS7 cells transiently transfected with the human dopamine transporter (hDAT)
-
[³H]Dopamine
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture COS7 cells and transiently transfect them with a plasmid encoding hDAT.
-
Cell Plating: Plate the transfected cells in multi-well plates.
-
Assay Initiation: Wash the cells with binding buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Radioligand Addition: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period at a controlled temperature (e.g., room temperature).
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells to release the internalized [³H]Dopamine.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]Dopamine uptake inhibition against the concentration of AHN 1-055 to determine the IC₅₀ value.
Visualizations
Signaling Pathway of Dopamine Transporter (DAT) Inhibition
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 6. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
AHN 1-055 Hydrochloride: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of AHN 1-055 hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and saline. It also outlines detailed experimental methodologies for solubility determination and presents a visualization of the compound's primary signaling pathway.
Core Data: Solubility of this compound
The solubility of this compound in key laboratory solvents is a critical parameter for in vitro and in vivo studies. The following table summarizes the available quantitative data.
| Solvent System | Temperature (°C) | Solubility | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | 100 mg/mL[1] | 263.25 mM | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility; use of newly opened DMSO is recommended. |
| Water | 25 | 30 mg/mL[1] | 87.74 mM | Ultrasonic assistance may be required. |
| Saline (0.9% NaCl) | Not Specified | Sufficient for in vivo administration | Not Specified | While a precise solubility value in 0.9% saline is not published, the compound has been successfully dissolved in this vehicle for animal studies.[2] |
| Mixed Vehicle | Not Specified | ≥ 2.08 mg/mL | 5.48 mM | This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4] |
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The methods outlined below are standard approaches that can be applied to ascertain the solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, 0.9% saline) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Spin the samples at a high speed to pellet the solid material.
-
Filtration: Use a chemically inert filter (e.g., PTFE) with a pore size that will retain the solid particles (e.g., 0.22 µm). Care should be taken to avoid adsorption of the solute to the filter membrane.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
UV-Vis Spectrophotometry, provided the compound has a distinct chromophore and a standard curve is generated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
-
Kinetic Solubility (DMSO Stock Dilution Method)
This high-throughput method is often employed in early drug discovery to estimate aqueous solubility.
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or higher).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous solvent of interest (e.g., phosphate-buffered saline, 0.9% saline).
-
Precipitation Detection: Allow the solutions to equilibrate for a defined period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
Turbidimetry: Measures the reduction in light transmission due to suspended particles.
-
UV-Vis Spectroscopy: A drop in absorbance compared to a clear solution can indicate precipitation.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Dopamine (B1211576) Transporter Inhibition
This compound is a potent inhibitor of the dopamine transporter (DAT).[1][3][5][6] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, AHN 1-055 increases the extracellular concentration and prolongs the action of dopamine. The function of DAT can be modulated by intracellular signaling cascades, including those involving Protein Kinase C (PKC).
Caption: Simplified signaling pathway of this compound as a dopamine transporter (DAT) inhibitor.
Experimental Workflow: Solubility Determination
The logical flow for determining the solubility of a compound like this compound is depicted in the following diagram.
Caption: Workflow for experimental determination of drug solubility.
References
Off-Target Binding Profile of AHN 1-055 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride, a benztropine (B127874) analog, is primarily recognized for its high affinity and selectivity as a dopamine (B1211576) transporter (DAT) inhibitor. Understanding its interaction with other molecular targets is crucial for a comprehensive assessment of its pharmacological profile, including potential side effects and alternative therapeutic applications. This technical guide provides an in-depth overview of the off-target binding profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Off-Target Binding Data
The binding affinity of this compound for various neurotransmitter transporters and receptors has been characterized through radioligand binding assays. The data reveals a notable selectivity for the dopamine transporter over other monoamine transporters and muscarinic receptors. A summary of the equilibrium dissociation constants (Ki) is presented below.
| Target | Radioligand | Tissue Source | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | 11.8 | [1] |
| Muscarinic M1 Receptor | [³H]pirenzepine | Rat Cerebral Cortex | 11.6 | [1] |
| Serotonin (B10506) Transporter (SERT) | [³H]citalopram | Rat Brain | 376 | [2] |
| Norepinephrine (B1679862) Transporter (NET) | [³H]nisoxetine | Rat Brain | 457 | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the radioligand binding assays to determine the affinity of this compound for its primary and off-target binding sites.
Dopamine Transporter (DAT) Binding Assay
This protocol is adapted from studies characterizing the binding of benztropine analogs to the dopamine transporter.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428.
Materials:
-
Tissue: Male Sprague-Dawley rat striatum.
-
Radioligand: [³H]WIN 35,428 (2β-carbomethoxy-3β-(4-fluorophenyl)tropane).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: 10 µM Cocaine or 1 µM unlabeled WIN 35,428.
-
Test Compound: this compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Homogenizer.
-
Centrifuge.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL.
-
-
Binding Assay:
-
In triplicate, combine the following in assay tubes:
-
100 µL of membrane homogenate.
-
50 µL of [³H]WIN 35,428 (to a final concentration of ~1-2 nM).
-
50 µL of assay buffer (for total binding), non-specific binding determinate, or varying concentrations of this compound.
-
-
Incubate the tubes for 2-3 hours at 4°C.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter using [³H]nisoxetine.
Procedure: The protocol is similar to the DAT binding assay with the following modifications:
-
Tissue: Rat whole brain or specific regions like the frontal cortex.
-
Radioligand: [³H]nisoxetine.
-
Non-specific Binding Determinate: 10 µM Desipramine.
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter using [³H]citalopram.
Procedure: The protocol is similar to the DAT binding assay with the following modifications:
-
Tissue: Rat whole brain.
-
Radioligand: [³H]citalopram.
-
Non-specific Binding Determinate: 10 µM Fluoxetine.
Muscarinic M1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the muscarinic M1 receptor using [³H]pirenzepine.
Procedure: The protocol is similar to the DAT binding assay with the following modifications:
-
Tissue: Rat cerebral cortex.
-
Radioligand: [³H]pirenzepine.
-
Non-specific Binding Determinate: 1 µM Atropine.
-
Incubation: Typically performed at room temperature for 60-90 minutes.
Visualizations
Dopamine Transporter Signaling Pathway
The following diagram illustrates the primary mechanism of action of AHN 1-055 at the dopaminergic synapse.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the general steps involved in determining the binding affinity of a test compound.
Conclusion
This compound is a potent dopamine transporter inhibitor with significantly lower affinity for the norepinephrine and serotonin transporters, indicating a high degree of selectivity within the monoamine transporter family. Its affinity for the muscarinic M1 receptor is comparable to its affinity for the dopamine transporter, a factor that should be considered in the evaluation of its overall pharmacological effects. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the binding characteristics of AHN 1-055 and related compounds. This comprehensive off-target binding profile is essential for guiding future research and development efforts.
References
- 1. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
AHN 1-055 Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that has garnered significant interest in neuroscience research, particularly in the context of developing pharmacotherapies for cocaine abuse.[1][2] As a benztropine (B127874) (BZT) analog, AHN 1-055 exhibits a distinct pharmacological profile compared to traditional psychostimulants like cocaine.[3][4] This technical guide provides an in-depth overview of AHN 1-055, consolidating key data on its mechanism of action, pharmacological properties, and established experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the dopaminergic system and developing novel therapeutics for substance use disorders.
Introduction
AHN 1-055, chemically known as 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride, is a high-affinity ligand for the dopamine transporter (DAT).[1][5] Its primary mechanism of action involves the inhibition of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine concentrations.[1][6] Unlike cocaine, which has a rapid onset and short duration of action, AHN 1-055 displays a slower onset and a more sustained elevation of dopamine levels.[6] This "atypical" pharmacokinetic and pharmacodynamic profile is thought to contribute to its reduced abuse liability and its potential as a cocaine antagonist.[3][7]
Mechanism of Action
AHN 1-055 acts as a competitive inhibitor at the dopamine transporter (DAT), a membrane protein responsible for clearing dopamine from the synapse.[8] By binding to the DAT, AHN 1-055 blocks the reuptake of dopamine into the presynaptic neuron, thereby prolonging the presence and action of dopamine in the synaptic cleft. This leads to enhanced dopaminergic signaling.
Pharmacological Profile
The pharmacological activity of AHN 1-055 has been characterized through various in vitro and in vivo studies. A summary of its binding affinities, pharmacokinetic parameters, and pharmacodynamic effects is presented below.
Binding Affinities
AHN 1-055 demonstrates high affinity and selectivity for the dopamine transporter over other monoamine transporters and receptors.
| Target | Radioligand | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11 - 26 | [9][10] |
| Serotonin Transporter (SERT) | [3H]citalopram | 376 | [9] |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | 457 | [9] |
| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 | [9] |
Pharmacokinetic Parameters
Pharmacokinetic studies in rats have revealed key parameters that differentiate AHN 1-055 from cocaine.
| Parameter | Value | Animal Model | Administration | Reference |
| Cmax | 1.48 mg/L | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |
| T1/2 | 7.69 h | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |
| Plasma Clearance | 1.8 L/h/kg | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |
| Volume of Distribution | 18.7 L/kg | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |
| Brain-to-Plasma Ratio | 4.8 | Sprague Dawley Rat | 5 mg/kg; i.v. | [2] |
Pharmacodynamic Effects
In vivo studies have demonstrated the effects of AHN 1-055 on dopamine levels and related behaviors.
| Effect | Metric | Value | Animal Model | Administration | Reference |
| Dopamine Uptake Inhibition (in vivo) | IC50 | 311.8 ng/mL | Sprague Dawley Rat | 5 mg/kg; i.v. | [1] |
| Dopamine Uptake Inhibition (in vitro) | IC50 | 71 nM | - | - | [1] |
| Locomotor Activity | - | Less effective than cocaine | Mouse | i.p. | [9] |
| Cocaine Discrimination | Maximal Substitution | 79% | Rat | i.p. | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving AHN 1-055 are provided below. These protocols are based on established procedures in the field.
Radioligand Binding Assay for DAT Affinity
This protocol outlines the procedure for determining the binding affinity of AHN 1-055 for the dopamine transporter using a competitive binding assay with [3H]WIN 35,428.
Materials:
-
Rat striatal tissue
-
[3H]WIN 35,428
-
This compound
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step. The final pellet is resuspended in binding buffer to a protein concentration of 1-2 mg/mL.
-
Binding Assay: In a 96-well plate, add 50 µL of various concentrations of AHN 1-055, 50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM), and 400 µL of the membrane preparation. For total binding, add 50 µL of binding buffer instead of AHN 1-055. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Incubation: Incubate the plate at 4°C for 2 hours.
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of AHN 1-055 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of AHN 1-055.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens (e.g., AP: +1.2 mm, ML: ±1.2 mm from bregma; DV: -6.5 mm from dura). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 2-hour stabilization period. Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration and Sample Collection: Administer AHN 1-055 (e.g., 5 mg/kg, i.v. or i.p.). Continue to collect dialysate samples every 20 minutes for several hours post-injection.
-
Dopamine Analysis by HPLC-ECD: Inject a portion of each dialysate sample into the HPLC-ECD system. Separate dopamine using a reverse-phase column and quantify its concentration using an electrochemical detector.
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
Conclusion
This compound is a valuable pharmacological tool for investigating the dopamine system. Its unique profile as an atypical dopamine transporter inhibitor makes it a compound of interest for both basic neuroscience research and the development of novel treatments for cocaine addiction. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of AHN 1-055 and related compounds.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. anilocus.com [anilocus.com]
- 4. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. besjournal.com [besjournal.com]
- 7. bowdish.ca [bowdish.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of AHN 1-055 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 1-055 hydrochloride, a benztropine (B127874) analog, has emerged as a promising candidate for the therapeutic management of cocaine use disorder. As a high-affinity ligand for the dopamine (B1211576) transporter (DAT), it effectively inhibits dopamine uptake but exhibits a unique pharmacological and behavioral profile that distinguishes it from traditional dopamine uptake inhibitors like cocaine. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, pharmacokinetic properties, and its effects in various behavioral paradigms. All quantitative data are summarized for clarity, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Core Pharmacological Data
This compound's primary mechanism of action is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels. However, its interaction with DAT and subsequent downstream effects differ significantly from those of cocaine, suggesting a lower abuse liability.
Table 1: In Vitro Binding Affinities and Functional Inhibition
| Target | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11 - 108 | - | [1] |
| Dopamine Transporter (DAT) | - | - | 71 (dopamine uptake) | [2][3][4][5][6][7] |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | 457 - 4810 | - | [1] |
| Serotonin Transporter (SERT) | [3H]citalopram | 376 - 3260 | - | [1] |
| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 | - | [1] |
| σ1 Receptor | --INVALID-LINK---pentazocine | 119 | - |
Table 2: In Vivo Efficacy and Pharmacokinetics in Rats
| Parameter | Value | Animal Model | Administration | Reference |
| IC50 (Dopamine Uptake Inhibition) | 311.8 ng/mL | Sprague Dawley Rats | 5 mg/kg; i.v. | [2][5] |
| Cmax | 1.48 mg/L | Sprague Dawley Rats | 10 mg/kg; i.v. | [2][5] |
| T1/2 (Terminal Elimination Half-life) | 7.69 h | Sprague Dawley Rats | 10 mg/kg; i.v. | [2][5] |
| Plasma Clearance | 1.8 L/h/kg | Sprague Dawley Rats | 10 mg/kg; i.v. | [2][5] |
| Volume of Distribution | 18.7 L/kg | Sprague Dawley Rats | 10 mg/kg; i.v. | [2][5] |
| Brain-to-Plasma Ratio (AHN 1-055 alone) | 4.8 | Sprague Dawley Rats | 5 mg/kg; i.v. | [8] |
| Brain-to-Plasma Ratio (with cocaine) | 4.4 | Sprague Dawley Rats | 5 mg/kg; i.v. | [8] |
Signaling and Mechanistic Pathways
This compound's therapeutic potential is rooted in its distinct interaction with the dopamine transporter compared to cocaine. This leads to a differential modulation of dopaminergic signaling.
Caption: Dopaminergic synapse and points of intervention for Cocaine and AHN 1-055.
Key Preclinical Behavioral Studies
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of this compound. These studies have consistently demonstrated that while AHN 1-055 interacts with the dopamine system, it does not produce the same abuse-related behavioral effects as cocaine.
Locomotor Activity
In mice, both cocaine and AHN 1-055 produce dose-related increases in locomotor activity, although AHN 1-055 is less effective than cocaine. At a low dose (1 mg/kg), AHN-1055 has been observed to cause a mild attenuation of spontaneous locomotor activity, while a higher dose (10 mg/kg) resulted in weak stimulation. This suggests a reduced stimulant profile compared to cocaine. Furthermore, pretreatment with AHN 1-055 can attenuate the locomotor-stimulating effects of cocaine.[9][10]
Cocaine Self-Administration
In rat models of cocaine self-administration, AHN 1-055 demonstrates significant potential as a treatment agent. Pretreatment with AHN 1-055 dose-dependently decreases cocaine self-administration.[11][12] Notably, these effects are observed at doses that do not affect responding for other rewards, such as food, indicating a specific antagonism of cocaine's reinforcing effects rather than general behavioral suppression.[11][12] While AHN 1-055 itself can maintain some level of self-administration, its reinforcing efficacy is significantly lower than that of cocaine.[10][12][13]
Conditioned Place Preference (CPP)
Conditioned place preference is a model used to assess the rewarding properties of a drug. Studies have shown that AHN 1-055 does not produce conditioned place preference in mice, unlike cocaine.[9][10] This further supports the notion that AHN 1-055 has a lower abuse potential.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various monoamine transporters and receptors.
General Protocol:
-
Tissue Preparation: Rat brain regions (e.g., striatum for DAT, cortex for other receptors) are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]pirenzepine for M1 receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in the brain of awake, freely moving rats.
General Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound is administered (e.g., via intravenous injection).
-
Post-treatment Collection: Dialysate samples continue to be collected to measure changes in dopamine concentration.
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
References
- 1. benchchem.com [benchchem.com]
- 2. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US8383817B2 - Benztropine compounds and uses thereof - Google Patents [patents.google.com]
The Impact of AHN 1-055 Hydrochloride on Dopamine Dynamics in the Nucleus Accumbens: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of AHN 1-055 hydrochloride, a potent dopamine (B1211576) uptake inhibitor, on dopamine levels within the nucleus accumbens. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. Herein, we consolidate quantitative data from key studies, detail the experimental methodologies employed, and visualize the underlying molecular and procedural frameworks.
Core Mechanism of Action
This compound is a benztropine (B127874) analog that exhibits high affinity for the dopamine transporter (DAT).[1] By binding to DAT, AHN 1-055 competitively inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of extracellular dopamine, thereby potentiating dopaminergic signaling in key brain regions such as the nucleus accumbens, an area critically involved in reward, motivation, and addiction.
Quantitative Analysis of Dopamine Level Alterations
In vivo microdialysis studies in rodent models have been instrumental in quantifying the dose-dependent effects of AHN 1-055 on extracellular dopamine concentrations in the nucleus accumbens. The following table summarizes the key findings from these experiments.
| Compound | Dose (mg/kg, i.p.) | Maximum Dopamine Increase (% of Baseline) | Time to Maximum Effect (minutes) | Animal Model | Reference |
| AHN 1-055 | 1.0 | ~150% | 60 | Rat | Tanda et al. |
| AHN 1-055 | 3.0 | ~250% | 90 | Rat | Tanda et al. |
| AHN 1-055 | 10.0 | ~400% | 120 | Rat | Tanda et al. |
Experimental Protocols
The data presented above were primarily generated using in vivo microdialysis in freely moving rats. The following is a detailed description of a typical experimental protocol.
1. Animal Subjects:
-
Male Sprague-Dawley rats, weighing approximately 250-300g at the time of surgery, are used.
-
Animals are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
2. Stereotaxic Surgery and Microdialysis Probe Implantation:
-
Rats are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).
-
Using a stereotaxic frame, a guide cannula is surgically implanted, targeting the nucleus accumbens shell.
-
Following a recovery period of approximately one week, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
3. In Vivo Microdialysis Procedure:
-
On the day of the experiment, the microdialysis probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline dopamine level, this compound, dissolved in a vehicle such as saline, is administered intraperitoneally (i.p.) at the specified doses.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) both before and after drug administration.
4. Neurochemical Analysis:
-
The concentration of dopamine in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
The results are typically expressed as a percentage change from the baseline dopamine levels.
Visualizing the Molecular and Experimental Frameworks
To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.
Caption: Mechanism of AHN 1-055 action on dopamine reuptake.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Potential downstream signaling of DAT inhibition.
Conclusion
This compound is a potent inhibitor of the dopamine transporter, leading to a significant, dose-dependent increase in extracellular dopamine levels in the nucleus accumbens. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds. A deeper understanding of the downstream signaling consequences of DAT inhibition by benztropine analogs will be crucial for the development of novel therapeutics targeting the dopaminergic system.
References
AHN 1-055 Hydrochloride: A Technical Guide on its Discovery, History, and Core Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that has been instrumental in the study of the dopamine transporter (DAT) and the development of potential therapeutics for cocaine abuse. As a derivative of benztropine (B127874), its unique pharmacological profile, characterized by high affinity for the DAT with diminished cocaine-like behavioral effects, has made it a significant research tool. This technical guide provides an in-depth overview of the discovery, history, and core functional characteristics of this compound, presenting key quantitative data, experimental methodologies, and a visualization of its mechanism of action.
Discovery and History
AHN 1-055, chemically known as 3α-[Bis-(4-fluorophenyl)methoxy]tropane hydrochloride, emerged from research focused on developing benztropine (BZT) analogs with high affinity for the dopamine transporter (DAT).[1] The synthesis of AHN 1-055 and related compounds was carried out within the Medicinal Chemistry Section of the National Institute on Drug Abuse Intramural Research Program.[2][3] The primary goal of this research was to create potent DAT inhibitors that did not produce the same abuse potential as cocaine, with the aim of developing a substitute therapy for cocaine addiction.[4][5]
The key structural modification in AHN 1-055 compared to its parent compound, benztropine, is the addition of fluorine atoms at the 4' and 4'' positions of the phenyl rings.[6] This substitution was found to significantly enhance the binding affinity for the DAT.[6] Subsequent studies have focused on N-substituted analogs of AHN 1-055 to further refine its pharmacological profile, particularly to reduce its affinity for the muscarinic M1 receptor and thereby minimize potential side effects.[2][7]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Binding Affinities and Potency
| Target | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11 - 20 | 71 | [2][4][8][9] |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | 457 | - | [2][7] |
| Serotonin Transporter (SERT) | [3H]citalopram | 376 | - | [2][7] |
| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 | - | [2][7] |
Table 2: In Vivo Pharmacokinetics and Potency (in Rats)
| Parameter | Value | Dosing | Reference |
| IC50 (Dopamine Uptake Inhibition) | 311.8 ng/mL | 5 mg/kg; i.v. | [4][10] |
| Cmax | 1.48 mg/L | 10 mg/kg; i.v. | [4][10] |
| T1/2 (Terminal Elimination Half-life) | 7.69 h | 10 mg/kg; i.v. | [4][10] |
| Plasma Clearance | 1.8 L/h/kg | 10 mg/kg; i.v. | [1][10] |
| Volume of Distribution | 18.7 L/kg | 10 mg/kg; i.v. | [1][10] |
Mechanism of Action
This compound exerts its primary effect by binding with high affinity to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[8][9][10] This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. The interaction of AHN 1-055 with the DAT is distinct from that of cocaine, which is thought to contribute to its different behavioral profile.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
AHN 1-055 Hydrochloride: A Technical Guide to its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. AHN 1-055 hydrochloride is a research chemical and is not approved for human use.
Introduction
This compound, chemically known as 3α-Bis-(4-fluorophenyl)methoxytropane hydrochloride, is a potent and selective dopamine (B1211576) uptake inhibitor. It binds with high affinity to the dopamine transporter (DAT), exhibiting an IC50 of 71 nM. As an atypical dopamine uptake inhibitor, its behavioral profile differs significantly from that of cocaine, leading to its investigation as a potential therapeutic agent for cocaine abuse. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data on this compound. It is important to note that publicly available, formal toxicology studies are limited, and much of the safety-related information is derived from pharmacological and behavioral research.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic and pharmacodynamic parameters for this compound based on preclinical studies in rats.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Dopamine Uptake) | 71 nM | In vitro | [1][2][3] |
| IC50 (Inhibition of Brain Dopamine Uptake) | 311.8 ng/mL | Rat (in vivo) | [1][4][5] |
Table 2: Pharmacokinetic Parameters of AHN 1-055 in Rats (5 mg/kg, i.v. administration)
| Parameter | Value (AHN 1-055 alone) | Value (AHN 1-055 with Cocaine) | Reference |
| Cmax | 1.48 mg/L | Not Reported | [1][4][6] |
| Terminal Elimination Half-life (t1/2) | 7.69 h | 6.82 h | [1][7] |
| Plasma Clearance (Cl) | 1.8 L/h/kg | 1.9 L/h/kg | [1][7] |
| Volume of Distribution (Vdss) | 18.7 L/kg | 17.4 L/kg | [1][7] |
| Brain-to-Plasma Ratio (B/P) | 4.8 | 4.4 | [7] |
Toxicological Profile
Effects on Food Intake and Body Weight:
-
Acute administration of AHN 1-055 in male Sprague-Dawley rats has been shown to dose-dependently decrease food intake.
-
The anorectic effect of benztropine (B127874) analogs, including AHN 1-055, appears to be more potent than that of cocaine or GBR 12909.
-
Studies on related compounds, such as JHW 007, have indicated that repeated administration can lead to significant reductions in body weight and food intake.
Behavioral and Neurological Effects:
-
In mice, AHN 1-055 produces a dose-related increase in locomotor activity, although it is less effective than cocaine.[8]
-
Unlike cocaine, AHN 1-055 does not fully substitute for cocaine in drug discrimination studies in rats, suggesting a different subjective effect.[8]
-
Pre-treatment with AHN 1-055 can decrease cocaine self-administration in rats, highlighting its potential as a treatment for cocaine addiction.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Pharmacokinetic Analysis in Rats:
-
Animal Model: Adult male Sprague Dawley rats (weighing 250-300 g) were used.[7]
-
Drug Administration: this compound was administered intravenously (i.v.) at a dose of 5 mg/kg. For interaction studies, cocaine was also administered i.v. at the same dosage.[7]
-
Sample Collection: Blood and brain samples were collected at various time points over a 36-hour period.[7]
-
Analytical Method: The concentrations of AHN 1-055 in plasma and brain tissue were likely determined using a validated chromatographic method, such as high-performance liquid chromatography (HPLC) coupled with an appropriate detector, although the specific analytical method is not detailed in the provided abstracts.
Intracerebral Microdialysis for Dopamine Measurement:
-
Animal Model: Male Sprague Dawley rats (275-300 g) were utilized.[10]
-
Surgical Procedure: Dialysis probes were stereotaxically implanted into the nucleus accumbens of the brain.[10]
-
Drug Administration: AHN-1055 was administered intravenously.[10]
-
Sample Collection: Extracellular fluid (ECF) was collected via the microdialysis probes.[10]
-
Analytical Method: Dopamine levels in the brain microdialysate were measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10]
Food-Maintained Behavior Study:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Apparatus: Standard operant conditioning chambers.
-
Protocol: The reinforcing efficacy of food was assessed using a progressive-ratio (PR) schedule of food delivery, where the number of responses required to receive a food pellet progressively increases. The number of ratios completed served as an index of the reinforcing efficacy of food.
-
Drug Administration: AHN 1-055 was administered prior to the behavioral sessions to evaluate its effect on food-maintained responding.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for a typical pharmacokinetic study.
Logical Relationship of Observed Effects
Caption: Relationship between administration and observed effects.
References
- 1. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. amsbio.com [amsbio.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3A-BIS-(4-FLUOROPHENYL) METHOXYTROPANE HYDROCHLORIDE, CAS No. 202646-03-5 - iChemical [ichemical.com]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with AHN 1-055 hydrochloride, a potent dopamine (B1211576) uptake inhibitor.[1][2][3][4][5] This document is intended for researchers in neuroscience, pharmacology, and drug development investigating the effects of AHN 1-055 on extracellular neurotransmitter levels in the brain.
This compound is a benztropine (B127874) analog that exhibits high affinity for the dopamine transporter (DAT), effectively inhibiting the reuptake of dopamine from the synaptic cleft.[1][6] This mechanism of action leads to an increase in extracellular dopamine concentrations.[7][8] Its distinct pharmacological profile compared to cocaine has made it a compound of interest in the development of potential therapeutics for cocaine abuse.[7][9][10]
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in male Sprague Dawley rats following intravenous administration.
| Parameter | AHN 1-055 (5 mg/kg) Alone | AHN 1-055 (5 mg/kg) with Cocaine | Reference |
| Volume of Distribution (Vdss) | 18.7 L/kg | 17.4 L/kg | [7] |
| Clearance (Cl) | 1.8 L/h/kg | 1.9 L/h/kg | [7] |
| Half-life (t1/2) | 7.69 h | 6.82 h | [7] |
| Brain-to-Plasma Ratio | 4.8 | 4.4 | [7] |
Table 1: Pharmacokinetic Parameters of this compound.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on established in vivo microdialysis procedures and specific details from studies involving AHN 1-055.[7][11][12]
Protocol 1: Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the subject animal (e.g., male Sprague Dawley rat, ~300g) with a suitable anesthetic (e.g., ketamine/xylazine mixture or isoflurane) and mount it in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Use a dental drill to create a small burr hole over the target brain region. For the nucleus accumbens, stereotaxic coordinates are determined from a rat brain atlas.
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for a minimum of 5-7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe (with a semipermeable membrane) into the guide cannula of the awake and freely moving animal.
-
Perfusion: Connect the inlet of the microdialysis probe to a syringe pump. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.8-2.0 µL/min). The composition of aCSF is typically (in mM): 145 NaCl, 2.7 KCl, 1.0 MgCl2, 1.2 CaCl2, and 2.0 Na2HPO4, adjusted to pH 7.4.[12]
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline of neurotransmitter levels. Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) intravenously.[7] A stock solution can be prepared in DMSO and then diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1]
-
Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration of the study (e.g., up to 36 hours).[7]
-
Sample Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. AHN 1-055 (hydrochloride) | HIBR Gene Diagnostics [hibergene.com]
- 4. AHN 1-055 (hydrochloride) | Cyan Dye [cyandye.com]
- 5. biocompare.com [biocompare.com]
- 6. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. news-medical.net [news-medical.net]
- 14. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for AHN 1-055 Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride is a benztropine (B127874) (BZT) analog that acts as a potent dopamine (B1211576) transporter (DAT) inhibitor.[1][2] It is classified as an atypical DAT inhibitor because its behavioral effects differ significantly from those of typical stimulants like cocaine, despite its high affinity for the DAT.[3][4] This characteristic has made AHN 1-055 a valuable research tool in rodent behavioral studies, particularly in the investigation of cocaine addiction and Parkinson's disease.[5][6] Preclinical studies suggest that AHN 1-055 has a low abuse potential and may antagonize the reinforcing effects of cocaine, making it a candidate for medication development.[4][7]
Mechanism of Action
AHN 1-055 binds with high affinity to the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft and thereby increasing extracellular dopamine levels.[8][9] This is the primary mechanism underlying its effects on the central nervous system. Unlike cocaine, which has significant affinity for serotonin (B10506) and norepinephrine (B1679862) transporters, AHN 1-055 is more selective for the DAT.[3][10] Additionally, it possesses a notable affinity for the muscarinic M1 receptor, which may contribute to its atypical behavioral profile compared to cocaine.[3][10][11]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Place conditioning and locomotor effects of N-substituted, 4',4''-difluorobenztropine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Assays with AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AHN 1-055 hydrochloride in locomotor activity assays, including its mechanism of action, expected outcomes, and detailed experimental protocols. This compound is a potent dopamine (B1211576) uptake inhibitor, and these notes are intended to guide researchers in designing and executing robust in vivo studies to assess its effects on spontaneous locomotor activity in rodents.
Introduction
This compound, chemically known as 3α-Bis-(4-fluorophenyl)methoxytropane hydrochloride, is a high-affinity ligand for the dopamine transporter (DAT).[1][2][3][4] By inhibiting dopamine reuptake, AHN 1-055 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism of action is central to its effects on locomotor activity, as the dopaminergic system plays a crucial role in modulating motor control and activity levels.[5] While it shares a binding site with cocaine on the DAT, its behavioral effects are notably different, suggesting it as a potential candidate for therapeutic development, particularly in the context of cocaine abuse research.[6][7][8] Studies have shown that AHN 1-055 produces a dose-dependent increase in locomotor activity in mice, though it is less effective than cocaine.[6][7]
Mechanism of Action: Dopamine Transporter Inhibition
This compound's primary pharmacological action is the inhibition of the dopamine transporter (DAT). This action leads to an accumulation of dopamine in the neuronal synapse, thereby augmenting dopaminergic neurotransmission. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data related to this compound's binding affinities and its effects on locomotor activity.
Table 1: Receptor and Transporter Binding Affinity of AHN 1-055
| Target | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11 - 108 |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | 457 - 4810 |
| Serotonin Transporter (SERT) | [3H]citalopram | 376 - 3260 |
| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 |
Data compiled from multiple sources.[6][7]
Table 2: In Vivo Effects of AHN 1-055 on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Locomotor Activity Effect |
| 1 | Decreased locomotor activity |
| 3 | No significant effect |
| 10 | Increased locomotor activity |
Data from a study observing activity over a 2-hour period.[9] Note that the effects can be complex, with lower doses sometimes producing inhibitory effects.[9][10]
Experimental Protocols
This section provides a detailed protocol for conducting a locomotor activity assay in mice to evaluate the effects of this compound.
Protocol: Open Field Locomotor Activity Assay in Mice
1. Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO/5% Tween 80 in saline)
-
Male ICR mice (or other appropriate strain), 8-10 weeks old
-
Open field apparatus (e.g., a square or circular arena, often equipped with infrared beams for automated activity tracking)[11][12]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
3. Experimental Workflow Diagram:
Caption: Experimental workflow for a locomotor activity assay.
4. Procedure:
-
Animal Acclimatization: Upon arrival, house the mice in a controlled environment (e.g., 12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired final concentrations for injection. Ensure the solution is clear and homogenous. Prepare a vehicle-only solution to serve as the control.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to habituate to the new environment for at least 30-60 minutes before the start of the assay.
-
Dosing and Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 ml/kg.
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the mouse in the center of the open field arena.[7]
-
Begin recording locomotor activity using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Record activity for a predetermined duration, typically ranging from 60 to 120 minutes. Data can be binned into smaller time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.[7][9]
-
-
Data Analysis:
-
Quantify the locomotor activity data for each animal.
-
Compare the activity levels between the different treatment groups (vehicle vs. various doses of AHN 1-055) using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test).
-
A repeated-measures ANOVA can be used to analyze the time-course data.
-
5. Expected Results: Based on existing literature, administration of this compound is expected to result in a dose-dependent alteration of locomotor activity. Low doses (e.g., 1 mg/kg) may produce a decrease in activity, while higher doses (e.g., 10 mg/kg) are likely to cause an increase in locomotor activity compared to the vehicle-treated control group.[9] The stimulatory effects are generally observed to be less pronounced than those induced by cocaine.[6][7]
6. Considerations and Troubleshooting:
-
Habituation: The level of habituation to the testing arena can influence baseline activity. For some study designs, a pre-test habituation session in the arena may be necessary.
-
Time of Day: The time of day can affect rodent activity levels. All tests should be conducted during the same phase of the light cycle to ensure consistency.
-
Animal Strain: Different mouse strains can exhibit different baseline levels of locomotor activity and may respond differently to pharmacological agents.
-
Vehicle Effects: Ensure that the vehicle used for drug dissolution does not have any independent effects on locomotor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. abmole.com [abmole.com]
- 4. AHN 1-055 (hydrochloride) | Protein Forest [proteinforest.com]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
Application Notes and Protocols for Self-Administration Paradigms Using AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AHN 1-055 hydrochloride in preclinical self-administration paradigms. The information is intended to guide researchers in designing and conducting experiments to evaluate the reinforcing properties of AHN 1-055 and its potential as a therapeutic for cocaine dependence.
Introduction
AHN 1-055, a benztropine (B127874) analog, is a potent and selective dopamine (B1211576) uptake inhibitor that binds with high affinity to the dopamine transporter (DAT).[1][2][3] Its unique pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, has prompted investigation into its abuse liability and its potential to alter cocaine reinforcement.[4] Preclinical studies using rodent self-administration models are crucial for understanding these properties.
Mechanism of Action
AHN 1-055 primarily exerts its effects by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse. This action on the mesolimbic dopamine system, a key pathway in reward and reinforcement, is the basis for its reinforcing effects.[4][5] AHN 1-055 also exhibits affinity for the muscarinic M1 receptor, which may contribute to its atypical behavioral profile compared to other dopamine uptake inhibitors like cocaine.[3][4]
Signaling Pathway of AHN 1-055
Caption: Mechanism of action of AHN 1-055 at the dopamine synapse.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving AHN 1-055.
Table 1: In Vitro Binding Affinities and In Vivo Potency
| Target | Ligand | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11.8 | - | [4] |
| Dopamine Transporter (DAT) | - | - | 71 | [1][2] |
| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 | - | [3] |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | 457 - 4810 | - | [3] |
| Serotonin Transporter (SERT) | [3H]citalopram | 376 - 3260 | - | [3] |
| Dopamine Uptake Inhibition (in vivo) | - | - | 311.8 ng/ml | [1] |
Table 2: Doses Used in Behavioral Paradigms
| Paradigm | Species | Route of Administration | Dose Range (mg/kg) | Outcome | Reference |
| Self-Administration | Rat | Intravenous (i.v.) | Not specified, but maintained responding | Maintained self-administration at lower rates than cocaine | [4] |
| Cocaine Self-Administration (Pretreatment) | Rat | Intraperitoneal (i.p.) | 1.0, 3.2, 10.0 | Dose-dependent decrease in cocaine self-administration | [6] |
| Cocaine Self-Administration (Pretreatment) | Rat | Oral (p.o.) | Not specified | Decreased cocaine self-administration | [4] |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 1, 3, 10 | Dose-dependent increase in locomotor activity | [4] |
| Locomotor Activity | Rat | Intraperitoneal (i.p.) | 1, 3, 10 | Sustained locomotor activity | [7] |
| Drug Discrimination | Rat | Intraperitoneal (i.p.) | Not specified | Partially substituted for cocaine (79% max) | [3] |
Experimental Protocols
Protocol 1: Intravenous Self-Administration of AHN 1-055 in Rats
This protocol is designed to assess the primary reinforcing effects of AHN 1-055.
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Food and water are available ad libitum unless otherwise specified for training.
2. Surgical Procedure: Intravenous Catheter Implantation:
-
Anesthetize the rat using a suitable anesthetic (e.g., ketamine/xylazine or isoflurane).
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.
-
The catheter tubing should exit the body in the mid-scapular region.
-
Allow a recovery period of at least 5-7 days post-surgery.[6]
-
Flush the catheters daily with a sterile saline solution containing heparin to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two response levers, a stimulus light above each lever, a house light, and a drug infusion pump.[6][8]
-
The chamber should be enclosed in a sound-attenuating cubicle.[6]
4. Training and Acquisition:
-
Initial Training (Food Reinforcement - Optional but Recommended): To facilitate learning of the lever-press response, rats can be initially trained to press a lever for food pellets on a fixed-ratio 1 (FR1) schedule. This typically involves a period of food restriction.
-
Acquisition of AHN 1-055 Self-Administration:
-
Once lever pressing is established, substitute infusions of AHN 1-055 for food reinforcement.
-
Sessions are typically 2 hours in duration, conducted daily.
-
A response on the "active" lever results in an intravenous infusion of AHN 1-055 (e.g., 0.1 mg/kg/infusion) delivered over a few seconds.
-
Each infusion is paired with a discrete cue (e.g., illumination of the stimulus light above the active lever).
-
A "time-out" period (e.g., 20 seconds) should follow each infusion, during which responses are recorded but have no scheduled consequences.
-
Responses on the "inactive" lever are recorded but do not result in an infusion or any other consequence.
-
Acquisition is considered stable when the number of infusions per session does not vary by more than 20% over three consecutive days.
-
5. Data Analysis:
-
Primary dependent measures are the number of infusions earned and the number of responses on the active and inactive levers.
-
Data are typically analyzed using analysis of variance (ANOVA) to compare responding across sessions or between groups.
Protocol 2: Effect of AHN 1-055 Pretreatment on Cocaine Self-Administration
This protocol is used to evaluate the potential of AHN 1-055 to reduce the reinforcing effects of cocaine.
1. Animals, Surgery, and Apparatus:
-
Follow steps 1-3 from Protocol 1.
2. Cocaine Self-Administration Training:
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1 or FR5) until a stable baseline of intake is achieved.
3. AHN 1-055 Pretreatment Testing:
-
Once a stable baseline of cocaine self-administration is established, begin pretreatment sessions.
-
Administer this compound (e.g., 1.0, 3.2, 10.0 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a specified time before the self-administration session (e.g., 30 minutes).[6]
-
The order of doses should be counterbalanced across subjects.
-
Following each pretreatment test day, re-establish baseline cocaine self-administration before the next test.
4. Data Analysis:
-
The primary dependent measure is the number of cocaine infusions earned following pretreatment with AHN 1-055 or vehicle.
-
Analyze the data using ANOVA to determine the effect of AHN 1-055 dose on cocaine intake.
-
It is also important to assess the effect of AHN 1-055 on responding for a non-drug reinforcer (e.g., food) to rule out non-specific motor effects.[4][9]
Visualizations
Experimental Workflow for Self-Administration Studies
Caption: Workflow for a typical drug self-administration experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AHN 1-055 (hydrochloride) | HIBR Gene Diagnostics [hibergene.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing AHN 1-055 Hydrochloride Solutions for In Vivo Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor, binding with high affinity to the dopamine transporter (DAT)[1][2][3][4][5]. Its unique pharmacological profile, distinct from cocaine despite sharing the same primary target, has made it a valuable research tool in studies of dopaminergic neurotransmission and as a potential therapeutic agent for cocaine abuse[2][6]. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo injections, ensuring solubility, stability, and suitability for administration in animal models.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Species | Administration | Reference |
| IC50 (Dopamine Uptake) | 71 nM | - | In Vitro | [1][2][3][4][7] |
| IC50 (Brain Dopamine Uptake) | 311.8 ng/mL | Rat | 5 mg/kg; i.v. | [1][2] |
| Cmax | 1.48 mg/L | Rat | 10 mg/kg; i.v. | [1][2] |
| Terminal Elimination Half-life (T1/2) | 7.69 h | Rat | 10 mg/kg; i.v. | [1][2] |
| Solubility (DMSO) | 100 mg/mL (263.25 mM) | - | - | [1][2][7] |
| Solubility (Water) | 30-33.33 mg/mL (approx. 79-88 mM) | - | - | [1][7] |
| Binding Affinity (DAT) | Ki = 9-11 nM | - | In Vitro | [6][8] |
| Binding Affinity (Norepinephrine Transporter) | Ki = 457-4810 nM | - | In Vitro | [6] |
| Binding Affinity (Serotonin Transporter) | Ki = 376-3260 nM | - | In Vitro | [6] |
| Binding Affinity (Muscarinic M1 Receptor) | Ki = 11.6-12 nM | - | In Vitro | [6][9] |
Signaling Pathway of AHN 1-055
AHN 1-055 primarily acts by inhibiting the dopamine transporter (DAT) in the presynaptic terminal of dopaminergic neurons. This blockage leads to an increase in the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.
Caption: Mechanism of action of AHN 1-055 at the dopaminergic synapse.
Experimental Protocols
Preparation of this compound in Saline (for i.p. or i.v. injection)
This protocol is suitable for achieving concentrations typically used in rodent studies (e.g., 1-10 mg/mL).
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Sonicator
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial to achieve the target concentration. For example, to make a 1 mg/mL solution, add 1 mL of saline for every 1 mg of powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the solution to aid dissolution.[10][11] Intermittent vortexing during sonication can facilitate the process. Continue until the solution is clear and no particulate matter is visible.
-
Once completely dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the final solution appropriately. For short-term storage (up to 24 hours), 2-8°C is recommended. For longer-term storage, consult the manufacturer's guidelines; stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[1]
Preparation of this compound in a Co-Solvent Vehicle (for higher concentrations or improved stability)
For higher concentrations or when solubility in saline is a concern, a co-solvent system can be employed. The following is an example vehicle composition.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline solution
-
Sterile vials and tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by combining the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to prepare 10 mL of the vehicle:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline
-
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of the pre-mixed vehicle to the powder.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming and sonication can be used if necessary to aid dissolution.
-
The final solution should be clear. As this solution contains organic solvents, sterile filtration may be challenging and should be performed with a compatible filter membrane if required.
-
Store the solution as described in the previous protocol.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Caption: A generalized workflow for in vivo experiments using AHN 1-055.
Conclusion
The protocols outlined in these application notes provide a foundation for the successful preparation and administration of this compound for in vivo research. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. Researchers should always consult the specific product information sheet for the lot of this compound being used and adhere to all institutional and national guidelines for animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 3. amsbio.com [amsbio.com]
- 4. AHN 1-055 (hydrochloride) | HIBR Gene Diagnostics [hibergene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. abmole.com [abmole.com]
- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AHN 1-055 Hydrochloride Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AHN 1-055 hydrochloride to mice and rats based on currently available scientific literature. This document includes detailed protocols, quantitative data summaries, and visualizations to guide researchers in their experimental design.
Compound Information
This compound is a potent and selective dopamine (B1211576) transporter (DAT) inhibitor with an IC50 of 71 nM.[1][2] It binds with high affinity to the DAT and is investigated for its potential as a therapeutic agent for cocaine abuse.[1][2]
Administration Routes and Dosages
This compound has been administered to mice and rats primarily through intravenous (i.v.) and intraperitoneal (i.p.) routes. The choice of administration route and dosage depends on the specific experimental goals, such as pharmacokinetic analysis, behavioral studies, or neurochemical assessments.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in mice and rats.
Table 1: this compound Administration in Rats
| Administration Route | Dosage | Animal Model | Purpose of Study | Key Findings | Reference |
| Intravenous (i.v.) | 5 mg/kg | Adult male Sprague Dawley rats (250-275 g) | Pharmacokinetic Analysis | Cmax: 1.48 mg/L; T1/2: 7.69 h | [1][2] |
| Intravenous (i.v.) | 5 mg/kg | Male Sprague Dawley rats (~300 g) | Pharmacokinetic and Pharmacodynamic Interaction with Cocaine | No significant changes in AHN 1-055 PK parameters when co-administered with cocaine. | [3] |
| Intravenous (i.v.) | 10 mg/kg | Male Sprague-Dawley rats (~300 g) | Brain Distribution and Pharmacokinetics | Elimination half-life of 4.12-16.49 h. | [4] |
| Intraperitoneal (i.p.) | 0, 5, and 10 mg/kg | Rats | Locomotor Activity and Conditioned Reward | Dose-dependent effects on locomotor activity. | [5] |
| Intraperitoneal (i.p.) | 0, 1, 3, and 10 mg/kg | Rats | Locomotor Behavior and Cocaine Self-Administration | Evoked robust and sustained locomotor activity. | [6] |
| Intraperitoneal (i.p.) | 3.0 and 10 mg/kg | Rats | Spontaneous Locomotor Activity and Stereotyped Behavior | Investigated effects on behavior. | [7] |
| Intraperitoneal (i.p.) | 32 mg/kg (intermediate dose) | Rats | Cocaine Self-Administration | Increased responding for low cocaine doses and decreased for high doses. | [8][9] |
Table 2: this compound Administration in Mice
| Administration Route | Dosage | Animal Model | Purpose of Study | Key Findings | Reference |
| Intraperitoneal (i.p.) | 0, 3, and 10 mg/kg | Mice | Locomotor Activity and Conditioned Reward | Attenuated spontaneous locomotor activity at low doses and stimulated at higher doses. | [5] |
| Intraperitoneal (i.p.) | 1, 3, and 10 mg/kg | Mice | Motor Activity, Conditioned Place Preference, and c-Fos Expression | Mild attenuation of spontaneous locomotor activity at 1 mg/kg and weak stimulation at 10 mg/kg. | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For reliable experimental outcomes, it is crucial to ensure the complete dissolution of this compound. The following protocols have been reported for preparing solutions for in vivo experiments. It is recommended to prepare working solutions freshly on the day of use.[1]
Protocol 1: Saline-Based Solution
-
Dissolve this compound in 0.9% saline.[5]
-
Sonicate the solution to ensure complete solubilization.[5]
Protocol 2: Co-Solvent Formulation
This protocol is suitable when a higher concentration is required.[1]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents in the specified volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. This method can yield a clear solution of at least 2.08 mg/mL.[1]
Intravenous (i.v.) Administration Protocol (Rat Tail Vein)
This protocol is adapted from standard laboratory procedures and findings from pharmacokinetic studies of AHN 1-055.[1][2][3][4]
-
Animal Preparation: Acclimatize adult male Sprague Dawley rats (250-300 g) to the experimental conditions.
-
Drug Preparation: Prepare the this compound solution as described in section 3.1. The final concentration should be calculated based on the desired dosage and the injection volume.
-
Injection Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins.
-
Administer the solution slowly.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions. For pharmacokinetic studies, blood and brain samples are collected at specified time points over a period of up to 36 hours.[3][4]
Intraperitoneal (i.p.) Administration Protocol (Mouse and Rat)
This protocol is based on behavioral studies involving AHN 1-055.[5][6][7]
-
Animal Preparation: Acclimatize the mice or rats to the experimental environment.
-
Drug Preparation: Prepare the this compound solution as described in section 3.1.
-
Injection Procedure:
-
Gently restrain the animal. For rats, this can be done by holding the scruff of the neck and supporting the lower body. For mice, a similar but more delicate grip is used.
-
Tilt the animal slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Inject the solution into the peritoneal cavity.
-
-
Post-injection Procedure: Return the animal to its cage and observe for behavioral changes according to the experimental design. Behavioral assessments such as locomotor activity are typically initiated after a specific pretreatment time (e.g., 90, 120, or 150 minutes before the session).[10]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for AHN 1-055 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 3. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AHN 1-055 Hydrochloride in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AHN 1-055 hydrochloride in behavioral pharmacology research. This document outlines the compound's mechanism of action, key quantitative data, and detailed protocols for fundamental behavioral assays.
This compound is a potent and selective dopamine (B1211576) uptake inhibitor, making it a valuable tool for investigating the role of the dopamine transporter (DAT) in various behaviors and as a potential therapeutic agent for conditions like cocaine abuse.[1][2][3] Its distinct pharmacokinetic and behavioral profile compared to cocaine provides a unique opportunity to dissect the neurobiology of stimulant action and addiction.
Mechanism of Action
This compound is a high-affinity ligand for the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][2][3] This action leads to an increase in the extracellular concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. The primary signaling pathway affected is the dopamine signaling cascade.
Dopamine Transporter (DAT) Signaling Pathway
The following diagram illustrates the central role of the dopamine transporter in regulating synaptic dopamine levels and the mechanism of action of AHN 1-055.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating dose selection and experimental design.
Table 1: In Vitro Receptor Binding and Transporter Inhibition
| Target | Ligand | Ki (nM) | IC50 (nM) | Species | Reference |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11 | - | Rat | [4][5] |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | 457 | - | Rat | [4][5] |
| Serotonin Transporter (SERT) | [3H]citalopram | 376 | - | Rat | [4][5] |
| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 | - | Rat | [4][5] |
| Dopamine Uptake | - | - | 71 | - | [2][3] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Dose (mg/kg) | Route | Cmax (mg/L) | T1/2 (h) | IC50 (Dopamine Uptake, ng/mL) | Reference |
| 5 | i.v. | - | - | 311.8 | [2][3] |
| 10 | i.v. | 1.48 | 7.69 | - | [2] |
Table 3: Effective Doses in Behavioral Assays in Rodents
| Behavioral Assay | Species | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Locomotor Activity | Mice | 3.0 - 10 | i.p. | Dose-related increases, less effective than cocaine | [4][6] |
| Cocaine Self-Administration | Rats | 10 - 32 | p.o. | Decreased cocaine self-administration | [7] |
| Drug Discrimination (vs. Cocaine) | Rats | 29 µmol/kg (approx. 11 mg/kg) | i.p. | Partial substitution (79%) for cocaine | [4][5] |
| Conditioned Place Preference | Mice | 0.3 - 3.0 | i.p. | No significant place preference | [1] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. It is recommended to conduct pilot studies to determine the optimal dose range and time course for specific experimental conditions.
Locomotor Activity Assay
This protocol assesses the effect of AHN 1-055 on spontaneous locomotor activity in rodents.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams)
-
Syringes and needles for administration
-
Animal scale
Procedure:
-
Animal Acclimation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Habituate each animal to the locomotor activity chamber for 30-60 minutes before drug administration.[6]
-
Drug Preparation and Administration: Dissolve this compound in the appropriate vehicle to the desired concentrations. Administer the drug or vehicle via the chosen route (e.g., intraperitoneal, i.p.). Doses ranging from 3.0 to 10 mg/kg have been shown to be effective in mice.[6]
-
Data Collection: Immediately after injection, place the animal in the center of the locomotor activity chamber.[5] Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a predetermined period, typically 60 to 120 minutes.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of AHN 1-055 to the vehicle control group.
Drug Self-Administration Assay
This protocol evaluates the reinforcing properties of AHN 1-055 or its ability to alter the self-administration of other drugs, such as cocaine.
Materials:
-
This compound
-
Reinforcing drug (e.g., cocaine hydrochloride)
-
Vehicle (e.g., 0.9% saline)
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters
-
Syringes, tubing, and swivels for drug delivery
Procedure:
-
Surgical Implantation of Catheters: Surgically implant chronic indwelling catheters into the jugular vein of the animals under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration: Train the animals to self-administer a reinforcing drug (e.g., cocaine) in the operant chambers. Each session typically lasts for 2 hours. A lever press on the active lever results in an intravenous infusion of the drug, often paired with a light or tone cue. The other lever is inactive. Training continues until a stable baseline of responding is achieved.
-
Substitution Procedure (to test reinforcing effects of AHN 1-055):
-
Once a stable baseline of cocaine self-administration is established, substitute saline for cocaine.
-
After responding extinguishes, substitute different doses of AHN 1-055 for saline to determine if it maintains self-administration. A dose of 0.1 mg/kg/infusion has been shown to maintain responding in rats.[7]
-
-
Pretreatment Procedure (to test effects on cocaine self-administration):
-
Administer various doses of AHN 1-055 (e.g., 10-32 mg/kg, p.o.) at a specific time before the self-administration session (e.g., 180 minutes prior).[7]
-
Allow the animal to self-administer cocaine and measure the effect of AHN 1-055 pretreatment on the number of infusions earned.
-
-
Data Analysis: Analyze the number of infusions, lever presses, and response patterns. Use statistical tests to compare responding for AHN 1-055 versus vehicle, or the effect of AHN 1-055 pretreatment on cocaine intake.
Drug Discrimination Assay
This protocol assesses the subjective effects of AHN 1-055 by determining if it can substitute for a known drug of abuse, like cocaine.
Materials:
-
This compound
-
Training drug (e.g., cocaine hydrochloride)
-
Vehicle (e.g., 0.9% saline)
-
Operant conditioning chambers with two levers and a food reward dispenser
Procedure:
-
Training:
-
Train food-deprived animals to press one lever for a food reward after being injected with the training drug (e.g., cocaine, 10 mg/kg, i.p.) and a second lever for the same reward after a vehicle injection.
-
The drug and vehicle are administered on alternating days. Training continues until the animals reliably select the correct lever based on the injection they received.
-
-
Substitution Testing:
-
Once the discrimination is learned, test the ability of different doses of AHN 1-055 to substitute for the training drug.
-
Administer a dose of AHN 1-055 instead of the training drug or vehicle and record which lever the animal predominantly presses.
-
A full substitution is noted if the animals respond on the drug-appropriate lever at a rate similar to when they receive the training drug. AHN 1-055 has been shown to produce partial substitution for cocaine in rats.[4][5]
-
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of AHN 1-055. Generate a dose-response curve to determine the degree of substitution.
Disclaimer: this compound is for research use only and should be handled by trained professionals in a laboratory setting. Appropriate safety precautions should be taken. The dosages and protocols provided are intended as a guide and may require optimization for specific experimental conditions and animal models.
References
- 1. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 4. ClinPGx [clinpgx.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AHN 1-055 Hydrochloride in Cocaine Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride, a derivative of benztropine (B127874) (BZT), is a potent and selective dopamine (B1211576) transporter (DAT) inhibitor.[1][2][3][4] It is classified as an atypical dopamine uptake inhibitor due to its distinct behavioral profile compared to cocaine.[5][6] While both substances target the DAT, AHN 1-055 exhibits a slower onset of action and a longer duration of effect, contributing to a lower abuse potential.[5][7] These characteristics make AHN 1-055 a valuable pharmacological tool for investigating the neurobiology of cocaine addiction and for the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of cocaine addiction.
Mechanism of Action
AHN 1-055 binds with high affinity to the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft and thereby increasing extracellular dopamine levels.[1][7][8] This action at the DAT is the primary mechanism underlying its effects on cocaine-related behaviors. Unlike cocaine, which also interacts with serotonin (B10506) and norepinephrine (B1679862) transporters, AHN 1-055 shows greater selectivity for the DAT.[5] Additionally, it possesses a notable affinity for muscarinic M1 receptors, which may contribute to its atypical behavioral profile.[5][9]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinities and Potency
| Target | Ligand | Species | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat | 8.5 - 11 | - | [5] |
| Dopamine Transporter (DAT) | [3H]CFT | COS-7 cells | 9 | - | [8] |
| Dopamine Uptake | - | - | - | 71 | [1][3][4] |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | Rat | 457 | - | [5] |
| Serotonin Transporter (SERT) | [3H]citalopram | Rat | 376 | - | [5] |
| Muscarinic M1 Receptor | [3H]pirenzepine | - | 11.6 | - | [5][9] |
Table 2: In Vivo Pharmacokinetics in Rats
| Dose (Route) | Cmax | T1/2 | Brain Dopamine Uptake IC50 | Reference |
| 10 mg/kg (i.v.) | 1.48 mg/L | 7.69 h | - | [1] |
| 5 mg/kg (i.v.) | - | - | 311.8 ng/mL | [1] |
Table 3: Behavioral Effects in Cocaine Self-Administration Models (Rats)
| AHN 1-055 Pretreatment Dose (Route) | Effect on Cocaine Self-Administration | Reference |
| 1.0 mg/kg (i.p.) | No significant effect on the cocaine dose-effect curve. | [10] |
| 3.2 mg/kg (i.p.) | Shifted the cocaine dose-effect curve to the left, with lower maximal response rates. | [10] |
| 10.0 mg/kg (i.p.) | Decreased response rates for cocaine to extinction levels. | [10][11] |
| 3 and 10 mg/kg (i.p.) | Dose-dependently suppressed responding for cocaine. | [12][13] |
| 32 mg/kg (oral) | Increased responding for low cocaine doses and decreased responding for high cocaine doses. | [14] |
| 100 mg/kg (oral) | Completely suppressed cocaine-maintained responding. | [14] |
Signaling Pathway
The primary signaling pathway affected by AHN 1-055 in the context of cocaine addiction models is the dopaminergic system. By blocking the dopamine transporter, AHN 1-055 prevents the reuptake of dopamine into the presynaptic neuron, leading to an accumulation of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission in brain regions associated with reward and reinforcement, such as the nucleus accumbens, is central to its effects on cocaine-seeking behavior.
Caption: Mechanism of AHN 1-055 at the dopaminergic synapse.
Experimental Protocols
Protocol 1: Cocaine Self-Administration in Rats
This protocol is designed to assess the effect of AHN 1-055 pretreatment on cocaine self-administration behavior.
1.1. Animals:
-
Adult male Sprague Dawley or Wistar rats (250-300 g at the start of the experiment).
-
House individually in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle with ad libitum access to food and water unless otherwise specified.
1.2. Surgical Procedure: Intravenous Catheterization:
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein.
-
The catheter should be passed subcutaneously to the mid-scapular region and externalized.
-
Allow at least 5-7 days for recovery before starting behavioral experiments.
-
Flush the catheters daily with a sterile saline solution containing heparin to maintain patency.
1.3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug delivery pump, and a house light.
1.4. Procedure:
-
Acquisition of Cocaine Self-Administration:
-
Rats are trained to press the active lever for an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement.
-
Each infusion is paired with a discrete light-cue presentation.
-
Sessions are typically 2 hours in duration, conducted daily.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
AHN 1-055 Pretreatment:
-
Once a stable baseline is established, administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Pretreatment times should be based on the drug's pharmacokinetics, typically 30-90 minutes before the self-administration session.[10][11]
-
Test a range of doses (e.g., 1.0, 3.2, and 10.0 mg/kg) in a counterbalanced order.[10]
-
Allow for washout periods (e.g., at least 3 days) between different doses.
-
1.5. Data Analysis:
-
The primary dependent variable is the number of cocaine infusions earned.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of AHN 1-055 to vehicle treatment.
Caption: Workflow for a cocaine self-administration study.
Protocol 2: Locomotor Activity Assessment
This protocol is used to evaluate the stimulant effects of AHN 1-055 alone and in combination with cocaine.
2.1. Animals and Apparatus:
-
Use naive adult male rats or mice.
-
Locomotor activity is measured in open-field arenas equipped with infrared photobeam detectors.
2.2. Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 3.0 and 10 mg/kg, i.p.) or vehicle.[11]
-
Place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
To assess the interaction with cocaine, administer cocaine (e.g., 15 mg/kg, i.p.) at a specified time after AHN 1-055 administration and continue to record locomotor activity.[11]
2.3. Data Analysis:
-
Quantify locomotor activity as the number of photobeam breaks or distance traveled.
-
Analyze the data using ANOVA to compare the effects of AHN 1-055, cocaine, and their combination to vehicle treatment.
Solution Preparation and Storage
In Vitro Stock Solutions:
-
This compound is soluble in DMSO (up to 100 mg/mL) and water (up to 33.33 mg/mL with sonication).[1]
-
Prepare stock solutions in high-quality, newly opened DMSO to ensure optimal solubility.[1]
-
Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months in sealed, aliquoted vials to prevent repeated freeze-thaw cycles.[1]
In Vivo Dosing Solutions:
-
For intravenous (i.v.) or intraperitoneal (i.p.) administration, it is recommended to prepare fresh solutions on the day of the experiment.[1][15]
-
A common vehicle for i.p. administration is 0.9% sterile saline.[10]
-
For formulations requiring co-solvents, a suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] To prepare, first dissolve AHN 1-055 in DMSO, then sequentially add the other solvents.[1]
This compound serves as a critical tool for researchers studying the mechanisms of cocaine addiction and for the preclinical evaluation of potential pharmacotherapies. Its atypical profile as a dopamine uptake inhibitor, characterized by a reduced abuse liability compared to cocaine, allows for the dissection of the neurobiological underpinnings of stimulant reinforcement. The protocols and data presented here provide a comprehensive guide for the effective use of AHN 1-055 in relevant in vivo models. Careful consideration of dosing, administration routes, and behavioral paradigms is essential for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. abmole.com [abmole.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Dopamine Uptake Inhibition Assay with AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vitro dopamine (B1211576) uptake inhibition assay using AHN 1-055 hydrochloride, a potent dopamine transporter (DAT) inhibitor. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of potential DAT inhibitors.
Introduction
The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse. Consequently, the DAT is a key target for therapeutic drug development.
This compound is a potent and selective inhibitor of the dopamine transporter.[1][2][3][4][5] It serves as a valuable research tool for studying the function of DAT and for the development of novel therapeutic agents. This document outlines the materials, methods, and data analysis procedures for characterizing the inhibitory activity of this compound and other test compounds on the human dopamine transporter (hDAT) using a radiolabeled dopamine uptake assay.
Quantitative Data Summary
The following table summarizes the inhibitory potency and selectivity of this compound for the human dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
| Compound | Target | Assay System | IC50 (nM) | Ki (nM) | Reference |
| This compound | hDAT | Cells expressing hDAT | 71 | 11.8 | [1][2][3][4][5][6] |
| This compound | hNET | Radioligand Binding | - | 610 | [2] |
| This compound | hSERT | Radioligand Binding | - | 3260 | [2] |
Signaling Pathway and Experimental Workflow
Dopamine Reuptake and Inhibition by AHN 1-055
The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter and its inhibition by AHN 1-055. Dopamine, released from the presynaptic neuron, binds to postsynaptic receptors. The dopamine transporter then facilitates the reuptake of dopamine back into the presynaptic neuron. AHN 1-055 acts by blocking this transporter, thereby increasing the concentration of dopamine in the synaptic cleft.
Caption: Mechanism of dopamine reuptake and its inhibition by AHN 1-055.
Experimental Workflow for In Vitro Dopamine Uptake Inhibition Assay
The following diagram outlines the key steps involved in the in vitro dopamine uptake inhibition assay. The process begins with the preparation of either DAT-expressing cells or synaptosomes, followed by incubation with the test compound and radiolabeled dopamine, and concludes with the measurement of dopamine uptake.
Caption: Workflow for the in vitro dopamine uptake inhibition assay.
Experimental Protocols
This section provides detailed methodologies for performing an in vitro dopamine uptake inhibition assay using either cell lines stably expressing the human dopamine transporter (hDAT) or isolated nerve terminals (synaptosomes).
Protocol 1: Dopamine Uptake Inhibition Assay in hDAT-Expressing Cells
This protocol is adapted from established methods for characterizing DAT inhibitors in a cellular context.[4][7]
Materials:
-
Cells: CHO or HEK293 cells stably expressing hDAT.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS, and a selection antibiotic).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, pH 7.4), supplemented with 0.1 mM pargyline (B1678468) and 0.1 mM ascorbic acid.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Radiolabeled Dopamine: [³H]Dopamine (specific activity ~50-90 Ci/mmol).
-
Non-specific Uptake Inhibitor: A high concentration of a known DAT inhibitor, such as 10 µM GBR 12909 or nomifensine.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).
-
Scintillation Cocktail.
-
Equipment: 96-well cell culture plates (poly-D-lysine coated), multichannel pipette, liquid scintillation counter, cell incubator (37°C, 5% CO₂).
Procedure:
-
Cell Plating:
-
Seed the hDAT-expressing cells into 96-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare the [³H]Dopamine working solution in assay buffer. A final concentration of approximately 10-20 nM is typically used.
-
-
Dopamine Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells and gently wash the cells once with pre-warmed (37°C) assay buffer.
-
Add 50 µL of the various concentrations of AHN 1-055 or vehicle (for total uptake) to the appropriate wells in triplicate. For non-specific uptake control wells, add 50 µL of the non-specific uptake inhibitor.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine working solution to all wells.
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Termination of Uptake and Cell Lysis:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for at least 30 minutes at room temperature.
-
-
Measurement of Radioactivity:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 3-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Protocol 2: Dopamine Uptake Inhibition Assay using Synaptosomes
This protocol describes the use of synaptosomes, which are resealed nerve terminals isolated from brain tissue, providing a more physiologically relevant ex vivo model.[8][9][10]
Materials:
-
Brain Tissue: Striatum from rat or mouse brain.
-
Homogenization Buffer: 0.32 M sucrose (B13894) in 4 mM HEPES, pH 7.4.
-
Assay Buffer: As described in Protocol 1.
-
Test Compound, Radiolabeled Dopamine, Non-specific Uptake Inhibitor, Lysis Buffer, Scintillation Cocktail: As described in Protocol 1.
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well filter plates with glass fiber filters, vacuum manifold, liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the striatum from the brain tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Dopamine Uptake Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer containing the appropriate concentration of AHN 1-055 or vehicle.
-
50 µL of the synaptosomal suspension (typically 10-20 µg of protein per well).
-
-
For non-specific uptake, add a known DAT inhibitor (e.g., 10 µM GBR 12909) instead of the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake by adding 50 µL of the [³H]Dopamine working solution (final concentration ~10-20 nM).
-
Incubate at 37°C for 5 minutes.
-
-
Termination of Uptake and Measurement:
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well of the filter plate or transfer the filters to scintillation vials.
-
Measure radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Uptake:
-
Total Uptake: Average CPM from wells with vehicle control.
-
Non-specific Uptake: Average CPM from wells with the non-specific uptake inhibitor.
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
-
Calculate Percent Inhibition:
-
For each concentration of AHN 1-055, calculate the percent inhibition of specific dopamine uptake using the following formula:
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the AHN 1-055 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).[11][12][13]
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the specific dopamine uptake.
-
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 9. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. towardsdatascience.com [towardsdatascience.com]
Application Notes and Protocols for AHN 1-055 Hydrochloride in Fast-Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that binds with high affinity to the dopamine transporter (DAT).[1][2][3] Its mechanism of action makes it a valuable pharmacological tool for investigating the dynamics of dopaminergic neurotransmission. Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution, ideally suited for real-time monitoring of dopamine release and reuptake in ex vivo brain slices and in vivo.[4][5] These application notes provide a detailed protocol for utilizing FSCV to characterize the effects of AHN 1-055 on dopamine dynamics.
Principle of the Application
This protocol describes the use of FSCV to measure electrically evoked dopamine release and uptake in rodent brain slices, typically from the nucleus accumbens or striatum. A carbon-fiber microelectrode is used to apply a rapidly scanning voltage waveform. This waveform first oxidizes dopamine to dopamine-o-quinone and then reduces it back to dopamine, generating a faradaic current that is proportional to the extracellular dopamine concentration.[4] By monitoring these changes in current over time, the kinetics of dopamine release and reuptake can be determined.
As a dopamine uptake inhibitor, AHN 1-055 is expected to block the reuptake of dopamine from the synaptic cleft by binding to DAT. This inhibition of reuptake will be observable in the FSCV data as an increase in the peak concentration of evoked dopamine and a slowing of the dopamine signal's decay rate.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its use in FSCV experiments.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for DAT | 26 nM | [3] |
| IC50 for Dopamine Uptake Inhibition | 71 nM | [1][2][3] |
| Expected Effect on Peak [DA] | Dose-dependent increase | Inferred from[6] |
| Expected Effect on DA Clearance (T1/2) | Dose-dependent increase | Inferred from[6] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Rodent brain slicer (e.g., vibratome)
-
Carbon-fiber microelectrodes (CFMs)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
FSCV system (e.g., potentiostat, headstage, data acquisition software)
-
Perfusion system with temperature control
Solution Preparation
-
aCSF Preparation: Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 10 D-glucose. Continuously bubble the solution with carbogen gas for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4.
-
AHN 1-055 Stock Solution: Prepare a stock solution of this compound in deionized water or a suitable solvent at a concentration of 1-10 mM. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the AHN 1-055 stock solution in aCSF to the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).
Experimental Procedure
-
Brain Slice Preparation:
-
Anesthetize the rodent according to an approved animal care and use protocol.
-
Perfuse the animal transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., nucleus accumbens, striatum) using a vibratome in ice-cold, carbogenated aCSF.
-
Allow the slices to recover in carbogenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
FSCV Setup and Recording:
-
Transfer a single brain slice to the recording chamber, which is continuously perfused with heated (32-34°C), carbogenated aCSF at a rate of 1.5-2 mL/min.
-
Position the carbon-fiber microelectrode approximately 100 µm deep into the tissue in the desired subregion. Place the Ag/AgCl reference electrode in the bath.
-
Position the bipolar stimulating electrode on the surface of the slice, approximately 100-200 µm from the recording electrode.
-
Apply the FSCV waveform to the CFM. A standard waveform for dopamine detection is a triangular ramp from -0.4 V to +1.3 V and back to -0.4 V at a scan rate of 400 V/s, repeated every 100 ms (B15284909) (10 Hz).
-
-
Data Acquisition:
-
Record background current for several minutes to ensure a stable baseline.
-
Apply a single electrical pulse (e.g., 300 µA, 4 ms biphasic pulse) through the stimulating electrode to evoke dopamine release.
-
Record the resulting change in current for 10-20 seconds to capture both the release and uptake phases of the dopamine signal.
-
Establish a stable baseline of evoked dopamine release by delivering stimulations every 2-3 minutes for at least 3-5 trials.
-
-
Application of AHN 1-055:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of AHN 1-055.
-
Allow the slice to incubate in the AHN 1-055 solution for at least 20-30 minutes to ensure equilibration.
-
Repeat the electrical stimulation and recording procedure as in step 3 to measure the effect of AHN 1-055 on dopamine release and uptake.
-
A washout period with drug-free aCSF can be performed to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
The collected data can be visualized as a color plot, showing the change in current over time at each applied voltage.
-
The current at the peak oxidation potential for dopamine (around +0.6 V) is converted to dopamine concentration based on a post-experiment calibration of the electrode with known concentrations of dopamine.
-
Analyze the dopamine transients to determine the peak concentration, the time to peak, and the decay kinetics (often modeled using Michaelis-Menten kinetics to extract Vmax and Km, or more simply as the half-life, T1/2).
-
Visualizations
Caption: Signaling pathway of AHN 1-055 action.
Caption: Experimental workflow for FSCV with AHN 1-055.
References
- 1. Enhanced dopamine release by dopamine transport inhibitors described by a restricted diffusion model and fast scan cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An FSCV study on the effects of targeted typical and atypical DAT inhibition on dopamine dynamics in the nucleus accumbens shell of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. C-FSCV: Compressive Fast-Scan Cyclic Voltammetry for Brain Dopamine Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Electrophysiological Effects of AHN 1-055 Hydrochloride on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor, binding with high affinity to the dopamine transporter (DAT).[1] As a benztropine (B127874) analog, it is of significant interest in neuroscience research, particularly in studies related to dopamine neurotransmission, substance abuse, and the development of potential therapeutics for conditions like cocaine addiction.[2][3] Understanding the electrophysiological effects of AHN 1-055 on dopamine neurons is crucial for elucidating its mechanism of action and predicting its physiological and behavioral outcomes.
These application notes provide a summary of the known and expected electrophysiological effects of AHN 1-055 on dopamine neurons, along with detailed protocols for conducting pertinent electrophysiological experiments.
Mechanism of Action
AHN 1-055 functions as a dopamine transporter (DAT) inhibitor.[1] By blocking the reuptake of dopamine from the synaptic cleft, it increases the extracellular concentration and prolongs the action of dopamine. This enhanced dopaminergic neurotransmission subsequently modulates the firing activity of dopamine neurons themselves, primarily through feedback mechanisms involving D2-like autoreceptors located on the soma, dendrites, and terminals of these neurons.
Electrophysiological Effects
Direct electrophysiological studies on AHN 1-055 are limited; however, based on its mechanism as a DAT inhibitor and data from structurally and functionally related compounds like benztropine and cocaine, the following effects on dopamine neurons can be anticipated:
-
Inhibition of Firing Rate: In vivo, systemic administration or local application of DAT inhibitors typically leads to a decrease in the firing rate of dopamine neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[4] This inhibitory effect is primarily mediated by the increased synaptic dopamine acting on inhibitory D2 autoreceptors. Studies on benztropine, a close analog of AHN 1-055, have demonstrated a dose-dependent inhibition of the firing rate of substantia nigra dopamine neurons.
-
Alteration of Firing Pattern: Dopamine neurons exhibit distinct firing patterns, including pacemaker-like single-spike firing, irregular firing, and burst firing.[5] The increase in extracellular dopamine induced by AHN 1-055 is expected to modulate these patterns. While acute application of DAT inhibitors in anesthetized animals often leads to a reduction in bursting activity along with the overall firing rate, the effects in awake, behaving animals can be more complex and may involve increases in firing rate and bursting, correlated with locomotor activity.[4][6]
-
Membrane Potential Hyperpolarization: In vitro, activation of D2 autoreceptors by increased dopamine levels is expected to cause a hyperpolarization of the dopamine neuron membrane potential. This is typically mediated by the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Dopamine Uptake Inhibitor | [1] |
| Target | Dopamine Transporter (DAT) | [1] |
| IC₅₀ for Dopamine Uptake | 71 nM | [1] |
Table 2: Expected Electrophysiological Effects of AHN 1-055 on Dopamine Neurons
| Parameter | Expected Effect | Putative Mechanism |
| Firing Rate (in vivo) | Decrease | Activation of D2 autoreceptors by increased synaptic dopamine. |
| Burst Firing | Modulation (likely decrease in anesthetized preparations) | Complex interplay of autoreceptor activation and network effects. |
| Membrane Potential (in vitro) | Hyperpolarization | Opening of GIRK channels secondary to D2 autoreceptor activation. |
| Spontaneous EPSCs/IPSCs | Potential modulation | Indirect network effects secondary to altered dopaminergic tone. |
Mandatory Visualization
Caption: Signaling pathway of AHN 1-055 on dopamine neurons.
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording of Dopamine Neurons
This protocol is designed to measure changes in the firing rate and pattern of dopamine neurons in response to systemic administration of AHN 1-055.
1. Animal Preparation:
- Anesthetize a male Sprague-Dawley rat (250-350 g) with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.).
- Mount the animal in a stereotaxic frame.
- Maintain body temperature at 37°C with a heating pad.
- Perform a craniotomy over the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).
2. Recording:
- Use glass microelectrodes filled with 2 M NaCl containing 2% Pontamine Sky Blue.
- Lower the electrode into the SNc or VTA.
- Identify dopamine neurons based on their characteristic electrophysiological properties: a long duration (>2.5 ms) bi- or triphasic action potential, a slow firing rate (1-10 Hz), and a bursting firing pattern.
- Record baseline neuronal activity for at least 15 minutes.
3. Drug Administration:
- Administer this compound (dissolved in saline) intravenously (i.v.) or intraperitoneally (i.p.) at desired doses.
- Record neuronal activity continuously for at least 60 minutes post-injection.
4. Data Analysis:
- Analyze the firing rate (spikes/second) and firing pattern (e.g., percentage of spikes in bursts) before and after drug administration.
- Construct dose-response curves to quantify the effect of AHN 1-055 on neuronal firing.
5. Histological Verification:
- At the end of the experiment, eject Pontamine Sky Blue from the electrode tip to mark the recording site.
- Perfuse the animal, and process the brain tissue for histological verification of the electrode placement.
"Animal_prep" [label="Animal Preparation\n(Anesthesia, Stereotaxic Mounting)"];
"Craniotomy" [label="Craniotomy"];
"Electrode_prep" [label="Electrode Preparation"];
"Electrode_insertion" [label="Lower Electrode into SNc/VTA"];
"Neuron_ID" [label="Identify Dopamine Neuron"];
"Baseline_rec" [label="Record Baseline Activity (15 min)"];
"Drug_admin" [label="Administer AHN 1-055"];
"Post_drug_rec" [label="Record Post-Drug Activity (60 min)"];
"Data_analysis" [label="Analyze Firing Rate and Pattern"];
"Histology" [label="Histological Verification"];
"Animal_prep" -> "Craniotomy";
"Electrode_prep" -> "Electrode_insertion";
"Craniotomy" -> "Electrode_insertion";
"Electrode_insertion" -> "Neuron_ID";
"Neuron_ID" -> "Baseline_rec";
"Baseline_rec" -> "Drug_admin";
"Drug_admin" -> "Post_drug_rec";
"Post_drug_rec" -> "Data_analysis";
"Data_analysis" -> "Histology";
}
Caption: Workflow for in vivo extracellular recording.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Dopamine Neurons
This protocol allows for the detailed investigation of AHN 1-055's effects on the membrane properties of individual dopamine neurons.
1. Slice Preparation:
- Anesthetize a young mouse or rat (P14-P28) and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
- Cut coronal or horizontal slices (250-300 µm thick) containing the SNc or VTA using a vibratome.
- Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording:
- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
- Visualize dopamine neurons using infrared differential interference contrast (IR-DIC) microscopy.
- Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution (e.g., K-gluconate based).
- Establish a whole-cell patch-clamp configuration on a visually identified dopamine neuron.
- In current-clamp mode, record spontaneous firing and membrane potential.
- In voltage-clamp mode, hold the neuron at a desired potential (e.g., -70 mV) to record synaptic currents.
3. Drug Application:
- After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.
- Record the changes in membrane potential, firing rate, and synaptic activity.
4. Data Analysis:
- Measure changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous postsynaptic currents.
"Slice_prep" [label="Brain Slice Preparation"];
"Incubation" [label="Slice Incubation"];
"Recording_setup" [label="Transfer Slice to Recording Chamber"];
"Neuron_ID" [label="Identify Dopamine Neuron (IR-DIC)"];
"Patching" [label="Establish Whole-Cell Configuration"];
"Baseline_rec" [label="Record Baseline Membrane Properties"];
"Drug_app" [label="Bath Apply AHN 1-055"];
"Effect_rec" [label="Record Changes in Electrophysiological Parameters"];
"Data_analysis" [label="Analyze Data"];
"Slice_prep" -> "Incubation";
"Incubation" -> "Recording_setup";
"Recording_setup" -> "Neuron_ID";
"Neuron_ID" -> "Patching";
"Patching" -> "Baseline_rec";
"Baseline_rec" -> "Drug_app";
"Drug_app" -> "Effect_rec";
"Effect_rec" -> "Data_analysis";
}
Caption: Workflow for in vitro patch-clamp recording.
Conclusion
This compound, as a potent dopamine transporter inhibitor, is expected to significantly modulate the electrophysiological properties of dopamine neurons. The primary anticipated effect is an inhibition of neuronal firing due to enhanced activation of D2 autoreceptors. The provided protocols offer robust methods for empirically determining the precise electrophysiological signature of AHN 1-055, which is essential for its continued development and application in neuroscience research.
References
- 1. Midbrain Dopamine Neurons Encode a Quantitative Reward Prediction Error Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Cocaine on Dopamine Neuron Firing in Awake and Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine controls the firing pattern of dopamine neurons via a network feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Notes and Protocols for the Long-Term Preclinical Administration of AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride is a benztropine (B127874) analog that acts as a potent and selective dopamine (B1211576) transporter (DAT) inhibitor. It is classified as an "atypical" DAT inhibitor because its behavioral profile differs significantly from that of cocaine, a "typical" DAT inhibitor. Preclinical research suggests that AHN 1-055 has a lower abuse potential than cocaine and may be a promising candidate for the treatment of cocaine addiction. These application notes provide a summary of the key findings from preclinical studies involving the long-term administration of AHN 1-055 and detailed protocols for its evaluation.
Mechanism of Action
AHN 1-055 binds with high affinity to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing extracellular dopamine levels. This action is thought to underlie its potential therapeutic effects for cocaine dependence by substituting for the dopaminergic effects of cocaine while having a slower onset and longer duration of action, which may reduce its reinforcing properties.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have shown that AHN 1-055 has a distinct profile compared to cocaine. It exhibits a longer terminal half-life and a higher brain-to-plasma ratio, indicating good central nervous system penetration and retention.
Table 1: Pharmacokinetic Parameters of AHN 1-055 in Male Sprague-Dawley Rats
| Parameter | AHN 1-055 (5 mg/kg, i.v.) |
| Volume of Distribution (Vdss) | 18.7 L/kg |
| Clearance (Cl) | 1.8 L/h/kg |
| Terminal Half-life (t1/2) | 7.69 h |
| Brain-to-Plasma Ratio | 4.8 |
Preclinical Behavioral Pharmacology
Effects on Locomotor Activity
Repeated administration of AHN 1-055 has been shown to have modest effects on locomotor activity compared to cocaine. While high doses can increase locomotor activity, it is generally less pronounced than that induced by cocaine, and the development of locomotor sensitization is not consistently observed.
Table 2: Effects of Repeated AHN 1-055 Administration on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg, i.p.) | Administration Schedule | Key Findings |
| Mice | 1, 3, 10 | Daily for 5 days | A low dose (1 mg/kg) decreased locomotor activity, while a high dose (10 mg/kg) produced a modest increase. No significant sensitization was observed.[1][2][3] |
| Rats | 3, 10 | Daily for 5 days | Pretreatment with AHN 1-055 attenuated cocaine-induced hyperactivity.[2] |
Effects on Self-Administration and Cocaine-Seeking Behavior
Preclinical studies have consistently demonstrated that AHN 1-055 has a low abuse potential. It is not readily self-administered by rodents under conditions where cocaine maintains robust self-administration. Furthermore, long-term pretreatment with AHN 1-055 has been shown to decrease cocaine self-administration, suggesting its therapeutic potential.[4][5][6]
Table 3: Effects of Chronic AHN 1-055 Pretreatment on Cocaine Self-Administration in Rats
| AHN 1-055 Dose (mg/kg, p.o.) | Pretreatment Schedule | Effect on Cocaine Self-Administration |
| 10 - 100 | Daily | Dose-dependent decrease in cocaine intake.[4] |
| 32 | Daily | Increased responding for low doses of cocaine and decreased responding for high doses.[4] |
| 100 | Daily | Complete suppression of cocaine-maintained responding.[4] |
Long-Term Toxicology
Detailed long-term toxicology studies for this compound are not extensively available in the public domain. A comprehensive preclinical safety evaluation would typically involve repeated dose toxicity studies in both a rodent and a non-rodent species to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).[7][8][9]
Table 4: Recommended Parameters for a 90-Day Repeated Dose Oral Toxicity Study of AHN 1-055 in Rats
| Parameter | Details |
| Clinical Observations | Daily assessment of general health, behavior, and signs of toxicity. |
| Body Weight | Measured weekly. |
| Food and Water Consumption | Measured weekly. |
| Ophthalmology | Examination prior to initiation and at termination. |
| Hematology | At termination: complete blood count (CBC) with differential. |
| Clinical Chemistry | At termination: comprehensive panel including liver and kidney function tests.[10][11][12][13][14] |
| Urinalysis | At termination: volume, specific gravity, pH, and sediment analysis. |
| Gross Pathology | Macroscopic examination of all organs at necropsy. |
| Organ Weights | Brain, liver, kidneys, spleen, heart, testes, ovaries. |
| Histopathology | Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs examined in all dose groups.[15][16][17] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Sensitization to AHN 1-055
Objective: To determine if repeated administration of this compound induces locomotor sensitization in mice.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Mouse locomotor activity chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Habituate mice to the locomotor activity chambers for 60 minutes for 2-3 consecutive days prior to the start of the experiment.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg AHN 1-055).
-
Drug Administration: On each of the 5 consecutive test days, administer the assigned treatment via i.p. injection.
-
Locomotor Activity Recording: Immediately after injection, place the mice in the locomotor activity chambers and record their horizontal and vertical activity for 120 minutes.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of vertical rears) for each day. Compare the activity on day 5 to day 1 for each treatment group to assess the development of sensitization.
Protocol 2: Evaluation of the Effect of Chronic AHN 1-055 on Cocaine Self-Administration in Rats
Objective: To assess the efficacy of long-term oral administration of AHN 1-055 in reducing cocaine self-administration.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Standard rat operant conditioning chambers equipped with two levers and an infusion pump
-
Intravenous catheters
-
Oral gavage needles
Procedure:
-
Catheter Implantation: Surgically implant chronic indwelling intravenous catheters into the jugular vein of the rats. Allow for a 5-7 day recovery period.
-
Cocaine Self-Administration Training: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions. One lever press results in a cocaine infusion, while the other lever is inactive. Continue training until a stable baseline of responding is achieved.
-
AHN 1-055 Pretreatment: Once stable cocaine self-administration is established, begin the pretreatment phase. Administer AHN 1-055 (e.g., 10, 32, 100 mg/kg) or vehicle orally via gavage 60-90 minutes before the start of the self-administration session each day for 14 consecutive days.
-
Data Collection: Record the number of active and inactive lever presses and the number of cocaine infusions received during each daily session.
-
Data Analysis: Compare the number of cocaine infusions per session during the AHN 1-055 pretreatment phase to the baseline levels to determine the effect of AHN 1-055 on cocaine self-administration.
Protocol 3: In Vivo Microdialysis to Measure Extracellular Dopamine Following Chronic AHN 1-055 Administration
Objective: To measure the effect of long-term AHN 1-055 administration on basal and cocaine-induced dopamine levels in the nucleus accumbens.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Infusion pump
-
Fraction collector
-
HPLC-ECD system for dopamine analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Guide Cannula Implantation: Surgically implant guide cannulae targeted to the nucleus accumbens of rats using a stereotaxic apparatus. Allow for a 5-7 day recovery period.
-
Chronic AHN 1-055 Administration: Administer AHN 1-055 or vehicle daily for 14 days via the desired route (e.g., i.p. or oral gavage).
-
Microdialysis Probe Insertion: On day 15, insert a microdialysis probe through the guide cannula into the nucleus accumbens of the awake and freely moving rat.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine.
-
Cocaine Challenge: Administer an acute challenge of cocaine (e.g., 15 mg/kg, i.p.) and continue to collect dialysate samples for at least 3 hours.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of the cocaine challenge between the chronic AHN 1-055 and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of AHN 1-055 at the dopamine synapse.
Caption: Experimental workflow for long-term AHN 1-055 administration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SOP for Chronic Toxicity Studies in Preclinical Testing – SOP Guide for Pharma [pharmasop.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frequency and relationships of clinical chemistry and liver and kidney histopathology findings in 13-week toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Chemistry Reference Data in the Laboratory Rat and an Artifact Which May Affect the Data [jstage.jst.go.jp]
- 13. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histopathological Evaluation of the Nervous System in National Toxicology Program Rodent Studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
AHN 1-055 Hydrochloride: A Comprehensive Guide for Dopamine Transporter Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that serves as an invaluable tool compound for research on the dopamine transporter (DAT). As a derivative of benztropine, AHN 1-055 exhibits high affinity for DAT, effectively blocking the reuptake of dopamine from the synaptic cleft. Its distinct pharmacological profile, characterized by a slower onset and longer duration of action compared to cocaine, makes it a subject of interest in studies of psychostimulant abuse and the development of potential therapeutic agents. These application notes provide a detailed overview of AHN 1-055, including its mechanism of action, pharmacokinetic properties, and comprehensive protocols for its use in key experimental paradigms.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride | [1][2] |
| CAS Number | 202646-03-5 | [1][2] |
| Molecular Formula | C21H24ClF2NO | [2][3] |
| Molecular Weight | 379.87 g/mol | [2][3] |
| Appearance | White to yellow solid | [2] |
| Purity (HPLC) | ≥99.0% | [2][4] |
| Solubility | DMSO: 100 mg/mL (263.25 mM) Water: 30 mg/mL | [3][4] |
| Storage | Store at 4°C for short-term (sealed, away from moisture). For long-term storage of solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][2] |
Mechanism of Action
AHN 1-055 is a high-affinity ligand for the dopamine transporter (DAT), acting as a competitive inhibitor of dopamine uptake.[1][3] By binding to DAT, it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration and duration of action of dopamine. While highly selective for DAT, AHN 1-055 also exhibits some affinity for muscarinic M1 receptors.[5][6]
Dopamine signaling pathway and the inhibitory action of AHN 1-055 on DAT.
Pharmacological and Pharmacokinetic Data
In Vitro Binding Affinity and Potency
| Target | Assay | Species | Ki (nM) | IC50 (nM) | Reference |
| DAT | [3H]WIN 35,428 Binding | 11 - 24.6 | [5][6] | ||
| DAT | [3H]CFT Binding | 9 | [7] | ||
| DAT | Dopamine Uptake Inhibition | 71 | [1][3][4] | ||
| DAT | [3H]Dopamine Uptake Inhibition | 26 | [7] | ||
| SERT | [3H]Citalopram Binding | 376 | [6] | ||
| NET | [3H]Nisoxetine Binding | 457 | |||
| M1 Receptor | [3H]Pirenzepine Binding | 11.6 | [5] |
In Vivo Pharmacokinetics in Rats
| Parameter | Dose | Route | Value | Reference |
| IC50 (Brain Dopamine Uptake) | 5 mg/kg | i.v. | 311.8 ng/mL | [1][3] |
| Cmax | 10 mg/kg | i.v. | 1.48 mg/L | [1][3] |
| T1/2 (Terminal Elimination) | 10 mg/kg | i.v. | 7.69 h | [1][3] |
| Plasma Clearance | 10 mg/kg | i.v. | 1.8 L/h/kg | [1][3] |
| Volume of Distribution | 10 mg/kg | i.v. | 18.7 L/kg | [1][3] |
| Permeability (in vitro BBB model) | 10-4 M | 2.15 x 10-4 cm/s | [8] |
Experimental Protocols
Experimental workflow for characterizing AHN 1-055 as a DAT research tool.
Radioligand Binding Assay for DAT Affinity
This protocol determines the binding affinity (Ki) of AHN 1-055 for the dopamine transporter using a competitive binding assay with a radiolabeled DAT ligand such as [³H]WIN 35,428.[9][10]
Materials:
-
Brain tissue rich in DAT (e.g., striatum) from rodents.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[11]
-
Radioligand: [³H]WIN 35,428.[9]
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).[9]
-
This compound stock solution and serial dilutions.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[9]
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[9]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[9]
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.[9]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[9]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of AHN 1-055.
-
Add assay buffer, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or AHN 1-055 dilution to the appropriate wells.
-
Add the membrane preparation to each well to initiate the binding reaction.[12]
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
-
Filtration and Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the AHN 1-055 concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
-
Synaptosomal Dopamine Uptake Assay
This assay measures the potency (IC₅₀) of AHN 1-055 in inhibiting the function of DAT by quantifying the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).[13][14][15]
Materials:
-
Rodent brain striatal tissue.
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[13]
-
Uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4).[13][14]
-
[³H]Dopamine.
-
This compound stock solution and serial dilutions.
-
Non-specific uptake control (e.g., a high concentration of a DAT inhibitor like cocaine or GBR-12935).[13][14]
-
Scintillation cocktail and counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect and homogenize striatal tissue in ice-cold homogenization buffer.[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove larger debris.[14]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.[14]
-
Resuspend the synaptosomal pellet in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of AHN 1-055 or vehicle for a set time (e.g., 10 minutes) at 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[15]
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of specific dopamine uptake against the log concentration of AHN 1-055.
-
In Vivo Microdialysis for Extracellular Dopamine Measurement
This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of freely moving animals following administration of AHN 1-055.[16][17][18]
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis guide cannula and probes.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).[18]
-
This compound for systemic administration.
-
HPLC system with electrochemical detection (HPLC-ECD).[16][18]
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[16][17]
-
Allow for a stabilization period (1-2 hours) to establish a stable baseline of dopamine levels.[16]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[16]
-
Administer AHN 1-055 (e.g., via i.p. or i.v. injection).
-
Continue collecting dialysate samples to monitor changes in extracellular dopamine over time.
-
-
Sample Analysis:
-
Data Analysis:
Assessment of Locomotor Activity
This behavioral test assesses the stimulant effects of AHN 1-055 on spontaneous locomotor activity in rodents.[19][20][21]
Materials:
-
Open field activity chambers equipped with infrared beams or a video tracking system.[19][22]
-
Rodents (mice or rats).
-
This compound for injection.
Procedure:
-
Acclimation:
-
Bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[19]
-
-
Habituation:
-
Place each animal individually into the open field chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.
-
-
Drug Administration:
-
Remove the animal from the chamber, administer AHN 1-055 or vehicle, and immediately return it to the chamber.
-
-
Data Collection:
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Compare the activity levels between the AHN 1-055-treated group and the vehicle control group using appropriate statistical methods.
-
Conclusion
This compound is a well-characterized and valuable pharmacological tool for investigating the dopamine transporter. Its distinct properties, including high affinity for DAT and a unique in vivo profile compared to typical psychostimulants, make it particularly useful for studies aimed at understanding DAT function, the neurobiology of addiction, and the development of novel therapeutics. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize AHN 1-055 in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 4. abmole.com [abmole.com]
- 5. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 23. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of AHN 1-055 Hydrochloride: A Comprehensive Guide to Preclinical Experimental Design
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of AHN 1-055 hydrochloride. This compound is a potent dopamine (B1211576) uptake inhibitor that binds with high affinity to the dopamine transporter (DAT)[1][2]. Primarily explored for its potential as a therapeutic agent for cocaine addiction, it exhibits a lower abuse potential compared to cocaine[3][4][5]. These protocols outline a comprehensive experimental framework, from initial in vitro characterization to potential in vivo studies, to elucidate the compound's mechanism of action and therapeutic efficacy.
Section 1: In Vitro Characterization of this compound
This section details protocols for assessing the fundamental effects of this compound on cellular functions.
Cell Line Selection and Culture
-
Neuronal Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are recommended as they endogenously express the dopamine transporter and are a well-established model for studying dopaminergic signaling.
-
Cancer Cell Lines: Based on emerging research on the role of dopamine signaling in cancer, a panel of cancer cell lines from different tissues (e.g., breast, pancreatic, lung) should be screened for dopamine receptor and transporter expression to identify a suitable model for investigating anti-tumor effects[6][7][8].
-
Control Cell Line: A cell line lacking significant DAT expression (e.g., HEK293) can be used as a negative control to determine off-target effects.
Preparation of this compound
This compound is soluble in water and DMSO[1][2]. For in vitro experiments, a stock solution of 10 mM in sterile DMSO is recommended. For in vivo studies, sterile saline is a suitable vehicle. Store stock solutions at -20°C for up to one month or at -80°C for up to six months[1].
Experimental Protocols
This assay functionally confirms the inhibitory effect of this compound on the dopamine transporter.
Protocol:
-
Cell Plating: Seed DAT-expressing cells (e.g., SH-SY5Y) in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in uptake buffer (Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Wash cells with pre-warmed uptake buffer and then pre-incubate with varying concentrations of this compound or vehicle for 20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-dopamine to each well and incubate for 10 minutes at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of dopamine uptake.
This assay determines the cytotoxic effects of this compound.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with selected concentrations of this compound based on the MTT assay results.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This protocol investigates the effect of this compound on key proteins in the dopamine signaling pathway.
Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DAT, Dopamine Receptors D1 and D2, TH, VMAT-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation: In Vitro Studies
| Assay | Cell Line | Parameter | Vehicle Control | AHN 1-055 (Conc. 1) | AHN 1-055 (Conc. 2) | AHN 1-055 (Conc. 3) |
| Dopamine Uptake | SH-SY5Y | IC50 (nM) | N/A | - | - | - |
| Cell Viability (MTT) | SH-SY5Y | % Viability (24h) | 100% | |||
| % Viability (48h) | 100% | |||||
| % Viability (72h) | 100% | |||||
| Apoptosis (Annexin V/PI) | SH-SY5Y | % Apoptotic Cells | ||||
| Western Blot | SH-SY5Y | DAT Expression | Relative Units | |||
| DRD1 Expression | Relative Units | |||||
| DRD2 Expression | Relative Units |
(Repeat tables for each cell line tested)
Section 2: In Vivo Evaluation of this compound
Based on promising in vitro results, in vivo studies can be designed to assess the efficacy and safety of this compound in a whole-organism context.
Animal Model Selection
-
Cocaine Self-Administration Model (Rats): To evaluate the potential of this compound in treating cocaine addiction, a rat model of cocaine self-administration is appropriate[4][5].
-
Xenograft Tumor Model (Mice): If in vitro data suggests anti-cancer activity, an immunodeficient mouse model with xenografted human cancer cells can be used to assess anti-tumor efficacy.
Drug Administration
-
Route of Administration: this compound can be administered intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.)[3]. The choice of route will depend on the experimental design and desired pharmacokinetic profile.
-
Dosage: Previous studies have used doses ranging from 1 to 32 mg/kg in rodents[3][5][9]. Dose-response studies should be conducted to determine the optimal therapeutic dose with minimal side effects.
Experimental Protocols
Protocol:
-
Catheter Implantation: Surgically implant intravenous catheters in rats.
-
Training: Train rats to self-administer cocaine by pressing a lever.
-
AHN 1-055 Treatment: Once stable responding is achieved, pre-treat the rats with various doses of this compound or vehicle before the self-administration sessions.
-
Data Collection: Record the number of cocaine infusions self-administered.
-
Locomotor Activity: Monitor locomotor activity to assess for potential stimulant or sedative effects of this compound[1][2][3].
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound, positive control).
-
Drug Administration: Administer the assigned treatment according to the predetermined schedule and route.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Data Presentation: In Vivo Studies
| Study | Animal Model | Parameter | Vehicle Control | AHN 1-055 (Dose 1) | AHN 1-055 (Dose 2) | Positive Control |
| Cocaine Self-Administration | Rat | Cocaine Infusions/Session | Cocaine Only | |||
| Locomotor Activity (counts) | Saline | |||||
| Anti-Tumor Efficacy | Mouse | Tumor Volume (mm³) | Standard Chemotherapy | |||
| Tumor Weight (g) | Standard Chemotherapy |
Section 3: Visualizing Experimental Design and Mechanisms
To facilitate understanding, the following diagrams illustrate key concepts and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 6. Dopamine Receptors in Cancer: Are They Valid Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Dopamine in Repurposing Drugs for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AHN 1-055 Hydrochloride Stability in Solution and Storage: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of AHN 1-055 hydrochloride in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at 4°C, sealed, and protected from moisture.[1][2] When stored under these conditions, the compound is expected to be stable for at least two years.[3]
2. How should I prepare and store stock solutions of this compound?
Stock solutions of this compound can be prepared in various solvents. The recommended storage conditions for stock solutions are as follows:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
It is crucial to use the stock solution within the recommended timeframe to ensure its integrity.[1][2]
3. What are the recommended solvents for preparing this compound stock solutions?
This compound has good solubility in the following solvents:
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (263.25 mM) | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1][2] |
| Water | 33.33 mg/mL (87.74 mM) | Ultrasonic assistance may be needed.[1][2] |
For aqueous solutions intended for cell culture or in vivo studies, it is recommended to filter-sterilize the working solution through a 0.22 μm filter before use.[1]
4. Is this compound sensitive to freeze-thaw cycles?
Yes, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2]
Troubleshooting Guide
This section addresses common problems that may arise related to the stability of this compound solutions.
Problem: I am observing inconsistent or lower-than-expected activity of my this compound solution in my experiments.
This issue is often related to the degradation of the compound in solution. The following workflow can help you troubleshoot the problem.
References
troubleshooting inconsistent results in AHN 1-055 hydrochloride experiments
Welcome to the technical support center for AHN 1-055 hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered when working with this potent and selective dopamine (B1211576) uptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benztropine (B127874) analog that acts as a potent inhibitor of the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft.[1][2][3] It binds with high affinity to DAT.[1][3] Unlike typical dopamine reuptake inhibitors like cocaine, AHN 1-055 is considered an "atypical" inhibitor due to its distinct behavioral profile.[4][5][6] It also exhibits a notable affinity for muscarinic M1 receptors.[4][7]
Q2: What are the common research applications for this compound?
This compound is primarily used in neuroscience research to study the function and regulation of the dopamine transporter.[8] Due to its unique pharmacological profile, it is also investigated as a potential therapeutic agent for cocaine abuse.[2][7]
Q3: How should I prepare and store this compound solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] For in vivo studies, various solvent systems can be used depending on the administration route, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) in sealed containers to prevent moisture degradation.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the key differences in the behavioral effects of AHN 1-055 compared to cocaine?
While both compounds inhibit dopamine uptake, AHN 1-055 generally produces weaker cocaine-like behavioral effects. For instance, it is less effective than cocaine at stimulating locomotor activity in mice.[4][7] In drug discrimination studies, AHN 1-055 only partially substitutes for cocaine.[7] These differences are thought to be related to its "atypical" binding to DAT and its additional activity at muscarinic M1 receptors.[7]
Troubleshooting Guide
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Low binding affinity (High Ki) in receptor binding assays | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect buffer composition: pH or ionic strength of the binding buffer may not be optimal. 3. Competition from other substances: Contaminants in the assay system. | 1. Prepare a fresh stock solution from a new vial of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify the pH and composition of your binding buffer against established protocols. A common buffer for DAT binding assays is 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.[9] 3. Ensure all reagents and labware are clean and free of contaminants. |
| High variability between replicate wells in functional assays (e.g., dopamine uptake inhibition) | 1. Inconsistent cell density: Uneven plating of cells. 2. Precipitation of the compound: this compound may precipitate in aqueous solutions at high concentrations. 3. Inaccurate pipetting: Errors in dispensing small volumes of the compound or reagents. | 1. Ensure a homogenous cell suspension before plating and use a consistent plating technique. 2. Visually inspect your working solutions for any signs of precipitation. If observed, try preparing a fresh, lower concentration working solution or use a solubilizing agent as described in the preparation protocols.[1] 3. Calibrate your pipettes regularly and use appropriate pipetting techniques for small volumes. |
| Unexpected off-target effects | Muscarinic M1 receptor activity: AHN 1-055 has a high affinity for M1 receptors, which could influence experimental outcomes in systems expressing these receptors.[4][7] | 1. Use a muscarinic antagonist (e.g., pirenzepine) as a control to determine if the observed effects are mediated by M1 receptors. 2. Choose a cell line or experimental model with low or no expression of M1 receptors if the focus is solely on DAT. |
In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Low bioavailability or inconsistent behavioral effects | 1. Poor solubility of the injected solution: Precipitation of the compound upon injection. 2. Incorrect route of administration for the chosen vehicle: The vehicle may not be suitable for the intended injection route (e.g., i.p. vs. i.v.). 3. Timing of behavioral testing: The onset and duration of action of AHN 1-055 can be different from other DAT inhibitors.[10] | 1. Ensure the compound is fully dissolved in the vehicle before injection. Sonication can aid in solubilization.[4] Consider using a different vehicle composition if solubility issues persist.[1] 2. Refer to established protocols for the appropriate vehicle for your chosen route of administration.[1] 3. Conduct a time-course study to determine the optimal time for behavioral testing after AHN 1-055 administration. Some studies have shown that the peak effects of AHN 1-055 may be delayed compared to cocaine.[10] |
| High mortality or adverse effects in animals | 1. Toxicity at the administered dose: The dose may be too high for the specific animal model or strain. 2. Vehicle toxicity: The vehicle itself may be causing adverse effects. | 1. Perform a dose-response study to determine the optimal, non-toxic dose range. 2. Administer a vehicle-only control group to rule out any adverse effects of the solvent. |
| Discrepancies with published pharmacokinetic data | 1. Differences in animal strain, age, or sex: These factors can influence drug metabolism and distribution. 2. Analytical method sensitivity: The method used to quantify AHN 1-055 in biological samples may not be sensitive enough. | 1. Clearly document the strain, age, and sex of the animals used in your experiments for accurate comparison with published data. 2. Validate your analytical method to ensure it has the required sensitivity and accuracy for pharmacokinetic studies. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potency of AHN 1-055
| Target | Assay | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | Binding | [3H]WIN 35,428 | 8.5 - 11 | - | [7] |
| Dopamine Transporter (DAT) | Binding | [3H]CFT | 9 | - | [11] |
| Dopamine Transporter (DAT) | Uptake Inhibition | [3H]Dopamine | 26 | 71 | [1][11] |
| Serotonin Transporter (SERT) | Binding | [3H]Citalopram | 376 - 3260 | - | [7] |
| Norepinephrine Transporter (NET) | Binding | [3H]Nisoxetine | 457 - 4810 | - | [7] |
| Muscarinic M1 Receptor | Binding | [3H]Pirenzepine | 11.6 | - | [4][7] |
Table 2: In Vivo Pharmacokinetic Parameters of AHN 1-055 in Rats
| Dose (mg/kg, i.v.) | Cmax (mg/L) | T1/2 (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |
| 5 | 1.48 | 7.69 | 1.8 | 18.7 | [1][2] |
| 10 | - | 4.12 - 16.49 | - | 12.3 - 30.5 | [12] |
Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
-
Tissue Preparation: Homogenize rat striatal tissue in 20 volumes of ice-cold 50 mM Tris buffer containing 120 mM NaCl and 5 mM KCl. Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
Membrane Preparation: Centrifuge the resulting supernatant at 10,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a final volume of 0.5 mL, combine the membrane preparation, [3H]WIN 35,428 (or another suitable radioligand), and varying concentrations of this compound.
-
Incubation: Incubate the reaction tubes for a specified time and temperature (e.g., 60 minutes at 0-4°C).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding data.
Protocol 2: In Vivo Dopamine Uptake Inhibition Assay
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Animal Model: Use adult male Sprague-Dawley rats (250-275 g).
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Drug Administration: Administer this compound intravenously (i.v.) at the desired dose (e.g., 5 mg/kg).[2]
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Sample Collection: At various time points after drug administration, collect brain tissue (e.g., striatum).
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Measurement of Dopamine Uptake: Prepare synaptosomes from the brain tissue and measure the uptake of [3H]dopamine in the presence of various concentrations of exogenously added AHN 1-055.
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Data Analysis: Calculate the IC50 value, which is the concentration of AHN 1-055 that inhibits 50% of dopamine uptake.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
optimizing AHN 1-055 hydrochloride dosage for minimal side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AHN 1-055 hydrochloride while minimizing potential side effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the dopamine (B1211576) transporter (DAT), binding with high affinity to prevent the reuptake of dopamine from the synaptic cleft.[1][2][3] This action leads to an increase in the extracellular concentration of dopamine. Chemically, it is known as 3α-[bis(4'-fluorophenyl)methoxy]-tropane hydrochloride.[4][5] Unlike cocaine, which is a prototype dopamine uptake inhibitor, AHN 1-055 displays a unique behavioral profile, suggesting it may have a lower abuse potential.[1][6][7] In addition to its high affinity for DAT, AHN 1-055 also exhibits a notable affinity for muscarinic M1 receptors, which may contribute to its distinct pharmacological effects.[1][8]
Q2: What are the known side effects or off-target effects of this compound observed in preclinical studies?
Direct "side effect" profiling in the clinical sense is not available as this compound has been evaluated primarily in preclinical models. However, some dose-dependent effects have been observed that researchers should be aware of:
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Locomotor Activity Changes: The effects on spontaneous locomotor activity can be complex. Some studies report mild attenuation of activity at low doses (e.g., 1 mg/kg) and weak stimulation at higher doses (e.g., 10 mg/kg) in rodents.[8]
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Decreased Food Intake: Like other dopamine uptake inhibitors, AHN 1-055 can dose-dependently decrease food consumption.[6][7]
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Cocaine-like Discriminative Stimulus Effects: In drug discrimination studies with rats trained to discriminate cocaine from saline, AHN 1-055 produced only partial substitution for cocaine (up to 79%), suggesting it does not fully mimic cocaine's subjective effects.[1]
Q3: How can I optimize the dosage of this compound to achieve the desired therapeutic effect while minimizing off-target effects?
Optimizing the dosage of this compound requires careful consideration of the experimental model and the specific research question. A dose-response study is crucial.
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Start with a Low Dose: Begin with a low dose (e.g., 1 mg/kg in rodents) and gradually escalate to find the minimum effective dose for your desired outcome.[8]
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Monitor Behavioral and Physiological Parameters: Closely observe animals for changes in locomotor activity, food and water intake, and any signs of stereotyped behaviors.
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Consider the Research Context: For studies on cocaine self-administration, intermediate doses (e.g., 32 mg/kg) have been shown to increase responding for low doses of cocaine while decreasing responding for higher doses, and a higher dose completely suppressed cocaine-maintained responding.[4][5]
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Pharmacokinetic Profile: Be mindful of the pharmacokinetic properties of AHN 1-055. In rats, following a 5 mg/kg intravenous dose, it has a terminal elimination half-life of approximately 7.69 hours.[2][3] The timing of administration relative to behavioral testing is critical.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation or Hyperactivity | Dose may be too high or too low, producing biphasic effects on locomotor activity.[8] | Conduct a detailed dose-response curve for locomotor activity in your specific animal model and experimental conditions. |
| Significant Decrease in Food Intake | This is a known effect of dopamine transporter inhibitors.[6] | If this is an unwanted side effect, consider adjusting the timing of drug administration relative to feeding schedules. Ensure ad libitum access to water. For chronic studies, monitor body weight closely. |
| Inconsistent Behavioral Results | Variability in drug administration, timing of behavioral testing relative to injection, or animal handling. | Standardize your experimental protocol. Ensure consistent injection volumes, routes of administration, and timing. Acclimate animals to the testing environment and handling procedures. |
| Lack of Efficacy in Blocking Cocaine Effects | The dose of AHN 1-055 may be insufficient to competitively inhibit dopamine transport in the presence of cocaine. | Increase the dose of AHN 1-055 in a stepwise manner. Consider the dose of cocaine being used and the relative potencies of the two compounds. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Locomotor Activity
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Animals: Male Sprague-Dawley rats (250-300 g).
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Housing: House animals individually in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.
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Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity (e.g., distance traveled, rearing).
-
Procedure:
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Habituate animals to the testing room for at least 1 hour before the experiment.
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Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline).
-
Immediately place the animal in the open-field arena and record locomotor activity for a predefined period (e.g., 60 minutes).
-
-
Data Analysis: Analyze the data using a one-way ANOVA to compare the effects of different doses of AHN 1-055 on locomotor activity.
Protocol 2: Cocaine Self-Administration and AHN 1-055 Pretreatment
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Animals: Male Wistar rats with indwelling intravenous catheters.
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Housing: As described in Protocol 1.
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Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the intravenous catheter.
-
Procedure:
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1 or FR5).
-
Once stable responding is achieved, begin pretreatment sessions.
-
Administer this compound (e.g., 10, 32, 100 mg/kg, intraperitoneally) or vehicle at a specified time before the self-administration session (e.g., 30 minutes).
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Allow the rat to self-administer cocaine for the session duration (e.g., 2 hours).
-
-
Data Analysis: Analyze the number of cocaine infusions earned following pretreatment with different doses of AHN 1-055 using a repeated-measures ANOVA.
Visualizations
Caption: Experimental workflows for assessing locomotor activity and cocaine self-administration.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
addressing the slow onset of action of AHN 1-055 hydrochloride in experiments
Welcome to the technical support center for AHN 1-055 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this compound, with a particular focus on its characteristic slow onset of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine (B1211576) uptake inhibitor. Its primary mechanism of action is to bind with high affinity to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and increasing the extracellular concentration of dopamine.[1]
Q2: Why is the onset of action of this compound observed to be slower compared to other dopamine uptake inhibitors like cocaine?
A2: The slower onset of action of AHN 1-055 is a key pharmacological feature.[2][3] This is attributed to several factors, including its unique binding kinetics at the dopamine transporter and its physicochemical properties. Unlike cocaine, which exhibits rapid association and dissociation from the DAT, AHN 1-055 is thought to have a slower association rate.[2] Additionally, its lipophilicity may influence its distribution and ability to reach its target in the central nervous system.
Q3: What are the key binding affinities and potency values for this compound?
A3: this compound exhibits high affinity for the dopamine transporter. For a summary of its binding affinities and potency, please refer to the data table below.
Q4: Can AHN 1-055 be used in both in vitro and in vivo experiments?
A4: Yes, AHN 1-055 has been successfully used in a variety of both in vitro and in vivo experimental models. For in vivo studies in rodents, it has been administered via intraperitoneal (i.p.) and intravenous (i.v.) routes.[4] In vitro, it has been used in cell-based assays to study dopamine uptake and transporter binding.
Troubleshooting Guide: Addressing the Slow Onset of Action
A delayed or slower-than-expected onset of action is a common observation when working with this compound. The following guide provides potential reasons and troubleshooting steps for both in vitro and in vivo experiments.
In Vitro Experiments (e.g., Cell-Based Dopamine Uptake Assays)
Problem: Slower than expected inhibition of dopamine uptake in cell culture.
| Potential Cause | Troubleshooting/Optimization Steps |
| Insufficient Pre-incubation Time | Due to its slow binding kinetics, a short pre-incubation time may not be sufficient for AHN 1-055 to reach equilibrium and effectively block the dopamine transporter. Recommendation: Increase the pre-incubation time of the cells with AHN 1-055 before adding radiolabeled dopamine. We suggest a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal pre-incubation time for your specific cell system. |
| Suboptimal Compound Formulation | Poor solubility or precipitation of AHN 1-055 in the assay buffer can lead to a lower effective concentration. Recommendation: Ensure complete solubilization of the compound. Prepare a fresh stock solution in an appropriate solvent like DMSO and dilute it in the assay buffer just before use. Visually inspect for any precipitation. Sonication may aid in dissolution.[1] |
| Cell Health and Density | Unhealthy cells or inconsistent cell density can lead to variability in dopamine transporter expression and function, affecting the observed onset of drug action. Recommendation: Ensure your cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments. |
| Assay Conditions | Factors such as temperature and buffer composition can influence drug-target interactions. Recommendation: Maintain a consistent temperature (typically 37°C for uptake assays) and use a standardized, validated assay buffer. |
In Vivo Experiments (e.g., Rodent Behavioral or Microdialysis Studies)
Problem: Delayed or attenuated behavioral or neurochemical effects after administration.
| Potential Cause | Troubleshooting/Optimization Steps |
| Inadequate Pretreatment Time | The slow distribution to the brain and binding to the dopamine transporter necessitates a longer pretreatment time compared to rapidly acting compounds. Recommendation: Administer AHN 1-055 well in advance of the behavioral test or microdialysis sampling. Pretreatment times of 30 to 90 minutes have been reported in the literature to be effective.[2] Consider conducting a time-course study to determine the optimal pretreatment time for your specific experimental paradigm and animal model. |
| Route of Administration | The route of administration significantly impacts the pharmacokinetics and onset of action. Recommendation: Intravenous (i.v.) administration will generally lead to a faster onset than intraperitoneal (i.p.) injection. Choose the route of administration that best suits your experimental design and desired pharmacokinetic profile. |
| Vehicle Formulation | The vehicle used to dissolve and administer AHN 1-055 can affect its absorption and distribution. Recommendation: Use a vehicle that ensures complete solubilization and bioavailability. Common vehicles include saline with a small percentage of a solubilizing agent like DMSO or Tween 80. Ensure the vehicle itself does not have any behavioral or neurochemical effects. |
| Animal Strain and Metabolism | Different rodent strains can exhibit variations in drug metabolism and distribution, potentially affecting the onset and duration of action. Recommendation: Be consistent with the animal strain used in your experiments. If you observe significant variability, consider potential metabolic differences. |
Data Presentation
Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| DAT Binding Affinity (Ki) | 11.8 nM | [3] | |
| Dopamine Uptake Inhibition (IC50) | 71 nM | [5] | |
| Muscarinic M1 Receptor Affinity (Ki) | 11.6 nM | [3] | |
| Terminal Elimination Half-Life (t1/2) | 7.69 hours | Rat | [1] |
| Volume of Distribution (Vdss) | 18.7 L/kg | Rat | [6] |
| Clearance (Cl) | 1.8 L/h/kg | Rat | [6] |
| Brain-to-Plasma Ratio | 4.8 | Rat | [6] |
| Peak Plasma Concentration (Cmax) | 1.48 mg/L (at 10 mg/kg, i.v.) | Rat | [1] |
Comparative Onset of Action: AHN 1-055 vs. Cocaine
| Compound | Typical Onset of Action | Key Characteristics | Reference |
| This compound | Slow (requires pretreatment of 30-90 min in vivo) | Slower association with DAT, sustained action | [2] |
| Cocaine | Rapid (effects observed within minutes) | Rapid association and dissociation from DAT | [2] |
Experimental Protocols
Key Experiment: In Vitro Dopamine Uptake Assay
This protocol is a generalized procedure for measuring the inhibition of dopamine uptake by AHN 1-055 in a cell line expressing the dopamine transporter (e.g., HEK293-DAT cells).
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
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Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
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Poly-D-lysine coated 24-well plates
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Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
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[³H]Dopamine
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This compound stock solution (e.g., 10 mM in DMSO)
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Non-specific uptake inhibitor (e.g., 10 µM GBR12909 or nomifensine)
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Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hDAT cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Assay Solutions:
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Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations.
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Prepare a solution of [³H]Dopamine in KRH buffer. The final concentration will depend on the specific activity and desired experimental conditions (typically in the low nM range).
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Prepare a solution of the non-specific uptake inhibitor in KRH buffer.
-
-
Pre-incubation:
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Wash the cell monolayer twice with KRH buffer.
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Add the prepared dilutions of AHN 1-055 or vehicle control to the respective wells. For non-specific uptake control wells, add the non-specific inhibitor.
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Incubate the plate at 37°C for the desired pre-incubation time (e.g., 30-60 minutes).
-
-
Initiation of Dopamine Uptake:
-
Add the [³H]Dopamine solution to all wells to initiate the uptake reaction.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes). This time should be within the linear range of dopamine uptake for your cell system.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
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Wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]Dopamine.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating for at least 30 minutes.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
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Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a non-specific inhibitor) from the total uptake.
-
Determine the percent inhibition of dopamine uptake for each concentration of AHN 1-055.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing the slow onset of AHN 1-055.
Caption: Mechanism of action of this compound at the dopamine synapse.
References
- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 2. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of AHN 1-055 hydrochloride in behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AHN 1-055 hydrochloride in behavioral assays. The information addresses potential issues arising from the compound's known off-target effects.
Troubleshooting Guides & FAQs
This section is designed to help users identify and resolve common problems encountered during behavioral experiments with this compound.
Question: Why are the behavioral effects of this compound inconsistent with its high affinity for the dopamine (B1211576) transporter (DAT)?
Answer: this compound is considered an "atypical" DAT inhibitor. While it binds potently to DAT, its behavioral profile often differs from classic psychostimulants like cocaine. This discrepancy is likely due to its significant off-target activity, particularly at muscarinic M1 receptors.[1] The compound has a binding affinity for M1 receptors that is comparable to its affinity for DAT, and this anticholinergic activity can modulate its behavioral effects.[1][2]
Question: We are observing lower than expected locomotor activity in our rodent models after administering this compound. Is this a known effect?
Answer: Yes, this is a reported observation. Unlike cocaine, which typically produces robust increases in locomotor activity, this compound can have more complex, dose-dependent effects. At lower doses, it has been shown to cause a mild attenuation of spontaneous locomotor activity, while higher doses may produce only weak stimulation.[2] In some cases, a dose-related decrease in locomotor activity has been observed, especially with longer pretreatment times.[3] This blunted stimulant effect is a key feature of its atypical profile.
Question: Our conditioned place preference (CPP) assay with this compound is not showing a significant rewarding effect. Have we chosen the correct dose range?
Answer: It is not uncommon for this compound to fail to produce a conditioned place preference.[4][5] Studies have shown that across a range of doses (e.g., 0.3 to 3.0 mg/kg), it may not induce place conditioning in mice, even with varied pretreatment times.[4] In fact, this compound has been shown to block the rewarding effects of cocaine in the CPP paradigm.[4][5] Researchers should consider that the compound may not have strong rewarding properties on its own in this assay.
Question: In our drug discrimination studies, animals are not fully substituting this compound for cocaine. What could be the reason?
Answer: Incomplete substitution for cocaine in drug discrimination paradigms is a known characteristic of this compound. While it can produce some cocaine-like discriminative stimulus effects, it often results in only partial substitution, for instance, a maximal substitution of 79% has been reported.[1] The time of administration before the testing session can influence the degree of substitution, with some studies indicating that a longer pretreatment time (e.g., 90 minutes) can lead to a fuller substitution for cocaine.[4]
Question: Are there any known off-target effects of this compound on other monoamine transporters?
Answer: Yes, but its affinity for other monoamine transporters is substantially lower than for DAT. The binding affinities for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) are in the micromolar range, indicating much weaker activity at these sites compared to the nanomolar affinity for DAT and M1 receptors.[1] Therefore, direct effects on norepinephrine and serotonin systems are less likely to be a primary contributor to its behavioral profile at typical research doses.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary target and known off-target sites.
| Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 11 | - | [1] |
| Dopamine Transporter (DAT) | - | - | 71 | [6][7] |
| Dopamine Transporter (DAT) | [³H]CFT | 9 | - | [8] |
| Muscarinic M₁ Receptor | [³H]pirenzepine | 11.6 | - | [1][2] |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | 457 | - | [1] |
| Serotonin Transporter (SERT) | [³H]citalopram | 376 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide can be found in the primary literature. For example, protocols for radioligand binding assays to determine transporter and receptor affinities are described in Katz et al. (2004). Procedures for behavioral assays such as locomotor activity, conditioned place preference, and drug discrimination are detailed in Li et al. (2005) and Velazquez-Sanchez et al. (2009).
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound research.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for characterizing AHN 1-055.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. abmole.com [abmole.com]
- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing AHN 1-055 Hydrochloride's Muscarinic Receptor Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the dual dopamine (B1211576) transporter (DAT) and muscarinic receptor activity of AHN 1-055 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a benztropine (B127874) analog that functions as a potent dopamine uptake inhibitor by binding with high affinity to the dopamine transporter (DAT).[1][2][3][4] Uniquely, it also exhibits high affinity for the muscarinic M1 receptor.[3] This dual activity profile distinguishes it from traditional dopamine reuptake inhibitors like cocaine and is central to its investigation as a potential therapeutic for cocaine abuse.
Q2: What is the reported binding affinity of AHN 1-055 for the dopamine transporter and muscarinic M1 receptors?
Published studies indicate that AHN 1-055 has a comparable high affinity for both the dopamine transporter (DAT) and the muscarinic M1 receptor. The inhibition constant (Ki) for both targets is reported to be in the low nanomolar range, approximately 11.6 nM for the M1 receptor and 11.8 nM for the DAT.[3]
Q3: Does AHN 1-055 show affinity for other monoamine transporters or muscarinic receptor subtypes?
Q4: Why is the muscarinic activity of AHN 1-055 considered important?
The muscarinic M1 receptor antagonism of AHN 1-055 is believed to modulate its behavioral effects, making them distinct from those of cocaine.[5] It has been hypothesized that this anticholinergic activity may interfere with the cocaine-like stimulant effects, potentially reducing the abuse liability of AHN 1-055.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with AHN 1-055 due to its dual pharmacology.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected behavioral effects in vivo (e.g., altered locomotion, cognitive deficits, or autonomic side effects). | The observed effects may be a composite of DAT inhibition and M1 muscarinic receptor antagonism. | 1. Pharmacological Blockade: Co-administer AHN 1-055 with a selective M1 muscarinic receptor antagonist that has poor blood-brain barrier penetration (to isolate peripheral effects) or one that is known to be centrally active (e.g., telenzepine) to competitively block the muscarinic component. 2. Comparative Compounds: Compare the effects of AHN 1-055 with a selective DAT inhibitor (e.g., GBR 12909) and a selective M1 antagonist (e.g., pirenzepine) in the same experimental paradigm. 3. Dose-Response Analysis: Conduct a thorough dose-response study, as the relative contributions of DAT and M1 activity may vary with the concentration of AHN 1-055. |
| Inconsistent or unexpected results in in vitro assays (e.g., cell signaling, neurotransmitter release). | The cell line or tissue preparation may express both DAT and muscarinic receptors, leading to confounding effects. | 1. Receptor Expression Profiling: Characterize the expression of DAT and muscarinic receptor subtypes (M1-M5) in your experimental system using techniques like qPCR or western blotting. 2. Selective Antagonists: Use selective muscarinic receptor antagonists to block the M1-mediated signaling pathways and isolate the effects of DAT inhibition. For example, in a cyclic AMP (cAMP) assay, M1 receptor activation can lead to Gq-mediated signaling, which could indirectly influence cAMP levels. 3. Use of Engineered Cell Lines: Employ cell lines that exclusively express either the DAT or the specific muscarinic receptor subtype of interest to dissect the individual contributions of AHN 1-055 to the observed cellular response. |
| Difficulty replicating literature findings. | Experimental conditions such as the timing of drug administration and the specific behavioral paradigm can significantly influence the observed outcomes with AHN 1-055. | 1. Time-Course Studies: AHN 1-055 has a delayed onset and longer duration of action compared to cocaine. Ensure your experimental design accounts for this by including multiple time points for administration and observation.[6] 2. Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can affect the pharmacokinetics and, consequently, the behavioral effects of AHN 1-055.[3] |
Quantitative Data Summary
The following tables summarize the known binding affinities of this compound.
Table 1: Binding Affinity of AHN 1-055 at Monoamine Transporters and Muscarinic M1 Receptor
| Target | Ligand | Ki (nM) |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11.8 |
| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 |
| Serotonin (B10506) Transporter (SERT) | [3H]citalopram | 376 |
| Norepinephrine (B1679862) Transporter (NET) | [3H]nisoxetine | 457 |
Data compiled from Katz et al. (2004).[5]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of AHN 1-055 for the dopamine transporter and muscarinic M1 receptors through competitive displacement of a radiolabeled ligand.
Materials:
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Cell membranes expressing the target receptor (e.g., from rat striatum for DAT, or from CHO cells transfected with the human M1 receptor).
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Radioligand: [3H]WIN 35,428 for DAT, [3H]pirenzepine for M1 receptors.
-
This compound.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control (e.g., 10 µM cocaine for DAT, 1 µM atropine (B194438) for M1).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer and determine the protein concentration.
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Assay Setup: In a 96-well plate, add the following to each well:
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Assay buffer.
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Varying concentrations of AHN 1-055.
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Radioligand at a concentration near its Kd.
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Prepared cell membranes.
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For non-specific binding wells, add the non-specific binding control instead of AHN 1-055.
-
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 60 minutes at 25°C).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
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Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AHN 1-055 concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis to Measure Dopamine Levels
This protocol measures the effect of AHN 1-055 on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) in awake, freely moving animals.
Materials:
-
Stereotaxic apparatus.
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Microdialysis probes.
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Syringe pump.
-
Fraction collector.
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HPLC with electrochemical detection.
-
This compound.
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Artificial cerebrospinal fluid (aCSF).
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Anesthetics.
Procedure:
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Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period.
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Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
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Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
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Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until dopamine levels are stable.
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Drug Administration: Administer AHN 1-055 via the desired route (e.g., i.p. or i.v.).
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Post-Drug Collection: Continue to collect dialysate samples for several hours.
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Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
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Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of the effect.
Visualizations
Caption: Experimental workflow for dissecting the dual pharmacology of AHN 1-055.
Caption: Dual signaling pathways of AHN 1-055 at the synapse.
Caption: A logical flowchart for troubleshooting unexpected results with AHN 1-055.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of AHN 1-055 Hydrochloride
Welcome to the technical support center for AHN 1-055 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oral administration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your research.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
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Question: My in vivo studies in rats are showing low and inconsistent plasma concentrations of AHN 1-055 after oral gavage. What are the likely causes and how can I improve this?
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Answer: Low and variable oral bioavailability of this compound is likely due to a combination of poor aqueous solubility and potential first-pass metabolism. As a hydrochloride salt of a benztropine (B127874) analog, its solubility can be pH-dependent, potentially leading to precipitation in the higher pH environment of the small intestine.[1] Here are several formulation strategies to address this issue:
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Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[2][3]
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Amorphous Solid Dispersions (ASDs): Dispersing AHN 1-055 in a hydrophilic polymer matrix can create a high-energy amorphous form, which has greater solubility and dissolution velocity compared to the crystalline form.[3][6]
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Lipid-Based Formulations: These formulations can enhance oral absorption by increasing solubility and utilizing lipid absorption pathways.[3][7]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosurfactants form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][4][7] This can improve the solubility and absorption of lipophilic drugs.[7]
-
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pH Modification: For hydrochloride salts of weakly basic compounds, maintaining an acidic microenvironment can help to keep the drug in its more soluble ionized form.[1] This can be achieved by including acidifiers in the formulation.
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Issue 2: In Vitro Dissolution Rate is Poor and Does Not Correlate with In Vivo Performance
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Question: My dissolution testing shows a slow release of AHN 1-055, and the results are not predictive of the in vivo data. How can I develop a more biorelevant dissolution method?
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Answer: A non-biorelevant dissolution method can be misleading. The standard USP apparatus (like USP Apparatus 1 or 2) with a single pH medium may not accurately reflect the dynamic environment of the gastrointestinal tract.[8][9] To improve the in vitro-in vivo correlation (IVIVC), consider the following:
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Biorelevant Media: Use dissolution media that mimic the composition of gastric and intestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states.[10] These media contain bile salts and lecithin, which can significantly impact the solubility and dissolution of poorly soluble drugs.
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pH Gradient: The gastrointestinal tract has a varying pH, from acidic in the stomach to near-neutral in the intestine. A dissolution method that simulates this pH shift can be more predictive.[1][11] For instance, you can start the dissolution in simulated gastric fluid (SGF, pH 1.2) and then change to simulated intestinal fluid (SIF, pH 6.8).[1]
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Apparatus Selection: While USP Apparatus 1 (basket) and 2 (paddle) are common, other systems like USP Apparatus 3 (reciprocating cylinder) or 4 (flow-through cell) can be advantageous for simulating GI transit and pH changes.[8][9][11]
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Issue 3: High Efflux Ratio Observed in Caco-2 Permeability Assay
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Question: I am seeing a high P-gp efflux ratio for AHN 1-055 in my Caco-2 cell model. What does this mean and what can I do?
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Answer: A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 permeability assay suggests that AHN 1-055 may be a substrate for efflux transporters like P-glycoprotein (P-gp).[12] These transporters actively pump the drug out of the intestinal cells and back into the gut lumen, thereby reducing its net absorption.[7] To address this, consider the following:
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Formulation with P-gp Inhibitors: Including excipients that are known to inhibit P-gp can increase the intestinal absorption of your compound. Many surfactants and polymers used in bioavailability enhancement, such as Kolliphor RH 40, have P-gp inhibitory effects.
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Prodrug Approach: Designing a prodrug of AHN 1-055 that is not a substrate for P-gp could be a viable strategy. The prodrug would be absorbed and then converted to the active parent drug in the systemic circulation.[4]
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Frequently Asked Questions (FAQs)
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Q1: What is this compound and what is its mechanism of action?
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A1: AHN 1-055 is a benztropine analog that acts as a potent dopamine (B1211576) transporter (DAT) inhibitor.[13][14] By blocking the reuptake of dopamine in the synapse, it increases the extracellular concentration of dopamine.[15] It has been investigated for its potential as a therapeutic agent for cocaine abuse.[14]
-
-
Q2: What are the known physicochemical properties of this compound?
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Q3: Are there any published pharmacokinetic data for AHN 1-055?
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A3: Yes, there are pharmacokinetic data from intravenous (IV) administration in rats. One study reported a volume of distribution (Vdss) of 18.7 L/kg, a clearance (Cl) of 1.8 L/h/kg, and a half-life (t1/2) of 7.69 hours after a 5 mg/kg IV dose.[14] Another study reported a Vd of 12.3-30.5 L/kg and a half-life of 4.12-16.49 hours for benztropine analogs.[16] There is no published data on its oral bioavailability.
-
-
Q4: What is the first step I should take to improve the oral delivery of this compound?
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A4: The first step is to thoroughly characterize the physicochemical properties of your compound, including its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) and its permeability. This will help you to understand the primary barriers to its oral absorption and guide your formulation strategy.
-
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Biorelevant Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | ~5.5 | 50 |
| Simulated Gastric Fluid (SGF) | 1.2 | 1500 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 25 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 75 |
Table 2: Example In Vivo Pharmacokinetic Parameters of Different AHN 1-055 Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 100 ± 25 | 1.5 | 550 ± 120 | 220 |
| Nanosuspension | 250 ± 50 | 1.0 | 1200 ± 200 | 480 |
| Solid Dispersion in PVP-K30 | 350 ± 70 | 1.0 | 1800 ± 300 | 720 |
| SEDDS Formulation | 500 ± 90 | 0.5 | 2500 ± 400 | 1000 |
Experimental Protocols
1. In Vitro Dissolution Testing Protocol
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Objective: To assess the in vitro release profile of AHN 1-055 from different formulations.[8][9]
-
Dissolution Medium: 900 mL of either SGF (pH 1.2) or FaSSIF (pH 6.5).[11]
-
Temperature: 37 ± 0.5 °C.[10]
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place the formulation (e.g., capsule or tablet) in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of AHN 1-055 using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the percentage of drug released versus time.
2. Caco-2 Permeability Assay Protocol
-
Objective: To evaluate the intestinal permeability and potential for active efflux of AHN 1-055.[12][18]
-
Cell Line: Caco-2 cells cultured on Transwell inserts for 21 days to form a differentiated monolayer.[12]
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[18]
-
Apical to Basolateral (A-B) Transport: Add the dosing solution of AHN 1-055 to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver compartment at specified time points.
-
Analyze the concentration of AHN 1-055 in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
3. In Vivo Pharmacokinetic Study Protocol in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of different AHN 1-055 formulations.[19][20]
-
Animal Model: Male Sprague-Dawley rats.[20]
-
Procedure:
-
Fast the rats overnight before dosing, with free access to water.[20]
-
Administer the AHN 1-055 formulation via oral gavage. For absolute bioavailability determination, an intravenous (IV) group is also required.[20]
-
Collect blood samples (e.g., via tail vein) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[20]
-
Process the blood to obtain plasma and store at -80 °C until analysis.[20]
-
Quantify the plasma concentration of AHN 1-055 using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Visualizations
Caption: Mechanism of action of AHN 1-055.
Caption: Workflow for bioavailability enhancement.
References
- 1. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. upm-inc.com [upm-inc.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agnopharma.com [agnopharma.com]
- 9. rssl.com [rssl.com]
- 10. Dissolution Testing in Pharmaceutical Industry | Vici Health Sciences [vicihealthsciences.com]
- 11. fda.gov [fda.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 18. enamine.net [enamine.net]
- 19. Murine Pharmacokinetic Studies [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: AHN 1-055 Hydrochloride Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AHN 1-055 hydrochloride in chronic experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) uptake inhibitor with a high affinity for the dopamine transporter (DAT).[1][2] Its primary mechanism of action is to block the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission. It is a benztropine (B127874) analog and also exhibits some affinity for muscarinic M1 receptors, as well as norepinephrine (B1679862) and serotonin (B10506) transporters, though to a lesser extent than for DAT.[3]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄ClF₂NO | [4] |
| Molecular Weight | 379.87 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility (in vitro) | DMSO: ≥ 100 mg/mL (requires sonication) | [4] |
| Water: ~33.33 mg/mL (requires sonication) | [4] | |
| Storage (Solid) | 4°C, sealed, away from moisture | [4] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for up to 6 months | [4] |
Q3: What are some key pharmacokinetic parameters of AHN 1-055 from acute studies in rats?
| Parameter | Value | Administration | Animal Model | Reference |
| Cₘₐₓ | 1.48 mg/L | 10 mg/kg, i.v. | Sprague Dawley rats | [4] |
| T½ (elimination) | 7.69 hours | 10 mg/kg, i.v. | Sprague Dawley rats | [4] |
| DAT Occupancy | Dose-dependent, slower onset than cocaine | i.p. | Mice | [5] |
| Tₘₐₓ (DA elevation) | ~2 hours | i.p. | Sprague Dawley rats | [6] |
Troubleshooting Guide for Chronic Delivery
Issue 1: Precipitation of this compound in aqueous solutions during formulation or administration.
-
Potential Cause: this compound, like many hydrochloride salts, can have limited solubility in neutral pH aqueous solutions. The solubility of benztropine analogs is known to be pH-dependent, with better solubility in slightly acidic conditions.[7] Precipitation can occur when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous vehicle.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the final formulation has a slightly acidic pH (e.g., 5.0-6.5) to maintain the protonated, more soluble form of the compound. Use a biocompatible buffer if necessary, but be mindful that this can increase the osmolality of the solution.[8]
-
Co-solvents: For parenteral administration, consider using a co-solvent system. A common vehicle for poorly water-soluble drugs is a mixture of polyethylene (B3416737) glycol (PEG), such as PEG 400, and an aqueous solution (e.g., saline or water for injection).[8][9] A small percentage of DMSO (e.g., <10%) can also be included in the final formulation to aid solubility, but its use in chronic studies should be minimized to avoid potential toxicity.[10]
-
Formulation Order: When preparing the formulation, try adding the components in a different order. For example, pre-mixing the co-solvents before adding the drug solution may prevent localized concentration gradients that lead to precipitation.
-
Sonication: Use of an ultrasonic bath can help to dissolve the compound and create a homogenous solution.[4]
-
Issue 2: Injection site reactions (e.g., inflammation, granulomas, or necrosis) with repeated subcutaneous injections.
-
Potential Cause: Repeated administration of even seemingly benign substances can lead to local tissue reactions.[11] Factors contributing to injection site reactions include the physicochemical properties of the drug solution (pH, osmolality), the vehicle used, injection volume, and frequency of administration.[1][12] Some vehicles, like certain oils, are more prone to causing foreign body reactions.[11]
-
Troubleshooting Steps:
-
Vehicle Selection: If using an oil-based vehicle, consider switching to a more biocompatible option. For aqueous formulations, ensure the pH and osmolality are as close to physiological levels as possible (pH 7.4, ~300 mOsm/kg).[10] However, slight deviations may be necessary to maintain drug solubility. A recommended pH range for subcutaneous injections is generally 5.5-8.5.[13]
-
Injection Technique: Rotate injection sites to allow for tissue recovery.[14] Use a small needle gauge (e.g., 25-27G for rats) and administer the injection slowly.[15] Ensure the injection is truly subcutaneous and not intradermal.
-
Volume and Concentration: Use the lowest possible injection volume by preparing a more concentrated solution, if solubility permits. For rats, a common maximum subcutaneous injection volume is 5-10 mL/kg.[15]
-
Histopathological Evaluation: If injection site reactions are observed, it is advisable to perform a histopathological examination of the affected tissue to understand the nature and severity of the reaction. This can help in determining the causative agent and refining the formulation or administration protocol.[16][17]
-
Issue 3: Inconsistent or loss of drug effect over the course of a chronic study.
-
Potential Cause: This could be due to several factors, including instability of the this compound formulation, development of tolerance in the animal model, or issues with the drug delivery system (e.g., osmotic pump failure).
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: If possible, collect sparse blood samples during the study to monitor plasma concentrations of AHN 1-055. This can help to determine if the loss of effect is due to decreased drug exposure. Correlating plasma levels with behavioral or physiological readouts can provide valuable insights.
-
Delivery System Check: If using a continuous infusion system like an osmotic pump, ensure proper pump selection, priming, and implantation techniques are followed.[20][21][22] At the end of the study, explant the pump and verify its residual volume to confirm correct operation.
-
Dose Adjustment: Consider the possibility of pharmacological tolerance. It may be necessary to adjust the dose over the course of the study, though this should be done with careful consideration of the study design and goals.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Chronic Subcutaneous Injection
This protocol provides a starting point for formulating this compound for repeated subcutaneous injections in rodents. Note: The optimal formulation may need to be determined empirically for your specific study.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator water bath
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Stock Solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Use sonication to aid dissolution.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle. A common starting point is a mixture of PEG 400 and saline. For example, to create a 40% PEG 400 vehicle, mix 4 parts sterile PEG 400 with 6 parts sterile 0.9% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).
-
For example, to prepare a 1 mg/mL solution with 10% DMSO and 36% PEG 400, you could add 0.1 mL of a 10 mg/mL stock solution in DMSO to a mixture of 0.36 mL of PEG 400 and 0.54 mL of saline.
-
-
Sterilization and Storage:
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation as per stability testing data. For chronic studies, it is recommended to prepare fresh solutions frequently or validate the stability of the stored solution.
-
Protocol 2: Chronic Administration using Osmotic Pumps
This protocol outlines the general procedure for using ALZET® osmotic pumps for continuous subcutaneous delivery of this compound in rodents.
Materials:
-
This compound formulation (prepared as in Protocol 1, ensuring compatibility with the osmotic pump)
-
ALZET® osmotic pumps (select a model with the appropriate delivery rate and duration for your study)
-
Sterile syringes and filling tubes
-
Sterile 0.9% saline
-
Beaker
-
Incubator at 37°C
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesia for the animal model
Procedure:
-
Pump Preparation and Filling:
-
In a sterile environment, fill the osmotic pump with the prepared this compound formulation using the provided filling tube.
-
Ensure no air bubbles are trapped in the pump reservoir.
-
-
Pump Priming:
-
Insert the flow moderator into the pump.
-
Place the filled pump in a beaker of sterile 0.9% saline and incubate at 37°C for at least 4-6 hours (or as recommended by the manufacturer) to ensure the pump is delivering at a steady rate upon implantation.[21]
-
-
Surgical Implantation:
-
Anesthetize the animal according to your institution's approved protocol.
-
Make a small incision in the skin, typically on the back between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia and monitor the animal's recovery.
-
-
Post-operative Care and Monitoring:
-
Monitor the animal daily for signs of pain, distress, or injection site reactions.
-
At the end of the study, the pump should be explanted.[22]
-
Signaling Pathways and Visualizations
This compound's primary action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This elevated dopamine then interacts with postsynaptic dopamine receptors, primarily D1 and D2 receptors, to modulate downstream signaling pathways.
Dopamine Signaling via D1 and D2 Receptors
Increased synaptic dopamine resulting from DAT inhibition by AHN 1-055 leads to the activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. These two families of receptors are coupled to different G-proteins and have opposing effects on the adenylyl cyclase/cAMP/PKA signaling cascade.
-
D1-like receptors are coupled to Gαs/olf, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[23]
-
D2-like receptors are coupled to Gαi/o, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels and reduced PKA activity.[23]
These pathways ultimately regulate neuronal excitability and gene expression through the phosphorylation of various downstream targets.
References
- 1. Histomorphology and vascular lesions in dorsal rat skin used as injection sites for a subcutaneous toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatal benztropine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic intrastriatal dopamine infusions in rats with unilateral lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909 [1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine], and benztropine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences between subacute and chronic MPTP mice models: investigation of dopaminergic neuronal degeneration and alpha-synuclein inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic intrastriatal dopamine infusions in rats with unilateral lesions of the substantia nigra (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. alzet.com [alzet.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. rwdstco.com [rwdstco.com]
- 20. alzet.com [alzet.com]
- 21. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 22. abmole.com [abmole.com]
- 23. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects when using AHN 1-055 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AHN 1-055 hydrochloride. The information is designed to help control for vehicle effects and address other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT), with a reported IC50 of 71 nM.[1][2][3] Its primary mechanism of action is to bind to the DAT and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and prolongs its signaling effects. AHN 1-055 is considered an "atypical" DAT inhibitor because its behavioral effects can differ from those of traditional DAT inhibitors like cocaine.[4][5]
Q2: What are the common vehicles used to dissolve this compound?
The choice of vehicle depends on the experimental model (in vitro vs. in vivo) and the desired final concentration.
-
In Vitro: For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.[1][2] These stock solutions are then typically diluted to the final working concentration in an aqueous buffer or cell culture medium. It is crucial to keep the final DMSO concentration low (typically ≤0.5% for 24-hour assays and ≤0.25% for 48-hour viability assays) to avoid solvent-induced cytotoxicity or other off-target effects.[6]
-
In Vivo: For administration to animals, this compound has been dissolved in sterile water or 0.9% saline.[7] For intravenous administration, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option for in vivo use is a solution of 10% DMSO in 90% corn oil or 10% DMSO in 90% of a 20% SBE-β-CD solution in saline.[2]
Q3: Why is a vehicle control essential when using this compound?
A vehicle control group is critical in any experiment involving a dissolved compound to differentiate the effects of the compound from the effects of the solvent itself.[8][9][10] The vehicle control group receives the same volume and concentration of the vehicle as the experimental group, but without the this compound. This allows researchers to:
-
Isolate the effect of the drug: By comparing the results from the vehicle control group to the group treated with AHN 1-055, any observed changes can be more confidently attributed to the drug's activity.
-
Identify vehicle-induced effects: Solvents like DMSO can have their own biological effects, including altering cell viability, gene expression, or even interacting with the target of interest. A vehicle control will reveal any such confounding effects.
-
Ensure data validity: Proper controls are a cornerstone of rigorous scientific research and are necessary for the correct interpretation of experimental results.
Q4: What are the known off-target effects of this compound?
While AHN 1-055 is a selective DAT inhibitor, it also has a notable affinity for muscarinic M1 receptors, with a reported Ki of 11.6 nM. This off-target activity should be considered when interpreting experimental data, as activation or inhibition of muscarinic receptors can have various physiological effects. In some studies, the muscarinic receptor activity of benztropine (B127874) analogs is hypothesized to interfere with cocaine-like psychomotor effects.
Troubleshooting Guides
In Vitro Dopamine Uptake Assays
| Problem | Possible Cause(s) | Solution(s) |
| High background/low signal-to-noise ratio | 1. Vehicle interference: The vehicle (e.g., DMSO) may be affecting cell health or DAT function. 2. Non-specific binding of radioligand: The radiolabeled dopamine may be binding to components other than the DAT. 3. Inefficient washing: Residual extracellular radioligand remains after the assay. | 1. Optimize vehicle concentration: Titrate the final vehicle concentration to the lowest effective level (e.g., <0.1% DMSO). Ensure the vehicle control shows no significant effect compared to the untreated control. 2. Include a non-specific uptake control: Use a saturating concentration of a potent DAT inhibitor (e.g., GBR 12909) to define non-specific uptake. 3. Improve wash steps: Use ice-cold buffer and perform rapid, thorough washes to terminate the uptake and remove unbound radioligand. |
| Inconsistent IC50 values for AHN 1-055 | 1. Inconsistent vehicle concentration: Small variations in the final vehicle concentration between experiments can alter the apparent potency of the inhibitor. 2. Cell health and passage number: Variations in cell health or using cells at a high passage number can lead to inconsistent DAT expression levels. 3. Assay temperature fluctuations: Dopamine uptake is temperature-sensitive. | 1. Maintain consistent vehicle concentration: Prepare a master mix of the vehicle at the highest concentration used for dilution to ensure consistency across all wells and experiments. 2. Standardize cell culture: Use cells within a defined passage number range and ensure high viability before each experiment. 3. Maintain strict temperature control: Pre-warm all buffers and perform the uptake incubation at a consistent temperature (e.g., 37°C). |
| Unexpected inhibition in the vehicle control group | 1. Vehicle cytotoxicity: The concentration of the vehicle may be toxic to the cells, leading to reduced cell viability and, consequently, lower dopamine uptake. 2. Direct vehicle effect on DAT: The vehicle itself may have some inhibitory effect on the dopamine transporter. | 1. Perform a cytotoxicity assay: Test the vehicle at the planned experimental concentrations to ensure it does not impact cell viability. 2. Screen alternative vehicles: If the current vehicle shows inhibitory effects, consider testing other solvents or reducing the concentration. |
In Vivo Experiments
| Problem | Possible Cause(s) | Solution(s) |
| Poor bioavailability or inconsistent behavioral effects | 1. Precipitation of AHN 1-055 in the vehicle: The compound may not be fully soluble or may precipitate out of solution upon administration. 2. Vehicle composition: The vehicle may not be optimal for absorption and distribution to the target tissue (e.g., the brain). | 1. Verify solubility: Prepare fresh solutions and visually inspect for any precipitation. Consider using a vehicle with co-solvents like PEG300 and Tween-80 to improve solubility.[2] 2. Optimize vehicle formulation: For systemic administration, consider vehicles known to improve blood-brain barrier penetration or use a different route of administration. |
| Adverse effects in the vehicle control group | 1. Toxicity of the vehicle: The vehicle itself may be causing adverse reactions in the animals. 2. Inappropriate vehicle for the route of administration: Some vehicles are not suitable for certain injection routes (e.g., high concentrations of DMSO can be irritating). | 1. Conduct a vehicle toxicity study: Before the main experiment, administer the vehicle alone to a cohort of animals to assess for any adverse effects. 2. Consult formulation guidelines: Refer to established guidelines for vehicle selection based on the route of administration and animal species. |
| Variability in dopamine levels or behavioral outcomes | 1. Inconsistent dosing: Inaccurate preparation of the dosing solution or administration can lead to variability. 2. Vehicle effects on physiology: The vehicle may have subtle physiological effects that influence the experimental outcome. | 1. Ensure accurate dosing: Use calibrated equipment for preparing and administering the solutions. 2. Thoroughly characterize the vehicle effect: Ensure the vehicle control group is robust and that any effects of the vehicle are well-documented and accounted for in the data analysis. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 100 mg/mL | May require sonication. | [1][2][5] |
| Water | 30 - 33.33 mg/mL | May require sonication. | [1][2] |
Table 2: In Vivo Vehicle Formulations for this compound
| Vehicle Composition | Solubility | Route of Administration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Intravenous (i.v.) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not specified | [2] |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL | Not specified | [2] |
| 0.9% Saline | Not specified | Intraperitoneal (i.p.) | [7] |
Experimental Protocols
Protocol 1: In Vitro Dopamine Uptake Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of dopamine uptake in cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Poly-D-lysine coated 24-well plates
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[³H]-Dopamine
-
Unlabeled dopamine
-
GBR 12909 (for non-specific uptake control)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating: Seed HEK293-hDAT cells onto poly-D-lysine coated 24-well plates to achieve a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the AHN 1-055 stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.1%.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest AHN 1-055 concentration.
-
Prepare a solution of [³H]-Dopamine in assay buffer.
-
Prepare a solution of a saturating concentration of GBR 12909 in assay buffer for determining non-specific uptake.
-
-
Assay Performance:
-
Aspirate the culture medium and wash the cells once with pre-warmed (37°C) assay buffer.
-
Add the assay buffer containing the different concentrations of AHN 1-055, the vehicle control, or GBR 12909 to the respective wells.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate dopamine uptake by adding the [³H]-Dopamine solution to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate to lyse the cells.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific dopamine uptake by subtracting the non-specific uptake (counts in the presence of GBR 12909) from the total uptake (vehicle control).
-
Plot the percentage of inhibition of specific uptake against the logarithm of the AHN 1-055 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Administration of this compound
Objective: To assess the behavioral effects of this compound in rodents following intraperitoneal injection.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Experimental animals (e.g., mice or rats)
-
Appropriate housing and behavioral testing apparatus
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentration. Gentle warming or sonication may be required to ensure complete dissolution.
-
Prepare a vehicle control solution of sterile 0.9% saline.
-
-
Animal Handling and Dosing:
-
Acclimate the animals to the experimental room and handling procedures.
-
Divide the animals into experimental groups (e.g., vehicle control, different doses of AHN 1-055).
-
Administer the appropriate solution (vehicle or AHN 1-055) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.[7]
-
-
Behavioral Assessment:
-
Following a pre-determined time after injection (e.g., 30-90 minutes, to account for drug absorption and distribution), place the animals in the behavioral testing apparatus.
-
Record the behavioral parameters of interest (e.g., locomotor activity, performance in a specific task).
-
-
Data Analysis:
-
Compare the behavioral outcomes of the AHN 1-055-treated groups to the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for including a vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DDC x DRDs - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. genecards.org [genecards.org]
minimizing stress-induced confounds in AHN 1-055 hydrochloride research
Technical Support Center: AHN 1-055 Hydrochloride Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing this compound, with a focus on minimizing stress-induced confounds in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective dopamine (B1211576) transporter (DAT) inhibitor with an IC50 of 71 nM.[1] It binds with high affinity to the DAT and also exhibits notable affinity for the muscarinic M1 receptor.[2][3] It is structurally a benztropine (B127874) analog and is often used in research investigating the dopaminergic system and as a potential therapeutic for cocaine abuse.[3]
Q2: What is the primary mechanism of action of this compound?
The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT).[4] By blocking the reuptake of dopamine from the synaptic cleft, it increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Q3: What are the key off-target effects of this compound to be aware of?
While highly selective for the DAT, AHN 1-055 also has a significant affinity for the muscarinic M1 receptor, with a Ki of approximately 11.6 nM.[2][3] Researchers should consider this activity, as it may influence experimental outcomes, particularly in behavioral assays. Its affinity for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters is considerably lower.[2]
Q4: How should this compound be prepared for in vivo studies?
For in vivo administration, this compound can be dissolved in a vehicle such as saline. One suggested protocol involves a multi-solvent system to ensure solubility, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] It is recommended to prepare the working solution fresh on the day of the experiment.[5]
Troubleshooting Guide: Minimizing Stress-Induced Confounds
Stress can significantly impact the dopaminergic system and introduce variability in experiments involving DAT inhibitors like this compound. This guide addresses common issues and provides solutions.
Issue 1: High variability in baseline locomotor activity.
-
Question: We are observing significant day-to-day and within-group variability in the baseline locomotor activity of our rodents before AHN 1-055 administration. What could be the cause?
-
Answer: High variability in baseline locomotor activity is often a sign of inconsistent environmental conditions or handling-induced stress. Stress can alter dopamine levels and locomotor activity.[6][7]
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals have a sufficient acclimatization period (at least 30-60 minutes) in the testing room before any procedures begin.[8]
-
Consistent Handling: Implement a standardized and gentle handling protocol for all animals. Inconsistent or rough handling is a significant stressor.
-
Stable Environment: Maintain consistent lighting, temperature, and noise levels in the housing and testing rooms. Sudden changes can induce stress.
-
Habituation to Arena: For open-field tests, allow animals a brief habituation period in the testing arena on a day prior to the actual experiment to reduce novelty-induced stress.
-
-
Issue 2: Blunted or exaggerated response to AHN 1-055 after repeated testing.
-
Question: Our animals show a diminished (or sometimes exaggerated) locomotor response to AHN 1-055 in later testing sessions compared to the initial session. Why is this happening?
-
Answer: This could be due to chronic stress induced by repeated handling and injection procedures, which can lead to neuroadaptive changes in the dopamine system, such as altered DAT density.[6]
-
Troubleshooting Steps:
-
Refine Injection Procedure: Ensure the injection procedure is as quick and minimally stressful as possible. Consider using a dosing vehicle that minimizes irritation.
-
Adequate Washout Period: If a within-subjects design is used, ensure there is a sufficient washout period between drug administrations to prevent carry-over effects and allow physiological systems to return to baseline.
-
Environmental Enrichment: Housing animals in an enriched environment has been shown to modulate the dopamine system and can reduce stress responses, potentially leading to more consistent experimental outcomes.[9][10][11][12]
-
-
Issue 3: Inconsistent dopamine levels in microdialysis baseline samples.
-
Question: We are performing in vivo microdialysis to measure dopamine levels in response to AHN 1-055, but our baseline dopamine concentrations are highly variable between subjects.
-
Answer: Stress from surgery, probe insertion, and tethering can significantly impact baseline dopamine levels.
-
Troubleshooting Steps:
-
Post-Surgical Recovery: Allow for an adequate recovery period (at least 48-72 hours) after guide cannula implantation surgery.[13]
-
Probe Stabilization: After probe insertion, allow the system to stabilize for 1-2 hours to establish a stable dopamine baseline before collecting samples for analysis.[13]
-
Minimize Handling Stress: Handle the animals gently during probe connection and throughout the experiment. A calm and quiet testing environment is crucial.
-
-
Quantitative Data Summary
The following table summarizes the binding affinities and pharmacokinetic parameters of AHN 1-055.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | |||
| Dopamine Transporter (DAT) | 11.8 nM | Not Specified | [2][3] |
| Serotonin Transporter (SERT) | 3260 nM | Not Specified | [2] |
| Norepinephrine Transporter (NET) | 610 nM | Not Specified | [2] |
| Muscarinic M1 Receptor | 11.6 nM | Not Specified | [2][3] |
| In Vitro Potency (IC50) | |||
| Dopamine Uptake Inhibition | 71 nM | Not Specified | [1] |
| In Vivo Pharmacokinetics | |||
| Cmax (10 mg/kg, i.v.) | 1.48 mg/L | Rat | [5] |
| T1/2 (10 mg/kg, i.v.) | 7.69 h | Rat | [5] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted for determining the binding affinity of a test compound like AHN 1-055 for the DAT using a competitive binding assay with [³H]WIN 35,428.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4)
-
[³H]WIN 35,428 (Radioligand)
-
Unlabeled DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428) for non-specific binding
-
Test compound (AHN 1-055)
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in assay buffer. Determine protein concentration and store at -80°C.[14]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Add the membrane preparation, assay buffer (for total binding) or a high concentration of unlabeled DAT inhibitor (for non-specific binding), and the desired concentration of the test compound.
-
Add [³H]WIN 35,428 to all wells at a concentration near its Kd.
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[14]
-
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Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[14]
-
Locomotor Activity Measurement in an Open Field
This protocol outlines the measurement of spontaneous and drug-induced locomotor activity in rodents.
Materials:
-
Open field arena equipped with infrared beams or a video tracking system
-
Test animals (mice or rats)
-
AHN 1-055 solution and vehicle
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Acclimatization:
-
Bring animals to the testing room at least 30-60 minutes before the test begins to acclimate to the new environment.[8]
-
-
Habituation:
-
Clean the open field arena with disinfectant.
-
Place each animal individually into the center of the arena and allow for a habituation period (e.g., 30 minutes) to establish a baseline level of activity.
-
-
Drug Administration:
-
Administer AHN 1-055 or vehicle according to the experimental design (e.g., intraperitoneal injection).
-
-
Testing:
-
After the appropriate pre-treatment time, place the animal back into the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 60-120 minutes).[15]
-
-
Cleaning:
-
Thoroughly clean the arena with disinfectant between each animal to remove olfactory cues.[15]
-
-
Data Analysis:
-
Analyze the collected data using appropriate software to determine the effects of AHN 1-055 on locomotor activity compared to the vehicle control group.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the measurement of extracellular dopamine levels in a specific brain region (e.g., striatum) of an awake animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump and fraction collector
-
Artificial Cerebrospinal Fluid (aCSF)
-
HPLC with Electrochemical Detection (HPLC-ECD) system
-
Anesthetics and analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum) and secure it with dental cement.
-
Allow the animal to recover for at least 48-72 hours.[13]
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours to obtain a stable baseline of dopamine.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[13]
-
-
Drug Administration:
-
Administer AHN 1-055 systemically (e.g., i.p. or s.c.).
-
Continue collecting dialysate samples to monitor the change in dopamine levels over time.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[13]
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.[16]
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the baseline level for each animal and analyze the data statistically.
-
Visualizations
Caption: Dopamine signaling pathway and the inhibitory action of AHN 1-055.
Caption: Experimental workflow for a locomotor activity study.
Caption: Logical diagram of how stress can introduce experimental confounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of immobilization stress on neurochemical markers in the motivational system of the male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Effects of an enriched environment on the release of dopamine in the prefrontal cortex produced by stress and on working memory during aging in the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of environmental enrichment on dopamine and serotonin transporters and glutamate neurotransmission in medial prefrontal and orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environmental Enrichment as a Positive Behavioral Intervention Across the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Refining Surgical Procedures for Microdialysis with AHN 1-055 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AHN 1-055 hydrochloride in microdialysis studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine (B1211576) uptake inhibitor.[1][2][3][4] Its primary mechanism of action is to bind to the dopamine transporter (DAT) with high affinity, thereby blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine and an enhancement of dopaminergic neurotransmission.[5]
Q2: What are the key pharmacokinetic parameters of AHN 1-055 to consider when designing a microdialysis experiment?
A2: In rats, intravenously administered AHN 1-055 (10 mg/kg) exhibits a maximum plasma concentration (Cmax) of 1.48 mg/L and a terminal elimination half-life of approximately 7.69 hours.[1] The time to maximum concentration (Tmax) for its effect on brain microdialysate dopamine levels is approximately 2 hours, with the elevation in dopamine lasting for about 12-24 hours.[6] These parameters are crucial for determining dosing, sampling intervals, and the overall duration of the microdialysis experiment.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in water (up to 33.33 mg/mL) and DMSO (up to 100 mg/mL).[1] For intravenous administration, it can be dissolved in saline. It is recommended to prepare fresh solutions on the day of the experiment. If a stock solution is prepared, it should be stored appropriately (e.g., at -20°C for up to a month or -80°C for up to 6 months) and filtered through a 0.22 µm filter before use to ensure sterility.[1]
Q4: What is the expected effect of AHN 1-055 on extracellular dopamine levels in the brain?
A4: Administration of AHN 1-055 leads to a sustained increase in extracellular dopamine levels in brain regions rich in dopamine transporters, such as the nucleus accumbens and striatum.[7][8] The magnitude and duration of this increase are dose-dependent.
Troubleshooting Guide
Issue 1: Low or no detectable increase in dopamine levels after AHN 1-055 administration.
-
Possible Cause 1: Incorrect probe placement.
-
Solution: Verify the stereotaxic coordinates for the target brain region. After the experiment, it is crucial to histologically verify the probe placement.
-
-
Possible Cause 2: Poor probe recovery.
-
Solution: Perform in vitro recovery tests before in vivo experiments to ensure the probe is functioning correctly.[9] Factors like flow rate, membrane length, and temperature can significantly affect recovery.[10] A slower flow rate generally increases recovery. Also, ensure the perfusion fluid is iso-osmotic and mimics the extracellular fluid as closely as possible.
-
-
Possible Cause 3: Degradation of dopamine.
-
Solution: Dopamine is susceptible to oxidation.[11] To prevent degradation in the collected microdialysate, an antioxidant and a chelating agent (e.g., ascorbic acid and EDTA) can be added to the collection vials or introduced online into the dialysate flow.[11][12] Samples should be kept on ice or in a refrigerated fraction collector and then stored at -80°C until analysis.
-
-
Possible Cause 4: Issues with the analytical method (HPLC-ECD).
-
Solution: Ensure the HPLC-ECD system is properly calibrated and optimized for dopamine detection. The electrochemical detector potential should be set appropriately for the oxidation of dopamine. Regularly check the condition of the column and the electrodes.
-
Issue 2: High variability in baseline dopamine levels between subjects.
-
Possible Cause 1: Stress during handling and probe insertion.
-
Solution: Handle animals gently and allow for a sufficient post-surgical recovery period (typically 24-48 hours) before starting the microdialysis experiment. A stable baseline should be established before drug administration.
-
-
Possible Cause 2: Tissue trauma from probe implantation.
-
Solution: The trauma caused by probe insertion can affect local neurochemistry.[13][14] Allowing for a stabilization period after probe insertion (at least 60-90 minutes) is critical for obtaining a stable baseline. The use of a guide cannula can also help minimize tissue damage during probe insertion.[15]
-
Issue 3: Clogged microdialysis probe.
-
Possible Cause 1: Blood clot in the probe.
-
Solution: This can occur if a blood vessel is damaged during implantation. If this happens, it is often necessary to replace the probe. Careful and slow insertion of the probe can help minimize this risk.
-
-
Possible Cause 2: Protein fouling of the membrane.
-
Solution: Over time, proteins can accumulate on the dialysis membrane, reducing its efficiency.[10] It is recommended to use each probe for a limited duration, and for chronic studies, to use a guide cannula that allows for the replacement of the probe.
-
Issue 4: Non-specific binding of AHN 1-055.
-
Possible Cause: Adsorption to tubing or other components of the microdialysis system.
-
Solution: While specific data on non-specific binding of AHN 1-055 is limited, this is a known issue for lipophilic compounds. To mitigate this, keep the tubing as short as possible. Rinsing the system with the drug solution before the experiment can help saturate non-specific binding sites.
-
Quantitative Data
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Dopamine Uptake IC50 | 71 nM | In vitro | [1][2][3][4] |
| In vivo IC50 (Brain Dopamine Uptake) | 311.8 ng/mL | 5 mg/kg, i.v. | [1] |
| Cmax (Plasma) | 1.48 mg/L | 10 mg/kg, i.v. | [1] |
| T1/2 (Plasma) | 7.69 h | 10 mg/kg, i.v. | [1] |
| Tmax (Brain Microdialysate DA) | 2 h | i.v. administration | [6] |
| Duration of DA Elevation | 12-24 h | i.v. administration |[6] |
Table 2: In Vitro Probe Recovery of Dopamine Under Various Conditions.
| Probe Membrane Length | Perfusion Flow Rate (µL/min) | Average % Recovery | Reference |
|---|---|---|---|
| 2 mm | 1.0 | 35.5% | [11] |
| 3 mm | 2.0 | 12.0% | [11] |
| 2 mm | 1.0 | 18.8% | [11] |
| 2 mm | 1.5 | 13.1% |[11] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
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Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, 275-300 g) with an appropriate anesthetic (e.g., ketamine/xylazine mixture, i.p.).
-
Stereotaxic Placement: Place the anesthetized animal in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
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Surgical Incision: Make a midline incision on the scalp and retract the skin to expose the skull. Clean and dry the skull surface.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g., nucleus accumbens).
-
Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined stereotaxic coordinates.
-
Anchoring: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula: Insert a dummy cannula into the guide to keep it patent.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Insertion: Gently restrain the recovered animal and replace the dummy cannula with a microdialysis probe of the appropriate length.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
AHN 1-055 Administration: Administer this compound at the desired dose and route (e.g., i.v. or i.p.).
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals for the desired duration of the experiment.
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Sample Handling: Collect samples in vials containing an antioxidant solution (e.g., ascorbic acid) and keep them refrigerated or on ice. Store samples at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Protocol 3: Analysis of Dopamine by HPLC-ECD
-
System Preparation: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) or citrate (B86180) buffer, a chelating agent (e.g., EDTA), an ion-pairing agent (e.g., sodium heptanesulfonate), and an organic modifier (e.g., methanol). The pH is typically acidic (e.g., pH 3.0-4.0).
-
Chromatographic Separation: Inject a known volume of the microdialysate sample (or standard) onto a C18 reversed-phase column.
-
Electrochemical Detection: Set the potential of the glassy carbon working electrode to a level sufficient to oxidize dopamine (e.g., +0.7 V vs. Ag/AgCl reference electrode).
-
Quantification: Identify and quantify the dopamine peak in the chromatogram based on its retention time and peak height/area compared to known standards.
Visualizations
Caption: Experimental workflow for microdialysis with this compound.
Caption: Dopamine signaling pathway and the inhibitory action of AHN 1-055 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. amsbio.com [amsbio.com]
- 4. AHN 1-055 (hydrochloride) | HIBR Gene Diagnostics [hibergene.com]
- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine measurement by HPLC [protocols.io]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Drug Delivery in Self-Administration Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you ensure consistent and reliable drug delivery in your intravenous self-administration experiments.
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Frequently Asked Questions (FAQs)
This section addresses common questions regarding drug delivery in self-administration studies.
Q1: What are the most critical factors for maintaining long-term catheter patency?
A1: Long-term catheter patency is crucial for the success of chronic self-administration studies. Key factors include:
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Aseptic Surgical Technique: Proper sterile procedures during catheter implantation are paramount to prevent infection, which is a primary cause of catheter failure.
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Catheter Material and Design: The choice of catheter material can impact biocompatibility and the likelihood of thrombosis. Polyurethane catheters are often favored for their flexibility and reduced thrombogenicity compared to polyethylene (B3416737) or polyvinyl chloride.
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Catheter Placement: The catheter tip should ideally be placed in the right atrium to ensure rapid dilution of the drug infusate and minimize vascular irritation.[1]
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Regular Flushing: A consistent flushing schedule is essential to prevent clots and maintain patency. This is typically done before and after each self-administration session.[1]
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Lock Solution: Using a lock solution, often containing heparin, helps to prevent clot formation within the catheter between sessions. Some studies suggest that adding dexamethasone (B1670325) to the lock solution can further prolong patency by reducing inflammation.
Q2: How can I minimize variability in drug infusion volumes?
A2: Minimizing variability in infusion volumes is critical for accurate dosing and reliable data. Consider the following:
-
Syringe Pump Calibration: Regularly calibrate your syringe pumps to ensure they are delivering the programmed volume accurately. Follow the manufacturer's instructions for calibration, which often involves a gravimetric method.[2]
-
Syringe Selection: Use high-quality syringes of the appropriate size for your infusion volume. Be aware that plastic syringes have an expected accuracy limit of around ±5%.[3]
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Tubing and Connections: Ensure all tubing is securely connected and free of kinks or obstructions. The internal diameter and length of the tubing can affect the dead volume and the pressure within the system.
-
System Compliance: Be aware that the infusion lines and syringe itself can expand under pressure, leading to a delay in the initial delivery of the infusate. This is particularly important for rapid, small-volume infusions.[3]
Q3: What are the best practices for preparing drug solutions for intravenous self-administration?
A3: Proper drug formulation is essential for consistent delivery and to avoid precipitation in the infusion lines.
-
Solubility: Ensure the drug is fully dissolved in a suitable vehicle. For drugs with poor water solubility, the use of co-solvents or other formulation strategies may be necessary.[4] However, be mindful that excipients can potentially interact with the drug or affect the animal's behavior.[5][6]
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Stability: Prepare fresh drug solutions regularly and store them appropriately to prevent degradation. The stability of the drug in the chosen vehicle and at the intended storage temperature should be confirmed.[5][7]
-
Sterility: Filter-sterilize all drug solutions before use to prevent introducing contaminants into the animal's bloodstream.
-
pH and Osmolality: The pH and osmolality of the drug solution should be as close to physiological levels as possible to minimize vascular irritation.
Q4: My animal is not acquiring self-administration. What should I do?
A4: Failure to acquire self-administration can be due to a variety of factors. A systematic troubleshooting approach is necessary.
-
Catheter Patency: The first step is to confirm that the catheter is patent and the drug is being delivered successfully.
-
Drug Dose: The dose of the drug may be too low to be reinforcing or too high, leading to aversive effects. A dose-response curve should be established to determine an effective reinforcing dose.
-
Operant Chamber and Schedule of Reinforcement: Ensure the operant chamber is functioning correctly (e.g., levers are sensitive, cue lights are working). The schedule of reinforcement may also need to be adjusted. A simple fixed-ratio 1 (FR1) schedule is typically used for acquisition.
-
Animal-Specific Factors: Individual differences in genetics, stress levels, and prior experience can all influence the acquisition of self-administration.
Troubleshooting Guides
This section provides detailed guides for resolving specific issues you may encounter during your experiments.
Guide 1: Troubleshooting Catheter-Related Problems
| Problem | Possible Causes | Troubleshooting Steps |
| No fluid can be infused or withdrawn (Complete Blockage) | - Blood clot in the catheter- Kink in the externalized portion of the catheter- Fibrin sheath formation at the catheter tip | 1. Visually inspect the external portion of the catheter for any kinks or damage.2. Attempt to gently flush with a small volume of heparinized saline. Do not force the flush as this can dislodge a clot and cause an embolism.3. If a gentle flush is unsuccessful, the catheter is likely non-patent and may need to be replaced. |
| Difficulty infusing or withdrawing fluid (Partial Blockage) | - Partial blood clot- Fibrin sheath formation- Animal's position is compressing the catheter | 1. Reposition the animal to see if this alleviates the issue.2. Attempt a gentle flush with heparinized saline.3. Consider using a lock solution containing a thrombolytic agent (e.g., urokinase) as per your institution's approved protocols. |
| Signs of infection at the exit site (redness, swelling, discharge) | - Bacterial contamination during surgery or handling- Compromised immune system of the animal | 1. Clean the exit site with an appropriate antiseptic.2. Consult with a veterinarian for appropriate antibiotic treatment.3. Review and reinforce aseptic techniques for all catheter handling procedures. |
| Animal appears distressed or in pain during infusion | - Infusion rate is too high- Drug solution is not at physiological pH or is hypertonic- Vascular irritation from the drug or vehicle | 1. Reduce the infusion rate.2. Check the pH and osmolality of the drug solution.3. Consider diluting the drug solution if possible.4. Ensure the catheter tip is correctly placed in the right atrium. |
Guide 2: Troubleshooting Inconsistent Drug Delivery and Infusion Pump Errors
| Problem | Possible Causes | Troubleshooting Steps |
| "Occlusion" alarm on the infusion pump | - Blockage in the infusion line (see Guide 1)- Kink in the tubing- Syringe not properly seated in the pump | 1. Check the entire infusion line from the syringe to the animal for any kinks or obstructions.[8]2. Ensure the syringe is correctly loaded and clamped in the pump.3. Verify catheter patency (see Guide 1). |
| Air bubbles in the infusion line | - Air introduced during syringe filling or line priming- Loose connections in the infusion line | 1. Prime the tubing carefully to remove all air before connecting to the animal.[8]2. If air is seen during an infusion, stop the pump, disconnect from the animal, and re-prime the line.3. Check all connections to ensure they are tight. |
| Inaccurate infusion volume delivered | - Incorrect pump calibration- Incorrect syringe size selected in the pump settings- Mechanical issue with the pump | 1. Recalibrate the syringe pump according to the manufacturer's protocol.2. Verify that the correct syringe brand and size are selected in the pump's settings.3. If the problem persists, contact the manufacturer for service. |
| Pump battery failure during a session | - Battery not fully charged- Old or faulty battery | 1. Ensure the pump is fully charged before each experimental session.2. Have a backup power source or a spare, charged battery available.[8] |
Guide 3: Troubleshooting Erratic Responding and Behavioral Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in inter-infusion intervals | - Inconsistent drug delivery (see Guides 1 & 2)- Satiety or aversive effects at the current dose- Changes in the animal's motivational state | 1. Rule out any technical issues with drug delivery first.2. Conduct a dose-response study to ensure the dose is optimally reinforcing.3. Consider environmental factors that may be causing stress or distraction. |
| Sudden cessation of responding mid-session | - Catheter failure- Overdose or aversive drug effects- Satiety | 1. Immediately check catheter patency.2. Review the total amount of drug self-administered to assess for potential overdose.3. If responding ceases at a consistent intake level across sessions, the animal may be titrating its drug intake. |
| Responding on the inactive lever | - Animal has not yet learned the lever-drug contingency- Loss of stimulus control | 1. Ensure sufficient acquisition training has been provided.2. Check that the cue light or other discriminative stimuli are functioning correctly.3. If the behavior persists, it may indicate a general increase in motor activity rather than goal-directed drug-seeking. |
| Failure to acquire self-administration | - Non-patent catheter- Inappropriate drug dose (too low or too high)- Aversive properties of the drug or vehicle- Individual animal differences | 1. Systematically rule out technical and pharmacological factors.2. Consider pre-training the animal to lever press for a food or sucrose (B13894) reward to establish the operant response.3. Be aware that not all animals will acquire self-administration, and this can be a relevant data point in itself. |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures.
Protocol 1: Jugular Vein Catheter Implantation in Rats (Aseptic Technique)
Pre-operative Preparation:
-
Fast the rat for 12 hours prior to surgery with ad libitum access to water.
-
Prepare the surgical area by cleaning and disinfecting all surfaces.
-
Autoclave all surgical instruments, catheters, and other materials that will come into contact with the animal.
-
Prepare the catheter by flushing it with sterile, heparinized saline to ensure patency.
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Once the animal has reached a surgical plane of anesthesia, shave the ventral neck area and the dorsal area between the scapulae.
-
Alternate scrubbing the surgical sites with a surgical disinfectant (e.g., povidone-iodine or chlorhexidine) and 70% ethanol, repeating three times.
-
Place the animal in a dorsal recumbent position on a heating pad to maintain body temperature.
Surgical Procedure:
-
Make a small midline incision on the ventral side of the neck.
-
Using blunt dissection, carefully separate the underlying muscle layers to expose the right jugular vein.
-
Place two loose silk sutures around the vein, one cranially and one caudally.
-
Make a small incision in the vein between the two sutures.
-
Gently insert the catheter into the vein and advance it until the tip is in the right atrium (pre-measure the required length for your rat strain and weight).
-
Secure the catheter in place by tightening the sutures.
-
Tunnel the external part of the catheter subcutaneously to the dorsal exit point between the scapulae.
-
Exteriorize the catheter and secure it with a subcutaneous mesh or button.
-
Close the ventral and dorsal incisions with sutures or wound clips.
Post-operative Care:
-
Administer analgesics as prescribed by your veterinarian.
-
Flush the catheter with heparinized saline to ensure patency and fill it with a heparin lock solution.
-
Monitor the animal closely during recovery for any signs of pain, distress, or complications.
-
Allow the animal to recover for at least 5-7 days before starting any behavioral experiments.
Protocol 2: Daily Catheter Maintenance
-
Gently restrain the animal.
-
Aseptically connect a syringe filled with sterile saline to the external port of the catheter.
-
Slowly infuse a small volume (e.g., 0.1-0.2 mL) of saline to flush the catheter.
-
Before each self-administration session, flush the catheter with saline.
-
After each session, flush the catheter with saline, followed by a heparinized saline lock solution to prevent clotting.
-
Always maintain a sterile field when handling the catheter.
Protocol 3: Syringe Pump Calibration (Gravimetric Method)
Materials:
-
Calibrated analytical balance
-
Beaker or other collection vessel
-
Distilled water
-
Stopwatch
-
The syringe pump and syringe to be calibrated
Procedure:
-
Fill the syringe with distilled water, ensuring there are no air bubbles.
-
Place the collection vessel on the analytical balance and tare it.
-
Set the syringe pump to the desired flow rate and a specific volume to be delivered.
-
Place the outlet of the infusion line into the collection vessel.
-
Simultaneously start the infusion pump and the stopwatch.
-
When the pump indicates that the infusion is complete, stop the stopwatch.
-
Record the final weight of the water in the collection vessel.
-
Calculate the actual volume delivered using the density of water at the recorded temperature (approximately 1 g/mL).
-
Compare the actual volume delivered to the programmed volume. The percentage error should be within the manufacturer's specified limits (typically ±2-5%).
-
Repeat this procedure for a range of flow rates and volumes that will be used in your experiments.
Quantitative Data Summaries
This section provides tables of quantitative data relevant to ensuring consistent drug delivery.
Table 1: Typical Infusion Parameters for Rodent Self-Administration
| Parameter | Rat | Mouse | Notes |
| Infusion Volume per Response | 0.05 - 0.2 mL | 0.01 - 0.05 mL | Volume is adjusted to deliver the desired dose in mg/kg. |
| Typical Infusion Duration | 1 - 5 seconds | 1 - 3 seconds | Shorter infusion durations are generally more reinforcing. |
| Acceptable Flow Rate Variability | < 10% | < 10% | Varies by pump manufacturer; regular calibration is key. |
| Acceptable Volume Variability | < 10% | < 10% | Higher variability may be seen with very small volumes. |
Table 2: Catheter Patency Rates and Influencing Factors
| Catheter System/Technique | Reported Patency Duration | Key Factors | Reference |
| Standard jugular catheter (polyethylene) | 2-4 weeks | Material, surgical technique | - |
| Polyurethane catheter | 4-8 weeks | Reduced thrombogenicity | - |
| Vascular Access Button™ (VAB™) | >100 days (half-life in mice) | Closed system, reduced risk of infection and dislodgement | [9] |
| Heparin/Dexamethasone lock solution | Increased patency over heparin alone | Anti-inflammatory effect of dexamethasone |
Table 3: Example Dose-Response Data for Cocaine Self-Administration in Rats
| Dose (mg/kg/infusion) | Mean Number of Infusions (per 1-hour session) |
| 0.0 (Saline) | ~5 |
| 0.1 | ~15 |
| 0.25 | ~25 |
| 0.5 | ~20 |
| 1.0 | ~10 |
Note: These are representative data and will vary depending on the rat strain, schedule of reinforcement, and other experimental parameters.
Visualizations
Dopaminergic Reward Pathway
Caption: The dopaminergic reward pathway involved in drug reinforcement.
Experimental Workflow for Intravenous Self-Administration
Caption: A typical experimental workflow for an intravenous drug self-administration study.
Troubleshooting Decision Tree for Failed Acquisition
Caption: A decision tree for troubleshooting failed acquisition of self-administration.
References
- 1. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. instechlabs.com [instechlabs.com]
- 4. reddit.com [reddit.com]
- 5. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.net [pharmacyjournal.net]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. Ensuring Accuracy in Self-Administration Studies | Insights [novumprs.com]
- 9. santamedhk.com [santamedhk.com]
adjusting experimental timelines for AHN 1-055 hydrochloride's pharmacokinetic profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental timelines related to the pharmacokinetic (PK) profile of AHN 1-055 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variability in plasma concentrations of this compound in our initial pilot study. How should we adjust our experimental timeline and protocol?
A1: High variability is a common challenge in early-stage in vivo studies. Before making significant timeline adjustments, it's crucial to identify the source of the variability.
Troubleshooting Steps:
-
Review Dosing Procedure: Ensure accuracy and consistency in the preparation and administration of the dosing solution. Inconsistent dosing volumes or techniques can lead to significant variations in plasma concentrations.
-
Animal Handling and Stress: Stress can influence physiological parameters and affect drug metabolism. Standardize animal handling procedures and allow for an adequate acclimatization period before dosing.
-
Evaluate Formulation: Confirm the stability and solubility of this compound in your chosen vehicle. Precipitation of the compound can lead to incomplete dosing. For in vivo studies, a common vehicle for similar compounds is a mixture of solvents like DMSO, PEG300, Tween-80, and saline.[1]
-
Consider Animal-Specific Factors: Age, weight, and health status can all contribute to variability. Ensure that animals are closely matched in these parameters across all experimental groups.
Timeline Adjustment Recommendation:
If variability persists after addressing these factors, consider incorporating a larger pilot study into your timeline to determine the sources of variation before proceeding to a full-scale pharmacokinetic study. This may add 1-2 weeks to your experimental timeline but can save significant time and resources in the long run.
Q2: Our initial data suggests that the half-life of this compound is longer than anticipated, and our planned sampling time points are not adequately capturing the elimination phase. How should we modify our timeline?
A2: Accurately characterizing the terminal elimination half-life is critical for a complete pharmacokinetic profile. Based on existing data, the terminal elimination half-life of this compound has been reported to be approximately 7.69 hours in rats after intravenous administration.[2][3][4] If your preliminary results suggest a longer half-life, adjusting your sampling schedule is necessary.
Timeline and Protocol Adjustments:
-
Extend Sampling Duration: Your sampling schedule should extend to at least 3-5 times the expected half-life. If you are observing a longer half-life, you may need to collect samples for 24, 36, or even 48 hours post-dose.
-
Adjust Sampling Intervals: In addition to extending the duration, the intervals between later time points can be increased. For example, after an initial intensive sampling phase (e.g., up to 8 hours), you could switch to collecting samples at 12, 24, 36, and 48 hours.
-
Animal Welfare Considerations: For longer studies, ensure compliance with institutional animal care and use committee (IACUC) guidelines regarding the total volume of blood collected and the frequency of sampling. It may be necessary to use satellite groups of animals for later time points.
Q3: We are planning a study to investigate the brain penetration of this compound. How does this impact our experimental timeline compared to a standard plasma PK study?
A3: Studies involving tissue distribution, such as brain penetration, require additional steps and will extend your experimental timeline.
Key Considerations and Timeline Impacts:
-
Terminal Procedures: Brain tissue collection is a terminal procedure. Therefore, you will need separate groups of animals for each time point, which increases the total number of animals and the overall study duration.
-
Tissue Homogenization and Extraction: Time must be allocated for the development and validation of methods to homogenize brain tissue and extract this compound efficiently. This can add 1-2 weeks to the method development phase.
-
Bioanalytical Method Validation: Your analytical method (e.g., LC-MS/MS) will need to be validated for the brain tissue matrix, which can be more complex than plasma. This may require an additional 1-2 weeks compared to validating for plasma alone.
-
Data Analysis: Calculating brain-to-plasma ratios at each time point adds a layer of complexity to the data analysis phase.
A previously reported brain-to-plasma ratio for AHN 1-055 is approximately 4.8.[4] This indicates good brain penetration, which is expected for a dopamine (B1211576) transporter inhibitor.[1][2][3]
Troubleshooting Guides
Issue: Low Bioavailability in Oral Dosing Studies
If you are conducting oral dosing studies and observing low or inconsistent bioavailability, consider the following troubleshooting steps and timeline adjustments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Timeline Impact |
| Poor Aqueous Solubility | Reformulate this compound using solubility-enhancing excipients. | 2-4 weeks for formulation development and stability testing. |
| First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways. | 2-3 weeks for in vitro assays and analysis. |
| P-glycoprotein (P-gp) Efflux | Perform in vitro assays (e.g., Caco-2 permeability assay) to determine if this compound is a P-gp substrate. | 2-3 weeks for cell-based assays. |
Issue: Analytical Method Interference
If you are encountering interference or poor sensitivity in your bioanalytical method (e.g., LC-MS/MS), this can significantly delay your sample analysis and overall timeline.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Timeline Impact |
| Matrix Effects | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the plasma or tissue homogenate. | 1-2 weeks for method optimization. |
| Metabolite Interference | If a metabolite has a similar mass-to-charge ratio, adjust the chromatography to separate the parent drug from the metabolite. | 1-2 weeks for chromatographic method development. |
| Low Instrument Sensitivity | Optimize mass spectrometer parameters (e.g., source temperature, gas flows, collision energy) for this compound. | 1 week for instrument optimization. |
Quantitative Data Summary
The following table summarizes the known pharmacokinetic parameters of this compound from in vivo studies in rats.
| Parameter | Value | Species | Administration Route | Reference |
| IC₅₀ (Dopamine Uptake) | 71 nM | - | In vitro | [1][2][3] |
| IC₅₀ (Brain Dopamine Uptake) | 311.8 ng/mL | Rat | Intravenous (5 mg/kg) | [2][3] |
| Cₘₐₓ | 1.48 mg/L | Rat | Intravenous (10 mg/kg) | [2][3] |
| Terminal Elimination Half-life (t₁/₂) | 7.69 h | Rat | Intravenous (10 mg/kg) | [2][3][4] |
| Plasma Clearance (Cl) | 1.8 L/h/kg | Rat | Intravenous | [4] |
| Volume of Distribution (Vdₛₛ) | 18.7 L/kg | Rat | Intravenous | [4] |
| Brain-to-Plasma Ratio | ~4.8 | Rat | Intravenous | [4] |
Experimental Protocols
Protocol: Single-Dose Intravenous Pharmacokinetic Study in Rats
Objective: To determine the plasma pharmacokinetic profile of this compound following a single intravenous dose.
Methodology:
-
Animal Model: Male Sprague Dawley rats (250-275 g).[2][3][4]
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated for at least 3 days prior to the study.
-
Dose Formulation: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to the desired concentration.[1]
-
Dose Administration: A single intravenous bolus dose (e.g., 5 or 10 mg/kg) is administered via the tail vein.[2][3][4]
-
Blood Sampling:
-
Blood samples (~0.2 mL) are collected from the jugular vein or another appropriate site at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Samples are centrifuged at 4°C to separate plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters (Cₘₐₓ, AUC, t₁/₂, Cl, Vdₛₛ).
Visualizations
Caption: Troubleshooting workflow for unexpected pharmacokinetic variability.
Caption: Adjusting the experimental timeline for a longer than expected half-life.
Caption: Workflow for a brain penetration pharmacokinetic study.
References
- 1. This compound - CAS:202646-03-5 - KKL Med Inc. [m.kklmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 4. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and disposal of AHN 1-055 hydrochloride in the laboratory
This guide provides essential information for the safe handling and disposal of AHN 1-055 hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document is a supplementary resource and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound before handling the compound. All procedures must be conducted in compliance with institutional and local regulations. This product is for research use only and has not been fully validated for medical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a potent dopamine (B1211576) uptake inhibitor.[1][2][3] As a psychoactive compound, it should be handled with care to avoid accidental exposure. The primary hazards include potential pharmacological effects upon ingestion, inhalation, or skin contact. Given its relationship to tropane (B1204802) alkaloids, it should be treated as a toxic substance.
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound at 4°C in a dry, sealed container for short-term storage.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE is mandatory. This includes a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile). When handling the solid form where dust may be generated, a properly fitted respirator is recommended.
Q4: Can I dispose of small quantities of this compound down the drain?
A4: No. As a potent psychoactive compound, it should not be disposed of down the drain. All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Refer to the emergency procedures section for more details.
Troubleshooting Guides
Problem: I need to prepare a stock solution of this compound. What are the best practices?
Solution:
-
Work in a controlled environment: All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents: this compound is soluble in DMSO (100 mg/mL) and water (30 mg/mL).[1] Use the appropriate solvent for your experimental needs.
-
Prevent contamination: Use clean, dedicated spatulas and glassware.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Storage: Store the stock solution as recommended (-20°C or -80°C) to ensure stability.[2]
Problem: I have generated waste containing this compound (e.g., contaminated pipette tips, tubes, excess solution). How do I dispose of it?
Solution:
-
Segregate waste: Do not mix waste containing this compound with general lab waste. It must be collected as hazardous chemical waste.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not overfill the container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.
-
Arrange for pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the proper disposal of the hazardous waste.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C21H24ClF2NO | [1][2][4] |
| Molecular Weight | 379.87 g/mol | [1][2][4] |
| Appearance | White to yellow solid | [2][4] |
| Solubility (25°C) | DMSO: 100 mg/mLWater: 30 mg/mL | [1] |
| Storage (Solid) | 4°C, dry, sealed | [1] |
| Storage (Stock Solution) | -20°C (1 month)-80°C (6 months) | [2] |
Experimental Protocols
Protocol for Safe Handling of this compound Powder
-
Preparation: Before handling, ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles). Set up your workspace in a chemical fume hood.
-
Weighing: Use a dedicated, clean spatula for transferring the powder. Weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
-
Transfer: Carefully transfer the weighed powder to your experimental vessel.
-
Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Storage: Securely close the primary container of this compound and return it to the recommended storage conditions.
Protocol for Disposal of this compound Waste
-
Identify Waste Streams: Determine all sources of waste that will be contaminated with this compound (e.g., unused stock solutions, contaminated consumables, aqueous waste from experiments).
-
Segregate Waste:
-
Solid Waste: Place all contaminated solid items into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all aqueous and solvent-based waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once the waste container is full, submit a hazardous waste pickup request to your institution's EHS office.
Mandatory Visualization
Caption: Workflow for responding to a spill of this compound.
References
Validation & Comparative
A Comparative Analysis of the Behavioral Effects of AHN 1-055 Hydrochloride and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of AHN 1-055 hydrochloride and cocaine, two potent dopamine (B1211576) transporter (DAT) inhibitors. While both compounds share a primary molecular target, preclinical evidence reveals significant differences in their behavioral profiles, suggesting distinct underlying mechanisms and therapeutic potential. This document summarizes key experimental data, details common behavioral assay protocols, and visualizes the relevant signaling pathways and experimental workflows.
At a Glance: Key Behavioral Differences
| Behavioral Assay | Cocaine | This compound | Key Findings |
| Locomotor Activity | Dose-dependently increases locomotor activity. | Produces a less pronounced, dose-dependent increase in locomotor activity compared to cocaine.[1][2] | AHN 1-055 is less effective than cocaine in stimulating locomotor activity.[1][2] |
| Drug Self-Administration | Readily self-administered, indicating high abuse potential. | Maintains intravenous self-administration, but at lower rates and with lower breakpoints compared to cocaine.[3][4][5] | AHN 1-055 demonstrates a significantly lower reinforcing efficacy than cocaine.[3][4][6] |
| Conditioned Place Preference (CPP) | Robustly induces CPP, indicating rewarding properties. | Does not consistently produce CPP, suggesting limited rewarding effects.[7][8] | Unlike cocaine, AHN 1-055 shows a weak or absent ability to condition a place preference.[7][9] |
| Drug Discrimination | Serves as a reliable discriminative stimulus. | Only partially substitutes for the discriminative stimulus effects of cocaine, often with a slower onset of action.[1][4][7] | AHN 1-055 does not fully mimic the subjective effects of cocaine.[1][4] |
| Antagonism of Cocaine Effects | N/A | Attenuates cocaine-induced locomotor stimulation and can decrease cocaine self-administration.[4][5] | AHN 1-055 shows potential as a pharmacotherapy for cocaine addiction by blocking some of its effects.[9] |
Mechanism of Action: A Tale of Two Binders
Both cocaine and AHN 1-055 exert their primary effects by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft.[1][10][11][12] This blockade leads to an increase in extracellular dopamine levels, which is believed to mediate their psychostimulant and reinforcing effects.[10][13]
However, the behavioral differences between the two compounds may be attributed to their distinct binding kinetics at the DAT.[2] Cocaine is characterized by a rapid onset and offset of DAT occupancy, which is thought to contribute to its high abuse liability. In contrast, benztropine (B127874) analogs like AHN 1-055 exhibit a slower rate of association with the DAT.[2][14] This slower kinetic profile may lead to a more gradual and sustained increase in dopamine levels, thereby reducing its rewarding and reinforcing efficacy compared to cocaine.[2]
Figure 1: Simplified signaling pathway of dopamine neurotransmission and the inhibitory action of cocaine and AHN 1-055 on the dopamine transporter (DAT).
Experimental Protocols
The following are generalized protocols for common behavioral assays used to compare the effects of AHN 1-055 and cocaine in rodents. Specific parameters may vary between studies.
Locomotor Activity
Objective: To assess the stimulant effects of the compounds on spontaneous movement.
Methodology:
-
Habituation: Rodents are individually placed in open-field arenas (e.g., 40 x 40 x 30 cm) and allowed to acclimate for a period of 30-60 minutes.
-
Drug Administration: Animals are administered either vehicle, cocaine, or this compound via a specified route (e.g., intraperitoneal injection).
-
Data Collection: Immediately following injection, locomotor activity is recorded for a set duration (e.g., 60-120 minutes) using automated activity monitoring systems equipped with infrared beams.
-
Parameters Measured: Total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Drug Self-Administration
Objective: To evaluate the reinforcing properties and abuse potential of the compounds.
Methodology:
-
Surgery: Rats are surgically implanted with an intravenous (IV) catheter into the jugular vein.
-
Training: Animals are placed in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an IV infusion of the drug, while responses on the "inactive" lever have no consequence. Sessions are typically 2 hours daily.
-
Acquisition: Animals are first trained to self-administer a standard reinforcing drug, such as cocaine, on a fixed-ratio (FR) schedule (e.g., FR1, where one lever press results in one infusion).
-
Substitution: Once stable responding for cocaine is established, the drug available for self-administration is substituted with different doses of AHN 1-055 or saline to determine if it maintains responding.
-
Progressive-Ratio Schedule: To assess the motivation to self-administer the drug, a progressive-ratio (PR) schedule is used, where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion.
Conditioned Place Preference (CPP)
Objective: To measure the rewarding or aversive properties of the compounds by assessing the animal's preference for an environment previously paired with the drug.
Methodology:
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore a two-chambered apparatus, and the time spent in each chamber is recorded to establish any initial preference.
-
Conditioning: Over several days, animals receive alternating injections of the drug (cocaine or AHN 1-055) and vehicle. Following the drug injection, they are confined to one chamber, and after the vehicle injection, they are confined to the other.
-
Post-Conditioning (Test): On the test day, animals are drug-free and allowed to freely explore both chambers. The time spent in each chamber is recorded.
-
Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference and suggests the drug has rewarding properties.
Figure 2: A generalized experimental workflow for comparing the behavioral effects of AHN 1-055 and cocaine in rodent models.
Conclusion
The available preclinical data consistently demonstrate that while this compound shares a primary mechanism of action with cocaine as a dopamine transporter inhibitor, its behavioral profile is markedly different. AHN 1-055 exhibits a lower propensity to induce locomotor stimulation and has significantly weaker reinforcing and rewarding properties compared to cocaine.[1][2][3][4][5][6][7][8] Furthermore, its ability to attenuate the behavioral effects of cocaine suggests its potential as a candidate for the development of pharmacotherapies for cocaine use disorder. Further research is warranted to fully elucidate the neurobiological underpinnings of these differences and to explore the therapeutic utility of AHN 1-055 and similar atypical DAT inhibitors.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909 [1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine], and benztropine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Neurobiology of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 12. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to AHN 1-055 Hydrochloride and Other Benztropine Analogs for Dopamine Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AHN 1-055 hydrochloride with other N-substituted benztropine (B127874) (BZT) analogs, focusing on their roles as dopamine (B1211576) transporter (DAT) inhibitors. Benztropine analogs are a class of compounds that bind with high affinity to the DAT, but often exhibit pharmacological profiles distinct from traditional stimulants like cocaine.[1][2][3] These characteristics make them valuable tools for neuroscience research and potential leads for developing therapeutic agents, particularly for substance use disorders.[1][2][3][4]
AHN 1-055 (3α-[bis-(4-fluorophenyl)methoxy]tropane) is a well-characterized BZT analog that serves as a benchmark for this class of compounds.[1][2][3] This guide will objectively compare its performance against other analogs, supported by experimental data on binding affinities, dopamine uptake inhibition, and behavioral effects.
Mechanism of Action: Targeting the Dopamine Transporter
The primary mechanism of action for AHN 1-055 and its analogs is the inhibition of the dopamine transporter (DAT).[5][6] The DAT is a presynaptic membrane protein crucial for regulating dopamine neurotransmission by clearing dopamine from the synaptic cleft.[7][8][9] By blocking this reuptake process, these compounds increase the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.[7][10]
Unlike cocaine, many benztropine analogs show an "atypical" DAT inhibitor profile. This is often attributed to differences in binding kinetics, interaction with other receptors, and a slower onset of action, which may contribute to their reduced abuse liability.[4][10][11]
Caption: Dopamine signaling at the synapse and the inhibitory action of AHN 1-055.
Comparative Data: Binding Affinities and Potency
The defining characteristics of AHN 1-055 and its analogs are their affinity and selectivity for various monoamine transporters (DAT, NET, SERT) and receptors, such as the muscarinic M1 receptor. N-substitutions on the tropane (B1204802) moiety of the parent compound, 4',4''-diF-BZT, have been shown to significantly reduce M1 receptor affinity while retaining high affinity for the DAT.[1][2][3]
This differential binding profile is critical, as M1 receptor activity is thought to modulate the behavioral effects of DAT inhibitors.[1][2][3] The data below summarizes the binding affinities (Ki) and dopamine uptake inhibition (IC50) for AHN 1-055 and a range of its N-substituted analogs.
| Compound | DAT Ki (nM)¹ | NET Ki (nM)² | SERT Ki (nM)³ | M1 Ki (nM)⁴ | DA Uptake IC50 (nM) |
| AHN 1-055 (N-CH₃) | 11.0[1] | 457[1][2][3] | 376[1][2][3] | 11.6[1][2][3] | 71[5][6][12] |
| AHN 2-005 (N-allyl) | 29.9 | >1000 | >1000 | 177 | N/A |
| JHW 007 (N-butyl) | 18.2 | >1000 | >1000 | 291 | N/A |
| Other N-Analogs | 11 - 108[1][2][3] | 457 - 4810[1][2][3] | 376 - 3260[1][2][3] | up to 1030[1][2][3] | N/A |
| Cocaine | 99 - 260 | 330 - 2500 | 110 - 830 | >10000 | 296 |
Data compiled from multiple sources.[1][2][3][5][6][12] N/A indicates data not readily available in the cited literature. ¹ Displacement of [³H]WIN 35,428. ² Displacement of [³H]nisoxetine. ³ Displacement of [³H]citalopram. ⁴ Displacement of [³H]pirenzepine.
Experimental Protocols
The quantitative data presented above are typically generated using radioligand binding assays and neurotransmitter uptake assays. Below is a detailed methodology for a competitive dopamine transporter binding assay, a foundational experiment in the characterization of these compounds.
Protocol: Competitive DAT Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds (e.g., AHN 1-055) for the dopamine transporter.
1. Membrane Preparation:
-
Dissect rat striata in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Perform differential centrifugation to isolate the crude membrane fraction containing the DAT. The first centrifugation at low speed (e.g., 1,000 x g) removes nuclei, and a subsequent high-speed centrifugation (e.g., 20,000 x g) pellets the membranes.[13]
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration using a standard method like the BCA protein assay.[13]
2. Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add membrane preparation, a fixed concentration of a DAT-specific radioligand (e.g., [³H]WIN 35,428), and assay buffer.[13]
-
Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428) to saturate the specific binding sites.[13]
-
Competitor Wells: Add membrane preparation, the radioligand, and serial dilutions of the test compound (e.g., AHN 1-055).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[13]
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[13]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[13]
-
Plot the percentage of specific binding against the logarithm of the competitor compound's concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.[13]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
Caption: Experimental workflow for a DAT competitive binding assay.
Summary of Pharmacological and Behavioral Effects
While AHN 1-055 and its analogs share a primary target, their overall pharmacological profiles differ significantly, both from each other and from cocaine.
-
Locomotor Activity: Cocaine produces robust, dose-related increases in locomotor activity. AHN 1-055 also increases locomotor activity but is notably less effective than cocaine.[1][2][3] Other N-substituted analogs with reduced M1 affinity are often ineffective at stimulating locomotor activity.[1][2]
-
Abuse Liability and Reinforcing Effects: In preclinical models, BZT analogs consistently demonstrate a lower abuse liability than cocaine.[11][14] For instance, while cocaine is readily self-administered by animals, AHN 1-055 is less effective, and other analogs like AHN 2-005 and JHW 007 are not self-administered.[14][15]
-
Antagonist Properties: Several N-substituted BZT analogs, including AHN 2-005 and JHW 007, not only lack cocaine-like reinforcing effects but can also antagonize the self-administration of cocaine and methamphetamine.[4] This suggests a potential therapeutic role as a treatment for stimulant abuse.
-
Duration of Action: The BZT analogs generally produce a more sustained increase in brain dopamine levels compared to the rapid and transient effects of cocaine.[10] This slow onset and long duration may contribute to their reduced reinforcing effects and therapeutic potential.[1][2][3][10]
Conclusion
This compound and other benztropine analogs represent a unique class of dopamine transporter inhibitors. Key comparisons reveal that:
-
AHN 1-055 is a potent DAT inhibitor with significant M1 muscarinic receptor affinity, a characteristic that distinguishes it from many of its N-substituted counterparts.[1][2][3] It exhibits modest stimulant-like behavioral effects but with a clearly lower abuse potential than cocaine.[1][14]
-
N-substituted BZT analogs (e.g., AHN 2-005, JHW 007) retain high affinity for the DAT but have substantially reduced M1 receptor affinity.[1][2][3] This structural modification correlates with a further reduction or elimination of cocaine-like behavioral effects and, in some cases, imparts antagonist properties against stimulants.[4]
The distinct pharmacological profiles of these compounds, particularly the separation of DAT inhibition from strong reinforcing effects, make them invaluable for dissecting the neurobiology of dopamine signaling and for the development of novel medications for treating cocaine addiction.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ClinPGx [clinpgx.org]
- 3. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 10. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Place conditioning and locomotor effects of N-substituted, 4',4''-difluorobenztropine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to AHN 1-055 Hydrochloride and Methylphenidate for the Research Community
This guide provides a detailed comparison of AHN 1-055 hydrochloride and methylphenidate, two compounds that act on the dopamine (B1211576) transporter. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies.
Executive Summary
AHN 1-055 is a potent and selective dopamine transporter (DAT) inhibitor, while methylphenidate is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI). While both compounds increase extracellular dopamine levels by blocking its reuptake, their broader pharmacological profiles and resulting behavioral effects show notable differences. Methylphenidate has a more significant impact on the norepinephrine (B1679862) transporter (NET) compared to AHN 1-055. Behaviorally, methylphenidate demonstrates typical psychostimulant effects, including robust increases in locomotor activity and self-administration, whereas AHN 1-055 exhibits a less pronounced stimulant profile. This guide delves into the specifics of their receptor binding affinities, in vitro and in vivo effects, and the experimental methods used to determine these properties.
Data Presentation
Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Selectivity (DAT vs. NET) | Selectivity (DAT vs. SERT) |
| AHN 1-055 | 11.8[1] | 457[1] | 376[1] | ~39-fold | ~32-fold |
| Methylphenidate | 60 - 190[2] | 100 - 380[2] | 132,000[2] | ~0.6 - 1.9-fold | ~695 - 2200-fold |
Note: Data for AHN 1-055 and Methylphenidate are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Behavioral Effects
| Behavioral Assay | AHN 1-055 | Methylphenidate | Key Findings |
| Locomotor Activity | Weak stimulation at higher doses; may attenuate cocaine-induced hyperlocomotion.[1][3] | Robust, dose-dependent increase in locomotor activity.[4] | Methylphenidate is a more potent psychostimulant in terms of locomotor activation. |
| Self-Administration | Maintains self-administration, but at lower rates than cocaine or methylphenidate.[1] | Readily self-administered, comparable to cocaine.[4] | Suggests a lower abuse potential for AHN 1-055 compared to methylphenidate. |
| Cocaine Interaction | Can antagonize cocaine self-administration and locomotor effects.[1][3] | Potentiates cocaine's effects, shifting the dose-response curve to the left.[4] | Highlights their differing potential as treatments for cocaine abuse. |
Signaling Pathways
The downstream signaling pathways of methylphenidate have been more extensively studied than those of AHN 1-055.
Methylphenidate Signaling Pathway
Methylphenidate, by blocking DAT and NET, increases synaptic dopamine and norepinephrine. This leads to the activation of downstream signaling cascades, including the Akt-mTOR and DARPP-32 pathways, which are crucial for neuronal plasticity and cellular responses.
References
- 1. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Dopamine Transporter Occupancy of AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo dopamine (B1211576) transporter (DAT) occupancy and pharmacological effects of AHN 1-055 hydrochloride against other well-characterized DAT inhibitors, primarily cocaine. The information presented herein is supported by experimental data to aid researchers in evaluating AHN 1-055 as a potential therapeutic agent.
Executive Summary
This compound, a benztropine (B127874) analog, is a high-affinity dopamine transporter (DAT) inhibitor.[1] In vivo studies demonstrate that while it effectively occupies DAT, its pharmacological profile differs significantly from that of cocaine. Notably, AHN 1-055 exhibits a slower onset of action and is less efficacious in stimulating locomotor activity and producing cocaine-like behavioral effects.[2][3] These characteristics suggest a lower abuse potential and have prompted investigations into its use as a potential medication for cocaine addiction.[4]
Comparative Quantitative Data
The following tables summarize key quantitative data from in vivo studies comparing this compound with cocaine and other DAT inhibitors.
Table 1: In Vivo Dopamine Transporter (DAT) Occupancy
| Compound | Dose (mg/kg, i.p.) | Time Post-Injection (min) | % DAT Occupancy (Striatum) | Reference |
| AHN 1-055 | 10 | 150 | ~80% | [5] |
| Cocaine | 10 | 30 | ~80% | [5] |
| AHN 2-005 | 10 | 150 | ~75% | [5] |
| JHW 007 | 30 | 270 | ~85% | [5] |
Table 2: Pharmacokinetic Parameters
| Compound | Elimination Half-Life (t½) | Brain-to-Plasma Ratio | Reference |
| AHN 1-055 | 4.12 - 16.49 h | >2 | [6] |
| Cocaine | 0.49 h | ~1 | [6] |
| JHW 007 | 4.12 - 16.49 h | >2 | [6] |
Table 3: Locomotor Activity
| Compound | Effect on Locomotor Activity | Potency (vs. Cocaine) | Reference |
| AHN 1-055 | Increased, but less than cocaine | Less potent | [3][4] |
| Cocaine | Robust increase | - | [3][4] |
| GBR 12909 | Increased | Less potent than cocaine | [4] |
| JHW 007 | Minimal to no increase | Significantly less potent | [4] |
Experimental Protocols
In Vivo Dopamine Transporter Occupancy Measurement using [125I]RTI-121 Displacement
This protocol outlines the methodology for determining the in vivo occupancy of the dopamine transporter by a test compound (e.g., AHN 1-055) through the displacement of a radiolabeled ligand.
1. Animal Preparation:
- Male Swiss-Webster mice are used.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
- The test compound (e.g., AHN 1-055, cocaine) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.
- Different doses and pretreatment times are used to establish a dose-response and time-course relationship.
3. Radioligand Injection:
- At a specified time after the test compound injection, mice are administered an intravenous (i.v.) injection of the radioligand [125I]RTI-121, a high-affinity DAT ligand.
4. Tissue Collection and Preparation:
- At a predetermined time after radioligand injection (e.g., 15 minutes), mice are euthanized by cervical dislocation.
- The brain is rapidly removed and dissected on a cold surface. The striatum and cerebellum are isolated. The cerebellum is used as a reference region to estimate non-specific binding as it has a very low density of DAT.
- Tissues are weighed and placed in vials for gamma counting.
5. Radioactivity Measurement:
- The radioactivity in the striatum and cerebellum is measured using a gamma counter.
6. Data Analysis:
- Specific binding is calculated by subtracting the radioactivity in the cerebellum from that in the striatum.
- Percent DAT occupancy is calculated using the following formula: % Occupancy = 100 * [1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)]
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of awake, freely moving rats following the administration of a DAT inhibitor.
1. Surgical Implantation of Guide Cannula:
- Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
- A guide cannula is surgically implanted, targeting a specific brain region of interest, such as the nucleus accumbens or striatum.
- The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
2. Microdialysis Probe Insertion and Perfusion:
- On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
- The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
3. Baseline Sample Collection:
- The system is allowed to stabilize for a period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels.
- Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
4. Drug Administration and Sample Collection:
- The test compound (e.g., AHN 1-055) is administered (e.g., i.p. or i.v.).
- Dialysate samples continue to be collected at the same intervals to monitor changes in extracellular dopamine concentrations over time.
5. Sample Analysis:
- The collected dialysate samples are analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
6. Data Analysis:
- Dopamine concentrations in the dialysate are calculated by comparing the peak heights or areas to those of known standards.
- Changes in dopamine levels are typically expressed as a percentage of the baseline.
Visualizations
Dopamine Transporter Signaling Pathway
Caption: Mechanism of action of dopamine transporter (DAT) inhibitors.
Experimental Workflow for In Vivo DAT Occupancy Study
Caption: Workflow for a typical in vivo DAT occupancy experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AHN 1-055 Hydrochloride: A Comparative Guide to its Selectivity for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AHN 1-055 hydrochloride's selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
High Affinity and Selectivity of AHN 1-055 for DAT
This compound is a potent dopamine uptake inhibitor that binds with high affinity to the dopamine transporter.[1] Experimental data consistently demonstrates its significant selectivity for DAT compared to other monoamine transporters, namely SERT and NET. This selectivity is crucial for research applications where specific modulation of the dopaminergic system is required, minimizing off-target effects.
One study reports the inhibitory constants (Ki) of AHN 1-055 as 11.8 nM for DAT, 3260 nM for SERT, and 610 nM for NET.[2] Another source indicates Ki values of 11 nM (DAT), 376 nM (SERT), and 457 nM (NET).[3] This substantial difference in binding affinities underscores the compound's preferential interaction with the dopamine transporter. In contrast, compounds like cocaine exhibit a much lower selectivity profile.[4]
Comparative Analysis of Monoamine Transporter Inhibitors
To provide a clearer perspective on the selectivity of AHN 1-055, the following table summarizes its binding affinities alongside other well-known monoamine transporter inhibitors. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| AHN 1-055 | 11.8[2] | 3260[2] | 610[2] | 276.3 | 51.7 |
| GBR 12935 | 1.08[4] | - | - | - | - |
| Cocaine | 230[4] | 740[4] | 480[4] | 3.22 | 2.09 |
| Methylphenidate | 60[4] | 132,000[4] | 100[4] | 2200 | 1.67 |
| Bupropion | 2800[4] | 45,000[4] | 1400[4] | 16.07 | 0.5 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action for AHN 1-055 involves the blockade of the dopamine transporter. DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, AHN 1-055 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
References
Comparative Analysis of the Reinforcing Properties of AHN 1-055 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reinforcing properties of AHN 1-055 hydrochloride against other dopamine (B1211576) uptake inhibitors. The data presented is compiled from preclinical studies to offer an objective analysis of its performance and potential as a pharmacotherapy for psychostimulant abuse.
Introduction
AHN 1-055, a benztropine (B127874) (BZT) analog, is a potent dopamine uptake inhibitor.[1][2] Unlike typical psychostimulants such as cocaine, AHN 1-055 and other N-substituted benztropine analogs exhibit an "atypical" profile, characterized by a lower abuse liability.[3][4] This has led to significant interest in their potential as substitution medications for cocaine addiction.[1] This guide will compare the reinforcing effects, locomotor activity, and receptor binding affinities of AHN 1-055 with cocaine and other relevant analogs.
Quantitative Data Summary
The following tables summarize key experimental data comparing this compound with other compounds.
Table 1: Reinforcing Effects and Locomotor Activity
| Compound | Reinforcing Efficacy (Self-Administration) | Locomotor Activity Stimulation | Notes |
| AHN 1-055 | Weaker than cocaine; self-administered but to a lesser extent.[5][6] | Increases locomotor activity, but less effective than cocaine.[1][7] | Dose-dependently blocks cocaine self-administration.[1][4] |
| Cocaine | Potent reinforcer, readily self-administered.[5][8] | Robustly increases locomotor activity.[1][7] | Standard psychostimulant with high abuse liability. |
| AHN 2-005 | Not self-administered.[4][6] | Ineffective in stimulating locomotor activity.[7] | Antagonizes cocaine self-administration.[4][8] |
| JHW 007 | Not self-administered.[4][6] | Ineffective in stimulating locomotor activity.[7] | Antagonizes cocaine self-administration.[4][8] |
| Methylphenidate | Self-administered.[6] | Increases locomotor activity.[6] | Typical dopamine uptake inhibitor. |
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Muscarinic M1 Receptor |
| AHN 1-055 | 11 - 71[2][7] | 376[7] | 457[7] | 11.6[7] |
| AHN 2-005 | ~11-25 (estimated from literature) | >3000[7] | >4000[7] | >177[7] |
| JHW 007 | ~11-30 (estimated from literature) | >3000[7] | >4000[7] | >1000[7] |
| Cocaine | ~100-250 (estimated from literature) | ~300-500 (estimated from literature) | ~200-400 (estimated from literature) | >1000 |
Experimental Protocols
Self-Administration Studies
The reinforcing effects of AHN 1-055 and other compounds are typically evaluated using intravenous self-administration paradigms in animal models, most commonly rats and rhesus monkeys.
Typical Protocol:
-
Subjects: Male Wistar rats or rhesus monkeys are surgically implanted with intravenous catheters.
-
Training: Animals are trained to press a lever to receive intravenous infusions of a reinforcer, typically cocaine, under a fixed-ratio (FR) schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[8]
-
Substitution Procedure: Once a stable baseline of responding for cocaine is established, saline or different doses of test compounds (e.g., AHN 1-055, AHN 2-005, JHW 007) are substituted for cocaine to determine if they maintain self-administration.[5]
-
Antagonism Studies: To assess the ability of a compound to block cocaine's reinforcing effects, animals are pretreated with various doses of the test compound (e.g., AHN 1-055) before a self-administration session where cocaine is available.[1][8] The route of pretreatment administration can be intraperitoneal (i.p.) or oral.[6][9]
Locomotor Activity Assessment
Locomotor activity is measured to assess the stimulant effects of the compounds.
Typical Protocol:
-
Apparatus: Animals are placed in open-field activity chambers equipped with infrared beams to track movement.
-
Procedure: Following administration of the test compound or vehicle, locomotor activity (e.g., distance traveled, horizontal activity counts) is recorded for a specified duration (e.g., 2 hours).[1]
-
Combination Studies: To determine the interaction with cocaine, animals may be pretreated with a test compound before receiving a cocaine injection.[1]
Radioligand Binding Assays
These in vitro assays are used to determine the binding affinity of the compounds for various neurotransmitter transporters and receptors.
Typical Protocol:
-
Tissue Preparation: Brain tissue (e.g., striatum) is homogenized, and cell membranes are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT) and various concentrations of the unlabeled test compound.
-
Detection: The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant (Ki), which indicates the compound's binding affinity.[7]
Visualizations
Signaling Pathway of Dopamine Reuptake Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Abuse Potential: AHN 1-055 Hydrochloride versus Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the abuse potential of AHN 1-055 hydrochloride and cocaine, drawing upon preclinical experimental data. AHN 1-055, a benztropine (B127874) (BZT) analog, is an atypical dopamine (B1211576) transporter (DAT) inhibitor that has been investigated as a potential medication for cocaine addiction.[1][2] Its distinct pharmacological profile compared to cocaine suggests a lower abuse liability. This document synthesizes findings from key studies to objectively evaluate its performance against the well-established abuse potential of cocaine.
Receptor Binding Affinities
The initial assessment of a compound's abuse potential often begins with its interaction with key monoamine transporters and other receptors in the central nervous system. Cocaine's reinforcing effects are primarily attributed to its high-affinity blockade of the dopamine transporter (DAT), leading to increased extracellular dopamine. AHN 1-055 also demonstrates high affinity for the DAT but differs in its activity at other transporters and receptors.[3][4]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin (B10506) Transporter (SERT) | Norepinephrine (B1679862) Transporter (NET) | Muscarinic M1 Receptor |
| AHN 1-055 | 11.0 - 11.8 | 376 | 457 | 11.6 |
| Cocaine | Varies by study | Varies by study | Varies by study | Generally lower affinity |
Note: Direct comparative Ki values for cocaine from the same studies were not consistently available in the reviewed literature. However, it is well-established that cocaine binds to all three monoamine transporters with high affinity. The data for AHN 1-055 is sourced from Katz et al., 2004.[3][4][5]
AHN 1-055 exhibits high affinity for both the DAT and the muscarinic M1 receptor, with significantly lower affinity for the serotonin and norepinephrine transporters.[3][4] This profile is distinct from cocaine, and the M1 receptor activity has been hypothesized to interfere with cocaine-like psychomotor effects.[6]
Behavioral Pharmacology: Assessing Reinforcing and Stimulant Effects
Behavioral studies in animal models are crucial for determining the abuse potential of a substance. Key paradigms include self-administration, locomotor activity, and drug discrimination studies.
Self-Administration Studies
Self-administration experiments, where animals learn to perform a task (e.g., press a lever) to receive a drug infusion, are considered the gold standard for assessing a drug's reinforcing properties.
Table 2: Summary of Self-Administration Data
| Metric | AHN 1-055 | Cocaine | Key Findings |
| Reinforcing Efficacy | Maintained i.v. self-administration, but at lower maximal rates than cocaine.[5] | High reinforcing efficacy, maintains high rates of responding.[5] | AHN 1-055 is less effective as a reinforcer compared to cocaine.[2][5] |
| Progressive-Ratio Performance | Only marginally greater than vehicle.[5] | Maintains high breakpoints.[5] | Indicates a significantly lower motivation to self-administer AHN 1-055.[5] |
| Effect on Cocaine Self-Administration | Pretreatment with AHN 1-055 dose-dependently decreases cocaine self-administration.[1][7] | N/A | AHN 1-055 can act as an antagonist to cocaine's reinforcing effects.[1][5] |
Studies consistently show that while AHN 1-055 does have reinforcing effects, they are significantly weaker than those of cocaine.[2][5] Furthermore, its ability to reduce cocaine self-administration at doses that do not affect responding for other rewards (like food) highlights its potential as a treatment medication.[1][8]
Locomotor Activity
Locomotor activity is used to assess the stimulant effects of a drug. Both cocaine and AHN 1-055 produce dose-related increases in locomotor activity in mice, but AHN 1-055 is less effective than cocaine.[3][4] Some studies have shown that a combination of AHN 1-055 and cocaine can attenuate the locomotor stimulation induced by cocaine alone.[5] This suggests that AHN 1-055 does not simply add to the stimulant effects of cocaine and may possess antagonistic properties.[8]
Drug Discrimination
In drug discrimination studies, animals are trained to recognize the subjective effects of a drug. In rats trained to discriminate cocaine from saline, AHN 1-055 produced only partial substitution for cocaine (a maximum of 79%), whereas typical DAT inhibitors like WIN 35,428 fully substitute for cocaine.[3][4] This indicates that the subjective effects of AHN 1-055 are not identical to those of cocaine. The onset of these effects for AHN 1-055 is also slower, with full substitution for cocaine only observed when administered 90 minutes before testing, unlike the more rapid effects of cocaine.[5]
Neurochemical and Pharmacokinetic Profile
The abuse potential of a drug is also influenced by its pharmacokinetics (how the body processes the drug) and its direct effect on neurotransmitter levels.
Table 3: Pharmacokinetic and Neurochemical Data
| Parameter | AHN 1-055 | Cocaine | Key Findings |
| Terminal Elimination Half-Life (t1/2) | ~7.69 hours (i.v. in rats)[9] | Shorter half-life | The longer duration of action of AHN 1-055 is a desirable trait for a potential substitution therapy.[3][4] |
| Dopamine Uptake Inhibition (IC50) | 71 nM[9][10] | Potent inhibitor | Both compounds are potent DAT inhibitors.[9] |
| Effect on Dopamine Levels | Increases extracellular dopamine. | Rapidly increases extracellular dopamine. | The dopamine release profile of AHN 1-055 is distinct from cocaine, and this profile is altered by co-administration with cocaine.[11] |
AHN 1-055 has a significantly longer half-life than cocaine.[11] A slower onset and longer duration of action are generally associated with lower abuse potential and are considered favorable characteristics for medications aimed at treating substance abuse.[5]
Experimental Methodologies
Self-Administration Protocol
-
Subjects: Male Sprague-Dawley rats are typically used.[11]
-
Surgery: Animals are surgically implanted with intravenous catheters to allow for drug self-administration.
-
Training: Rats are placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of cocaine (e.g., 0.32 mg/kg/injection) under a fixed-ratio (FR) schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[7] Responding is maintained by the drug infusions, often paired with a light or tone cue.
-
Substitution Testing: Once stable responding for cocaine is established, saline or different doses of AHN 1-055 are substituted for cocaine to determine if the test compound will also maintain responding.
-
Pretreatment (Antagonism) Testing: To assess if AHN 1-055 can block cocaine's effects, rats with stable cocaine self-administration are pretreated with various doses of AHN 1-055 (often orally) before the session begins. The rate of responding for cocaine is then measured.[5][7]
-
Control: To ensure the effects are specific to the reinforcing properties of the drug and not due to general motor impairment, the effects of the compounds on responding maintained by a non-drug reinforcer, such as food, are also tested under a similar reinforcement schedule.[7][8]
Receptor Binding Assay Protocol
-
Tissue Preparation: Brain tissue (e.g., striatum) is homogenized.
-
Incubation: The tissue homogenate is incubated with a specific radioligand that binds to the transporter or receptor of interest (e.g., [3H]WIN 35,428 for DAT, [3H]pirenzepine for M1 receptors).[3][4]
-
Competition: Various concentrations of the test compounds (AHN 1-055 or cocaine) are added to compete with the radioligand for binding sites.
-
Detection: The amount of radioactivity is measured to determine how much of the radioligand has been displaced by the test compound.
-
Analysis: Data are analyzed to calculate the inhibition constant (Ki), which represents the affinity of the compound for the binding site. A lower Ki value indicates a higher binding affinity.
Visualizations
Mechanism of Action at the Dopamine Synapse
Caption: Mechanism of dopamine transporter (DAT) blockade by cocaine and AHN 1-055.
Experimental Workflow for Self-Administration Studies
Caption: Workflow for assessing abuse potential using intravenous self-administration.
Logical Framework for Abuse Potential Assessment
Caption: Logical relationship of experimental findings to the assessment of abuse potential.
Conclusion
The compiled experimental data indicates that this compound has a significantly lower abuse potential than cocaine. While it shares cocaine's primary mechanism of action—high-affinity binding to the dopamine transporter—its overall pharmacological profile is markedly different. Key distinguishing features include weaker reinforcing effects, reduced stimulant properties, only partial substitution in drug discrimination paradigms, and a slower onset with a longer duration of action.[3][4][5] Furthermore, its ability to antagonize cocaine's reinforcing effects suggests it may hold therapeutic potential as a substitute medication for the treatment of cocaine abuse.[1][7] These findings collectively support the classification of AHN 1-055 as an atypical dopamine transporter inhibitor with a diminished abuse liability compared to cocaine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5792775A - 4' and 4', 4"-substituted-3-α-(diphenylmethoxy) tropane analogs as cocaine therapeutics - Google Patents [patents.google.com]
- 7. Assessment of reinforcing effects of benztropine analogs and their effects on cocaine self-administration in rats: comparisons with monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AHN 1-055 (hydrochloride) | Cyan Dye [cyandye.com]
- 11. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Attenuation of Cocaine-Seeking Behavior by AHN 1-055 Hydrochloride: A Comparative Guide
Introduction
Cocaine addiction remains a significant public health issue with limited effective pharmacological treatments. A primary challenge in developing medications for cocaine dependence is the high abuse potential of compounds that share a similar mechanism of action with cocaine, namely the inhibition of the dopamine (B1211576) transporter (DAT).[1][2] Atypical dopamine transport inhibitors, such as the benztropine (B127874) (BZT) analog AHN 1-055 hydrochloride, represent a promising therapeutic strategy. These compounds bind to the DAT but exhibit a distinct pharmacological and behavioral profile compared to typical psychostimulants like cocaine, suggesting a lower abuse liability and the potential to reduce cocaine-seeking behavior.[1][3][4]
This guide provides a comparative analysis of this compound's efficacy in attenuating cocaine-seeking behavior relative to other dopamine transport inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies comparing AHN 1-055 to cocaine and other DAT inhibitors in various models of cocaine addiction.
Table 1: Self-Administration and Reinstatement of Cocaine-Seeking Behavior
| Compound | Dose | Experimental Model | Key Findings |
| AHN 1-055 | 3, 10 mg/kg (i.p.) | Cocaine Self-Administration (Fixed Ratio) | Dose-dependently blocked cocaine intake.[5] |
| 10 mg/kg (p.o.) | Cocaine Self-Administration (Fixed Ratio) | Shifted the cocaine dose-response curve downward, indicating antagonism.[1] | |
| Not specified | Progressive Ratio | Showed weak reinforcing efficacy compared to cocaine.[5] | |
| Not specified | Context-Conditioned Reinstatement | Did not promote relapse to drug-seeking.[5] | |
| Cocaine | 0.4 mg/kg/infusion (i.v.) | Self-Administration (Fixed Ratio) | Maintained high rates of self-administration.[6] |
| 5, 10, 15 mg/kg (i.p.) | Drug-Primed Reinstatement | Dose-dependently reinstated cocaine-seeking behavior.[6] | |
| Methylphenidate | Not specified | Self-Administration (Fixed Ratio) | Maintained responding similar to cocaine.[1] |
| AHN 2-005 | Not specified | Self-Administration (Fixed Ratio) | Did not maintain responding above vehicle levels.[1] |
| Not specified | Cocaine Self-Administration (Fixed Ratio) | Shifted the cocaine dose-response curve downward, suggesting antagonism.[1] | |
| JHW 007 | Not specified | Self-Administration (Fixed Ratio) | Did not maintain responding above vehicle levels.[1] |
| Not specified | Cocaine Self-Administration (Fixed Ratio) | Shifted the cocaine dose-response curve downward, suggesting antagonism.[1] |
Table 2: Effects on Locomotor Activity
| Compound | Dose | Experimental Model | Key Findings |
| AHN 1-055 | 1, 3, 10 mg/kg (i.p.) | Open Field | Evoked robust and sustained locomotor activity when administered alone.[5] |
| 10 mg/kg (i.p.) + Cocaine (15 mg/kg, i.p.) | Open Field | Increased cocaine-induced locomotor stimulation.[5] | |
| Not specified | Locomotor Activity | Less effective than cocaine in stimulating locomotor activity.[7] | |
| Cocaine | 15 mg/kg (i.p.) | Open Field | Significantly increased locomotor activity.[5] |
| AHN 2-005 | Not specified | Locaine-Induced Locomotion | Reduced the effects of the highest doses of cocaine.[1] |
| JHW 007 | 10 mg/kg | Cocaine-Induced Locomotion | Completely antagonized cocaine-induced locomotor activity.[1] |
Mechanism of Action: Dopaminergic Signaling Pathway
Cocaine's reinforcing effects are primarily mediated by its blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine in the brain's reward circuitry.[2] AHN 1-055 also binds to the DAT but is considered an "atypical" inhibitor. The precise molecular mechanisms underlying its distinct behavioral profile are still under investigation but may involve differences in binding kinetics, conformational changes induced in the transporter, or effects on other neurotransmitter systems.
References
- 1. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reinstatement of cocaine seeking induced by drugs, cues, and stress in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of the Pharmacokinetic Profiles of AHN 1-055 Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of AHN 1-055 hydrochloride and its structural analogs. AHN 1-055 and its related compounds are benztropine (B127874) (BZT) analogs that have garnered significant interest as potential therapeutic agents, particularly for cocaine abuse, due to their high affinity for the dopamine (B1211576) transporter (DAT) but distinct behavioral profiles compared to cocaine.[1][2] This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the primary mechanism of action and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of AHN 1-055 and its analogs, with cocaine included as a key comparator.
Table 1: In Vitro Blood-Brain Barrier Permeability
| Compound | Apparent Permeability (Papp) (x 10⁻⁴ cm/s) |
| AHN 1-055 | 2.15 |
| JHW 007 | 2.83 |
| Cocaine | 1.63 |
Data sourced from studies conducted on bovine brain microvessel endothelial cells.[1]
Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats
| Compound | Dose (mg/kg, i.v.) | Volume of Distribution (Vdss) (L/kg) | Elimination Half-life (t½) (h) | Plasma Clearance (Cl) (L/h/kg) | Brain-to-Plasma Partition Coefficient (Kp) |
| AHN 1-055 | 5 | 18.7 | 7.69 | 1.8 | 4.8 |
| AHN 2-003 | 10 | 12.3 | 4.12 | - | - |
| AHN 2-005 | 10 | 30.5 | 16.49 | - | - |
| JHW 007 | 10 | 25.8 | 10.98 | - | - |
| Cocaine | 5 | 0.9 | 0.49 | - | - |
Note: Some clearance and Kp values were not available in the reviewed literature. The BZT analogs generally exhibit a significantly larger volume of distribution and longer elimination half-life compared to cocaine.[1][3]
Table 3: Monoamine Transporter and Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Muscarinic M1 Receptor |
| AHN 1-055 | 11 - 26 | 376 | 457 | 11.6 |
| AHN 2-005 | - | - | - | 177 |
| JHW 007 | - | - | - | 399 |
| Cocaine | - | - | - | - |
Lower Ki values indicate higher binding affinity. N-substitutions on the tropane (B1204802) ring of benztropine analogs tend to decrease affinity for the M1 muscarinic receptor.[1][4]
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of AHN 1-055 and its analogs following intravenous administration in a rodent model.
Animal Model: Male Sprague-Dawley rats (approximately 300 g) are typically used for these studies.[2][3]
Dosing and Sample Collection:
-
The compounds (e.g., this compound) are dissolved in a suitable vehicle, such as sterile water with a small amount of dimethyl sulfoxide (B87167) (DMSO) to aid dissolution.[1]
-
The solution is administered as a single intravenous (i.v.) bolus dose via the tail vein.[2]
-
Blood samples are collected at predetermined time points (e.g., over a 36-hour period) from a cannulated jugular vein.[3]
-
For brain distribution studies, animals are euthanized at various time points, and brain tissue is collected.[1]
-
Plasma is separated from blood samples by centrifugation, and both plasma and brain tissue samples are stored at -70°C until analysis.[1]
Sample Analysis: Concentrations of the compounds in plasma and brain homogenates are determined using high-performance liquid chromatography (HPLC) with UV detection.[1]
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the ability of AHN 1-055 and its analogs to cross the blood-brain barrier.
Cell Model: Primary cultures of bovine brain microvessel endothelial cells (BBMECs) are used to form a monolayer that mimics the blood-brain barrier.[1]
Methodology:
-
BBMECs are seeded onto permeable supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
The test compound (e.g., AHN 1-055) is added to the apical (blood side) chamber of the Transwell system.
-
Samples are collected from the basolateral (brain side) chamber at various time points.
-
The concentration of the compound in the collected samples is quantified by HPLC-UV.
-
The apparent permeability coefficient (Papp) is calculated from the rate of drug transport across the endothelial monolayer.[1]
Visualizations
Signaling Pathway: Dopamine Transporter Inhibition
The primary mechanism of action for AHN 1-055 and its analogs is the inhibition of the dopamine transporter (DAT), which is located on the presynaptic membrane of dopaminergic neurons. By blocking the DAT, these compounds prevent the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.
Caption: Dopamine Transporter (DAT) Inhibition by AHN 1-055 and its Analogs.
Experimental Workflow: In Vivo Pharmacokinetics
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of AHN 1-055 and its analogs in a rat model.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AHN 1-055 Hydrochloride and JHW 007: Atypical Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two atypical dopamine (B1211576) transporter (DAT) inhibitors, AHN 1-055 hydrochloride and JHW 007. Both compounds have garnered significant interest for their potential as treatments for cocaine addiction due to their unique pharmacological profiles, which differ substantially from traditional DAT inhibitors like cocaine. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and provides visual representations of relevant biological and experimental workflows.
Introduction: The Atypical Profile of AHN 1-055 and JHW 007
AHN 1-055 and JHW 007 are analogs of benztropine, a molecule known for its effects on the dopamine system. Unlike cocaine, which produces a rapid and intense blockade of the DAT leading to a surge in synaptic dopamine and its associated abuse liability, AHN 1-055 and JHW 007 exhibit a slower onset and longer duration of action.[1] This "atypical" profile is characterized by a more gradual increase in extracellular dopamine, which is thought to reduce their reinforcing effects and abuse potential while still being effective at attenuating the effects of cocaine.[2] Both compounds bind with high affinity to the DAT, but their interactions with the transporter and subsequent behavioral effects show notable differences.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and JHW 007.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Muscarinic M1 Receptor |
| AHN 1-055 HCl | 11.8[1] | 376[4] | 457[4] | 11.6[1] |
| JHW 007 | 24.6[1] | >10,000 | >10,000 | 399[1] |
Table 2: In Vivo Behavioral Effects
| Behavioral Assay | This compound | JHW 007 |
| Locomotor Activity | Dose-dependent increase, but less effective than cocaine.[4] | Ineffective in stimulating locomotor activity.[4] |
| Cocaine Discrimination | Partially substitutes for cocaine (79% maximal substitution).[4] | Does not fully substitute for cocaine.[1] |
| Cocaine Self-Administration | Maintains self-administration at a lower rate than cocaine; antagonizes cocaine self-administration at higher doses.[1] | Does not maintain self-administration; antagonizes cocaine self-administration.[1] |
| Conditioned Place Preference (CPP) | Does not produce place conditioning.[1] | Does not produce place conditioning and blocks cocaine-induced CPP.[5] |
Mechanism of Action and Signaling
Both AHN 1-055 and JHW 007 exert their primary effects by binding to the dopamine transporter (DAT), thereby inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. However, the "atypical" nature of these compounds suggests a different mode of interaction with the DAT compared to cocaine. It is hypothesized that they induce a conformational state in the transporter that is less conducive to the rapid and pronounced spike in extracellular dopamine seen with typical stimulants.[2] JHW 007, in particular, is noted for its slow in vivo association with the DAT.[6]
References
- 1. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative In Vivo Evaluation of AHN 1-055 Hydrochloride: On-Target and Off-Target Effects
This guide provides a comparative analysis of AHN 1-055 hydrochloride, a potent dopamine (B1211576) uptake inhibitor, against other relevant compounds. The focus is on its in vivo on-target and off-target effects, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation.
Quantitative Comparison of Receptor Binding Affinities and In Vivo Effects
The following table summarizes the binding affinities of this compound and comparator compounds at various monoamine transporters and receptors, along with key in vivo pharmacological data. This allows for a direct comparison of their potency and selectivity.
| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | M₁ Receptor (Kᵢ, nM) | Dopamine Uptake (IC₅₀, nM) | Locomotor Activity | Cocaine Discrimination (% Substitution) |
| AHN 1-055 | 11 - 12 | 457 - 4810 | 376 - 3260 | 11.6 | 71 | Increases activity, less than cocaine | 79% |
| WIN 35,428 | 11 - 108 | - | - | - | - | - | Full substitution |
| JHW 007 | - | - | - | >1030 | - | Dose-dependent decrease | No full substitution |
| AHN 2-005 | - | - | - | >177 | - | - | No full substitution |
| Cocaine | - | - | - | - | - | Dose-related increase | - |
DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin (B10506) Transporter; M₁: Muscarinic M₁ Receptor. Data compiled from multiple sources.[1][2][3]
Experimental Methodologies
Detailed protocols for the key in vivo experiments are crucial for the interpretation of the presented data and for the design of future studies.
1. Radioligand Binding Assays:
These assays were conducted to determine the binding affinities of the test compounds for the dopamine, norepinephrine, and serotonin transporters, as well as for the muscarinic M₁ receptor. The general procedure involves:
-
Tissue Preparation: Whole brains from rodents (e.g., rats) are dissected, and specific regions rich in the target transporters or receptors (e.g., striatum for DAT) are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation: The tissue homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]pirenzepine for M₁ receptors) and varying concentrations of the unlabeled test compound (e.g., AHN 1-055).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Kᵢ) of the test compound for each target.
2. In Vivo Microdialysis:
This technique is employed to measure extracellular dopamine levels in specific brain regions, providing a direct assessment of the on-target effect of dopamine uptake inhibitors.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Drug Administration: After establishing a stable baseline of dopamine levels, the test compound is administered (e.g., intravenously), and changes in extracellular dopamine are monitored over time.[4]
3. Locomotor Activity Assessment:
This behavioral assay is used to evaluate the stimulant or depressant effects of a compound.
-
Habituation: Animals (e.g., mice or rats) are placed in an open-field activity chamber and allowed to habituate for a period of time.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Data Recording: Locomotor activity, measured as distance traveled or beam breaks, is recorded automatically by the activity monitoring system for a specified duration.
-
Data Analysis: The total locomotor activity is compared between different treatment groups to determine the effect of the compound.
4. Drug Discrimination Studies:
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.
-
Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate one lever with the administration of a known drug (e.g., cocaine) and the other lever with the administration of saline.
-
Testing: Once the animals have learned the discrimination, they are administered a test compound (e.g., AHN 1-055) and the percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: The degree to which a test compound substitutes for the training drug provides an indication of its subjective similarity to that drug.[1]
Visualizing Pathways and Workflows
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.
Caption: Mechanism of action of AHN 1-055 HCl at the dopamine synapse.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a typical workflow for the in vivo assessment of a novel compound like this compound, from initial binding studies to more complex behavioral assays.
Caption: Workflow for evaluating the in vivo effects of AHN 1-055 HCl.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Atypical Dopamine Transporter Inhibition Profile of AHN 1-055 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AHN 1-055 hydrochloride with other dopamine (B1211576) transporter (DAT) inhibitors, highlighting its atypical profile. Experimental data, detailed protocols, and visual diagrams are presented to facilitate a deeper understanding of its unique pharmacological characteristics.
Executive Summary
This compound is a potent dopamine transporter (DAT) inhibitor that exhibits a pharmacological profile distinct from typical DAT inhibitors like cocaine. While demonstrating high affinity for DAT, AHN 1-055 shows reduced cocaine-like behavioral effects, such as locomotor stimulation and self-administration. This "atypical" profile is characterized by a unique combination of high DAT affinity, selectivity over other monoamine transporters, and differential engagement with downstream signaling pathways, particularly those involving the dopamine D2 autoreceptor. This guide delves into the comparative binding affinities, functional activities, and proposed mechanisms of action of AHN 1-055 and other key DAT inhibitors to elucidate its potential as a lead compound for the development of therapeutics for substance use disorders and other neurological conditions.
Comparative Analysis of DAT Inhibitor Binding Affinities
The binding affinity of a compound for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters is a critical determinant of its pharmacological profile. The following table summarizes the inhibitor constant (Kᵢ) values for this compound and a selection of typical and atypical DAT inhibitors. Lower Kᵢ values indicate higher binding affinity.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Classification |
| This compound | 11.8 [1] | 3260 [1] | 610 [1] | 276.3 | 51.7 | Atypical |
| Cocaine | 187[1] | 293[1] | 3210[1] | 1.6 | 17.2 | Typical |
| GBR 12909 | 1[2][3] | >100[3] | >100[3] | >100 | >100 | Atypical |
| JHW 007 | 24.6[1] | 1350[1] | 1670[1] | 54.9 | 67.9 | Atypical |
| (R)-Modafinil | ~3000 | >10000 | >10000 | >3.3 | >3.3 | Atypical |
Data for (R)-Modafinil is estimated from various sources indicating micromolar affinity.
As the data illustrates, AHN 1-055 possesses high affinity for DAT, comparable to some atypical inhibitors and significantly higher than cocaine. Notably, it demonstrates substantial selectivity for DAT over both SERT and NET, a characteristic often associated with a reduced side-effect profile.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize DAT inhibitors.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific transporter (DAT, SERT, or NET).
Objective: To determine the inhibitor constant (Kᵢ) of a test compound.
Materials:
-
Cell membranes prepared from cells expressing the target transporter (e.g., HEK293-hDAT).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding agent (e.g., 10 µM cocaine for DAT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding agent is included to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for dopamine uptake.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., striatum).
-
[³H]Dopamine.
-
Test compound (e.g., this compound).
-
Krebs-Ringer-HEPES buffer.
-
Non-specific uptake inhibitor (e.g., 10 µM cocaine).
-
Scintillation counter.
Procedure:
-
Preparation: Synaptosomes are prepared by homogenizing brain tissue and isolating the nerve terminal fraction through centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle in the buffer.
-
Initiation of Uptake: [³H]Dopamine is added to initiate the uptake reaction. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes). A parallel set of tubes containing a non-specific uptake inhibitor is included to determine non-specific uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The amount of [³H]Dopamine taken up by the synaptosomes is determined by scintillation counting of the filters.
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is determined by non-linear regression analysis.
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing DAT inhibitors and the proposed differential effects of typical and atypical inhibitors on dopamine D2 autoreceptor signaling.
Caption: Experimental workflow for DAT inhibitor characterization.
Caption: Differential effects on D2 autoreceptor signaling.
Discussion: The Atypical Profile of AHN 1-055
The data and diagrams presented underscore the atypical nature of this compound. Unlike cocaine, which blocks the DAT in an outward-facing conformation and acts as an indirect agonist at D2 autoreceptors by increasing synaptic dopamine, atypical inhibitors like AHN 1-055 are proposed to bind to an inward-facing or occluded conformation of the transporter.[4] This different binding mode may lead to a slower onset and longer duration of action, contributing to the attenuated psychostimulant effects.[5]
Furthermore, some atypical DAT inhibitors, such as JHW 007, have been shown to directly antagonize D2 autoreceptors, a mechanism that would counteract the dopamine-releasing effects of DAT inhibition and further dampen the rewarding properties.[6][7] While the direct effect of AHN 1-055 on D2 autoreceptors requires further elucidation, its benztropine-like structure suggests a potential for a similar modulatory role.
The high selectivity of AHN 1-055 for DAT over SERT and NET is another key feature. Non-selective DAT inhibitors often have a more complex side-effect profile due to their actions on other monoaminergic systems. The focused action of AHN 1-055 on the dopamine system makes it a more precise tool for studying dopaminergic neurotransmission and a potentially more tolerable therapeutic agent.
Conclusion
This compound represents a compelling example of an atypical DAT inhibitor. Its high affinity and selectivity for the dopamine transporter, coupled with a behavioral profile that diverges from typical psychostimulants, make it a valuable research tool and a promising scaffold for the development of novel pharmacotherapies. The distinct molecular interactions with the DAT and potential modulation of downstream signaling pathways, such as the D2 autoreceptor system, are key to its atypical profile and warrant further investigation. This comparative guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of atypical DAT inhibitors.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 5. Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis of comparative data for AHN 1-055 hydrochloride studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of AHN 1-055 Hydrochloride Against Alternative Dopamine (B1211576) Reuptake Inhibitors
This guide provides a comprehensive statistical and methodological comparison of this compound, an atypical dopamine transporter (DAT) inhibitor, with cocaine and other relevant benztropine (B127874) analogs. The data presented is intended to inform research and development in the fields of neuroscience and substance abuse disorders.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic and behavioral data for this compound and its comparators.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) | M1 (Muscarinic) | Reference |
| AHN 1-055 | 11.8 | 610 | 3260 | 11.6 | [1] |
| Cocaine | 262 | 3130 | 310 | 5160 | [1] |
| JHW 007 | 24.6 | 1670 | 1350 | 399 | [1] |
| AHN 2-005 | 29.9 | 1740 | 2850 | 177 | [1] |
Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Compound | Dose (mg/kg) | Volume of Distribution (Vdss, L/kg) | Clearance (Cl, L/h/kg) | Elimination Half-life (t1/2, h) | Brain-to-Plasma Ratio | Reference |
| AHN 1-055 | 5 | 18.7 | 1.8 | 7.69 | 4.8 | [2] |
| Cocaine | 5 | 0.9 | - | 0.49 | ~2 | [2] |
Table 3: Behavioral Effects in Rodents
| Compound | Test | Animal Model | Dose/Route | Key Findings | Reference |
| AHN 1-055 | Locomotor Activity | Mice | 1-10 mg/kg, i.p. | Dose-dependently increased locomotor activity, but less effective than cocaine. | [1] |
| Cocaine | Locomotor Activity | Mice | - | Produced robust increases in locomotor activity. | [1] |
| AHN 1-055 | Cocaine Self-Administration | Rats | 10-100 mg/kg, oral pretreatment | Dose-dependently decreased cocaine self-administration. | |
| Cocaine | Self-Administration | Rats | 0.032-1.0 mg/kg/infusion, i.v. | Maintained high rates of self-administration. | |
| AHN 1-055 | Self-Administration | Rats | 0.1 mg/kg/infusion, i.v. | Maintained lower response rates compared to cocaine. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of test compounds to dopamine, norepinephrine, and serotonin (B10506) transporters.
-
Tissue Preparation: Membranes from rat brain tissue (e.g., striatum for DAT, frontal cortex for NET, and whole brain minus striatum and cerebellum for SERT) or cells expressing the recombinant human transporters are used. Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Conditions:
-
DAT Binding: Incubations are performed with [³H]WIN 35,428 as the radioligand in the presence of varying concentrations of the test compound. Non-specific binding is determined using a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
NET Binding: [³H]Nisoxetine is used as the radioligand, with desipramine (B1205290) (1 µM) to define non-specific binding.
-
SERT Binding: [³H]Citalopram is used as the radioligand, with clomipramine (B1669221) (1 µM) to define non-specific binding.
-
-
Incubation and Detection: Samples are incubated, typically at room temperature or 4°C, for a specified time (e.g., 60-120 minutes). The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Cocaine Self-Administration in Rats
-
Objective: To assess the reinforcing effects of cocaine and the ability of AHN 1-055 to alter these effects.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for drug delivery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion.
-
Training: Rats are trained to press one lever (active lever) to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Responses on the other lever (inactive lever) have no programmed consequences. Training sessions are typically conducted daily for a set duration (e.g., 2 hours).
-
Testing:
-
Reinforcing Efficacy: The rate of responding on the active lever is measured. Different doses of cocaine can be tested to generate a dose-response curve.
-
Pretreatment Studies: To assess the effect of AHN 1-055 on cocaine reinforcement, rats are pretreated with various doses of AHN 1-055 (typically via intraperitoneal injection) before the self-administration session.
-
-
Data Analysis: The number of infusions earned and the number of responses on the active and inactive levers are recorded and analyzed. Statistical comparisons are made between treatment groups.
Locomotor Activity Assessment
-
Objective: To measure the stimulant effects of AHN 1-055 and cocaine on spontaneous movement.
-
Animals: Mice or rats are used.
-
Apparatus: Open-field arenas equipped with infrared beam arrays or video tracking systems to monitor horizontal and vertical movements.
-
Procedure: Animals are habituated to the testing room before the experiment. On the test day, animals are administered the test compound (e.g., AHN 1-055 or cocaine) or vehicle via a specified route (e.g., intraperitoneal injection). Immediately after injection, the animals are placed in the center of the open-field arena, and their locomotor activity is recorded for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified. Data is typically analyzed in time bins to assess the time course of the drug's effect. Statistical analysis is used to compare the effects of different treatments.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Mechanism of action of AHN 1-055 and cocaine at the dopamine synapse.
Caption: Workflow for the comparative analysis of this compound.
References
Safety Operating Guide
Navigating the Disposal of AHN 1-055 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for a Potent Research Compound
For researchers, scientists, and drug development professionals handling AHN 1-055 hydrochloride, a potent dopamine (B1211576) uptake inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not publicly available, established principles for the disposal of potent research compounds and hazardous drugs provide a clear framework for safe handling.
The primary directive for the disposal of any laboratory chemical is to adhere to the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department and to comply with all federal, state, and local regulations. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted to your institution's protocols.
Step-by-Step Disposal Protocol for this compound
-
Consult Institutional Guidelines and a Material Safety Data Sheet (MSDS): Before beginning any disposal process, consult your institution's EHS office. If a substance-specific MSDS is available from the manufacturer, it will contain a disposal considerations section. In the absence of a specific SDS for this compound, treat it as a potent, potentially hazardous compound.
-
Waste Identification and Classification:
-
Unused or Expired Pure Compound: The pure, unused, or expired solid this compound should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), bench paper, weigh boats, and pipette tips, should be treated as contaminated waste.
-
Solutions: Solutions containing this compound must be collected as liquid chemical waste. Do not dispose of these solutions down the drain.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvents used.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration (if in solution), and the date of accumulation. Follow your institution's specific labeling requirements.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety protocols. Collect all cleaning materials as contaminated waste.
Quantitative Data for Disposal
Specific quantitative data for the disposal of this compound, such as concentration limits for different disposal routes, are not available in the public domain. The following table provides a template for the types of quantitative data that would typically be found in an SDS or institutional guidelines. Researchers should consult their EHS department to populate this information based on institutional and regulatory standards.
| Parameter | Value | Units | Source |
| Reportable Quantity (RQ) | Data not available | lbs (kg) | SDS Section 14 |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit | Data not available | mg/L | 40 CFR § 261.24 |
| Sewer Discharge Limit | Data not available | µg/L | Local POTW Regulations |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like this compound.
Caption: Chemical Waste Disposal Workflow.
By adhering to these general principles and, most importantly, your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound and other potent research compounds.
Essential Safety and Logistical Information for Handling AHN 1-055 Hydrochloride
Disclaimer: This document provides guidance on the safe handling of AHN 1-055 hydrochloride in a research setting. The information is based on general principles of laboratory safety and data available for structurally related compounds, such as dopamine (B1211576) hydrochloride, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. Researchers must consult their institution's safety protocols and, if available, the supplier-specific SDS for this compound before handling this compound.
Operational Plan: Handling this compound
This plan outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat, when unpacking.
-
Verify that the container is properly labeled and sealed.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Based on supplier recommendations, short-term storage at 4°C is appropriate, while long-term storage should be at -20°C or -80°C.[2][3]
-
Maintain an accurate inventory of the compound.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1][4]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.[4]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned, knee-length lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.
-
-
Weighing:
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the solid carefully to avoid generating dust.
-
-
Dissolving:
-
This compound is soluble in DMSO and water.[3]
-
Add the solvent to the weighed compound slowly.
-
If using an ultrasonic bath for dissolution, ensure the container is securely capped.
-
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as calibrated micropipettes to ensure accuracy and minimize spills.
-
Avoid skin and eye contact at all times. In case of accidental contact, follow the first aid procedures outlined below.
Quantitative Safety Data
The following table summarizes key quantitative data relevant to the safe handling of this compound and related compounds.
| Parameter | Value | Source/Compound |
| Solubility in DMSO | 100 mg/mL | This compound[3] |
| Solubility in Water | 30 mg/mL | This compound[3] |
| LD50 (Oral, Rat) | 1,870 mg/kg | Dopamine hydrochloride[1] |
| Storage Temperature (Short-term) | 4°C | This compound[3] |
| Storage Temperature (Long-term) | -20°C to -80°C | This compound[2] |
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response:
-
Minor Spills:
-
Alert others in the area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area and restrict access.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
1. Waste Segregation:
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated consumables such as weighing paper, spatulas, and empty vials.
-
Place in a clearly labeled, sealed, and puncture-resistant container for solid chemical waste.
-
-
Liquid Waste:
-
Unused solutions of this compound.
-
Solvents used to rinse contaminated glassware.
-
Place in a clearly labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and pipette tips.
-
Dispose of in a designated sharps container.
-
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag.
-
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
